6-Amino-5-fluoroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of a Fluorinated Indolinone Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indolin-2-one core structure has emerged as a "privileged scaffold." Its inherent ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites has made it a foundational element for a multitude of kinase inhibitors. Within this important class of molecules, 6-Amino-5-fluoroindolin-2-one stands out as a critical intermediate, most notably for the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. The strategic placement of the fluoro and amino groups on this scaffold is not merely a synthetic convenience; it is a deliberate design element that profoundly influences the biological activity and pharmacokinetic properties of the final drug product. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its pivotal role in the generation of life-saving therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This compound is typically a solid at room temperature.[1] While a specific melting point is not consistently reported across commercial suppliers, it is expected to be a relatively high-melting solid, characteristic of aromatic compounds with hydrogen bonding capabilities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FN₂O | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| CAS Number | 150544-01-7 | [1] |
| Appearance | Solid | [1] |
| Solubility | While specific quantitative data is sparse, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents. | General Chemical Principles |
Spectroscopic Characterization:
While a dedicated, publicly available high-resolution spectrum for this compound is not readily found, its structure can be confidently confirmed using standard spectroscopic techniques. The expected spectral features are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene protons of the indolinone ring, and the protons of the amino group. The aromatic protons would show splitting patterns consistent with their substitution and coupling to the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methylene carbon.
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and the lactam, the C=O stretching of the lactam, and C-F stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.
Synthesis of this compound: A Two-Step Transformation
The synthesis of this compound is strategically accomplished from its precursor, 5-fluoroindolin-2-one. This transformation is a classic example of electrophilic aromatic substitution followed by reduction, a common tactic in the functionalization of aromatic rings. The process involves the introduction of a nitro group at the 6-position, which is ortho to the activating lactam nitrogen and para to the fluorine atom, followed by its reduction to the desired amino group.
Experimental Protocol: Synthesis of this compound
PART A: Nitration of 5-Fluoroindolin-2-one
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 5-fluoroindolin-2-one to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-fluoroindolin-2-one, maintaining the reaction temperature between 0-5 °C. The regioselectivity is directed by the activating effect of the lactam nitrogen.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 6-nitro-5-fluoroindolin-2-one, is collected by filtration, washed with cold water until neutral, and dried.
PART B: Reduction of 6-Nitro-5-fluoroindolin-2-one
-
Reaction Setup: Suspend the synthesized 6-nitro-5-fluoroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Several methods can be employed for the reduction of the nitro group:
-
Catalytic Hydrogenation: Add a catalytic amount of Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Metal-Acid Reduction: Alternatively, use a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[2]
-
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the nitro-intermediate.
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
For the SnCl₂/HCl method, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Pivotal Role in Drug Synthesis: The Sunitinib Paradigm
The primary and most significant application of this compound is as a key building block in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The synthesis of Sunitinib from this compound is achieved through a Knoevenagel condensation reaction.
Experimental Protocol: Synthesis of Sunitinib
-
Reaction Setup: In a round-bottom flask, dissolve this compound and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide in a suitable solvent, such as ethanol or toluene.[4][5]
-
Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine, to the reaction mixture.[4]
-
Condensation Reaction: Heat the reaction mixture to reflux and stir for several hours. The Knoevenagel condensation occurs between the active methylene group at the 3-position of the indolinone and the aldehyde group of the pyrrole derivative.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The Sunitinib product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude Sunitinib can be washed with a suitable solvent (e.g., cold ethanol) and further purified by recrystallization to obtain the final drug substance with high purity.
Biological Significance and Mechanism of Action of Derivatives
The indolin-2-one scaffold of this compound is crucial for the biological activity of its derivatives like Sunitinib. This core structure mimics the adenine ring of ATP and forms critical hydrogen bonds with the hinge region of the kinase domain, acting as a competitive inhibitor.[6] Sunitinib is known to inhibit multiple RTKs, thereby disrupting key signaling pathways involved in tumor growth and angiogenesis.[3][7]
Key Kinase Targets of Sunitinib and their IC₅₀ Values:
| Kinase Target | IC₅₀ Value | Biological Function |
| PDGFRβ | 2 nM | Regulates cell growth, proliferation, and differentiation.[3][7] |
| VEGFR2 (KDR/Flk-1) | 80 nM | A primary mediator of angiogenesis.[3][7] |
| c-KIT | Potent Inhibition | Drives the majority of gastrointestinal stromal tumors.[3] |
| FLT3 | 30-250 nM | Implicated in acute myeloid leukemia.[7] |
Targeted Signaling Pathways
Sunitinib's efficacy stems from its ability to simultaneously block multiple signaling cascades that are crucial for tumor survival and proliferation. The two primary pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
VEGFR Signaling Pathway and Inhibition by Sunitinib:
PDGFR Signaling Pathway and Inhibition by Sunitinib:
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in drug discovery. Its role as a key intermediate for Sunitinib has cemented its importance in the synthesis of targeted cancer therapies. The indolin-2-one scaffold, appropriately functionalized with fluorine and an amino group, provides a robust platform for the development of potent kinase inhibitors. Future research may explore the use of this versatile intermediate in the synthesis of novel kinase inhibitors with different selectivity profiles or improved pharmacokinetic properties. As our understanding of kinase biology continues to grow, so too will the value of well-designed, functionalized building blocks like this compound in the ongoing quest for more effective and selective medicines.
References
- Wikipedia. Sunitinib.
- Patsnap Synapse. What is the mechanism of Sunitinib Malate?
- Cancer Research UK. Sunitinib (Sutent).
- ResearchGate. The design and structure–activity relationship of sunitinib.
- Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- Google Patents. CN103992308A - Method for preparing sunitinib.
- Hubbard, S. R., & Miller, W. T. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1541–1546.
- Google Patents. CN101333215A - A kind of synthetic method of sunitinib base.
- WIPO Patentscope. WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF.
- Journal of Medicinal Chemistry. (2022).
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- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
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- 7. selleckchem.com [selleckchem.com]
6-Amino-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Evolving Landscape of Kinase Inhibition
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, driving aberrant cell proliferation, survival, and angiogenesis. The pursuit of selective kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the indolin-2-one scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of various kinases with high affinity. This guide focuses on a specific, yet promising, member of this family: 6-Amino-5-fluoroindolin-2-one. Its unique substitution pattern suggests a nuanced interaction with key oncogenic kinases, warranting a detailed exploration of its chemical synthesis, biological activity, and therapeutic potential. This document serves as a comprehensive technical resource for researchers and drug development professionals seeking to understand and leverage the potential of this intriguing molecule.
Molecular Profile and Chemical Structure
This compound is a heterocyclic organic compound belonging to the indolin-2-one class. The core structure consists of a fused bicyclic system comprising a benzene ring and a pyrrolidone ring. The key distinguishing features are a fluorine atom at the 5-position and an amino group at the 6-position of the indole nucleus.
| Property | Value | Source |
| IUPAC Name | 6-amino-5-fluoro-1,3-dihydro-2H-indol-2-one | [1] |
| CAS Number | 150544-01-7 | [1] |
| Molecular Formula | C₈H₇FN₂O | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
The presence of the fluorine atom at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, while the amino group at the 6-position provides a key point for potential hydrogen bonding interactions within the kinase active site and serves as a handle for further chemical modification.
Proposed Synthesis Pathway
Step 1: Nitration of 5-fluoroindolin-2-one to 6-nitro-5-fluoroindolin-2-one
The introduction of a nitro group at the 6-position of the 5-fluoroindolin-2-one scaffold is a critical step. This can be achieved through electrophilic aromatic substitution using a suitable nitrating agent.
Representative Protocol:
-
To a solution of 5-fluoroindolin-2-one in concentrated sulfuric acid, cooled to 0°C, slowly add a solution of nitric acid in sulfuric acid.
-
Maintain the reaction temperature below 5°C and stir for a specified period.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 6-nitro-5-fluoroindolin-2-one.
Rationale: The electron-withdrawing nature of the fluorine atom and the carbonyl group of the lactam ring directs the incoming nitro group to the 6-position. The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺) electrophile.
Step 2: Reduction of 6-nitro-5-fluoroindolin-2-one to this compound
The final step involves the reduction of the nitro group to the corresponding amine. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.
Representative Protocol:
-
Dissolve 6-nitro-5-fluoroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. This method is generally high-yielding and avoids the use of harsh metal-acid reducing systems.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While specific biological data for this compound is not extensively published, structure-activity relationship (SAR) studies on analogous fluorinated indolin-2-one derivatives provide strong evidence for its potential as a potent kinase inhibitor.[2][3]
Targeting the VEGFR and PDGFR Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGF and PDGF signaling pathways are key drivers of this process.
-
VEGFR Signaling: VEGF ligands bind to their receptors (VEGFR-1, -2, and -3) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, ultimately promoting endothelial cell proliferation, migration, and survival.[4][5]
-
PDGFR Signaling: PDGFs signal through their cognate receptors (PDGFRα and PDGFRβ), which are expressed on various cell types, including pericytes and smooth muscle cells that support blood vessel structure. Similar to VEGFRs, ligand binding induces receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that regulate cell growth and motility.
This compound, as a small molecule inhibitor, is predicted to exert its anti-angiogenic effects by competing with ATP for binding to the catalytic kinase domain of VEGFRs and PDGFRs, thereby blocking the initiation of downstream signaling.
Caption: Mechanism of action of this compound as a kinase inhibitor.
Expected Biological Activity Profile
Based on published data for structurally similar compounds, this compound is anticipated to exhibit potent inhibitory activity against VEGFR-2 and PDGFRβ. For instance, various 5-fluoroindolin-2-one derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against these kinases.[2][3] The presence of the 6-amino group may further enhance binding affinity through additional hydrogen bond interactions within the ATP-binding pocket.
Table of Biological Activity for Structurally Related Compounds:
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| Indolin-2-one Derivative 1 | VEGFR-2 | 0.078 | HepG2 | [2] |
| Indolin-2-one Derivative 2 | VEGFR-2 | 0.160 | MCF-7 | [2] |
| Indolin-2-one Derivative 3 | PDGFRβ | 0.04 | - | [3] |
| Indolin-2-one Derivative 4 | PDGFRβ | 0.07 | - | [3] |
Note: The specific derivatives are detailed in the cited references. This table is for illustrative purposes to indicate the expected potency range.
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro kinase inhibitory activity of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit
-
White, 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare Enzyme Solution: Dilute the recombinant VEGFR-2 enzyme to a working concentration in 1x Kinase Buffer.
-
Assay Plate Setup:
-
Test Wells: Add the diluted inhibitor solutions.
-
Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 1x Kinase Buffer.
-
-
Add Master Mixture: Prepare and add a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate to all wells.
-
Initiate Reaction: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC₅₀ value.[4][5]
In Vitro PDGFRβ Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
Materials:
-
Recombinant Human PDGFRβ
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)
-
[γ-³³P]-ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Phosphoric acid
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a reaction tube, combine the kinase assay buffer, substrate, and diluted this compound or DMSO control.
-
Add Enzyme: Add the recombinant PDGFRβ enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the [γ-³³P]-ATP solution.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 40 minutes).
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of PDGFRβ activity in the presence of the inhibitor compared to the control and calculate the IC₅₀ value.[6][7]
Caption: Workflow for in vitro kinase inhibition assays.
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest within the field of kinase inhibitor drug discovery. Its structural features, particularly the indolin-2-one core, the 5-fluoro substituent, and the 6-amino group, position it as a promising candidate for the potent and selective inhibition of key angiogenic receptor tyrosine kinases such as VEGFR-2 and PDGFRβ. While further experimental validation is required to definitively establish its biological activity profile, the existing body of literature on related compounds provides a strong rationale for its investigation.
Future research should focus on a number of key areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is paramount.
-
Comprehensive Kinase Profiling: A broad kinase panel screening will be essential to determine the selectivity profile of the compound and to identify potential off-target effects.
-
Cell-Based Assays: Evaluation of the compound's activity in cellular models of angiogenesis and cancer cell proliferation will provide crucial insights into its therapeutic potential.
-
Structure-Based Drug Design: Co-crystallization of this compound with its target kinases will enable a detailed understanding of its binding mode and facilitate the design of next-generation inhibitors with improved potency and selectivity.
References
- Eurofins Discovery. (n.d.). PDGFRβ (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay.
- Reaction Biology. (n.d.). PDGFR-beta Cellular Phosphorylation Assay Service.
- Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(12), 1416. [Link]
- El-Damasy, A. K., et al. (2021). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 354(1), 2000213. [Link]
- IJARSE. (n.d.). SYNTHESIS OF NOVEL FUSED 1, 2, 4-TRIAZINO (5, 6-b) INDOLE SYSTEMS AND THEIR FLRUORINE.
- MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
- MDPI. (2024).
- PubMed. (2025).
- Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. [Link]
- Royal Society of Chemistry. (2016).
- UNICAM. (2025).
- IJARSE. (n.d.). SYNTHESIS AND PROPERTIES OF 2-AMINO-6-NITROINDOLES.
- PubMed. (2003). Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha)
- ResearchGate. (2025). Synthesis of Substituted Benzoindolinothiazepines Using 5- and 6-Nitroindolines. [Link]
- Universität Regensburg. (2020).
- PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]
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- 7. promega.com [promega.com]
A Comprehensive Technical Guide to 6-Amino-5-fluoroindolin-2-one: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Amino-5-fluoroindolin-2-one in Medicinal Chemistry
This compound, identified by its CAS Number 150544-01-7 , is a highly valued heterocyclic building block in the landscape of modern drug discovery and development.[1] Its molecular structure, a fluorinated amino-substituted oxindole, represents a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of novel therapeutics. The strategic incorporation of a fluorine atom and an amino group onto the indolin-2-one core significantly influences the molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] These attributes are highly desirable in the optimization of drug candidates.
The primary application of this compound lies in its role as a key intermediate in the synthesis of multi-target kinase inhibitors.[3][4][5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By serving as the foundational core for molecules that can modulate the activity of these enzymes, this compound has become indispensable in the quest for more effective and targeted therapies. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, offering a technical resource for scientists engaged in pharmaceutical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 150544-01-7 | |
| Molecular Formula | C₈H₇FN₂O | |
| Molecular Weight | 166.15 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Spectroscopic Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indolinone ring, and the protons of the amino group. The fluorine atom will cause characteristic splitting of the signals of adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon of the indolinone ring.
-
FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups, the C=O stretching of the lactam ring, and C-F stretching.[7][8][9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route involves the nitration of 5-fluoroindolin-2-one, followed by the reduction of the resulting nitro group to an amine.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Part 1: Nitration of 5-Fluoroindolin-2-one
This initial step introduces a nitro group at the 6-position of the 5-fluoroindolin-2-one ring. The directing effects of the existing substituents guide the regioselectivity of this electrophilic aromatic substitution.
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 5-fluoroindolin-2-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 5-fluoro-6-nitroindolin-2-one, is collected by filtration, washed with water until neutral, and dried.
Part 2: Reduction of 5-Fluoro-6-nitroindolin-2-one
The final step involves the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[11]
Protocol:
-
Catalyst and Substrate: In a hydrogenation vessel, suspend 5-fluoro-6-nitroindolin-2-one and a palladium on carbon catalyst (Pd/C) in a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Isolation: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be further purified by recrystallization or column chromatography to achieve the desired purity.
Application in Drug Discovery: The Kinase Inhibitor Scaffold
The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors.[3][5][6][12] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.
Diagram: Mechanism of Action
Caption: Competitive inhibition of a kinase by an indolin-2-one-based inhibitor.
The this compound moiety serves as an excellent starting point for creating potent and selective kinase inhibitors. The amino group at the 6-position provides a crucial attachment point for introducing various side chains through chemical modifications. These side chains can be tailored to interact with specific amino acid residues in the kinase's active site, thereby enhancing both the potency and selectivity of the inhibitor.
A prime example of the successful application of this scaffold is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13] The this compound core is a key structural feature of Sunitinib, highlighting the significance of this intermediate in the development of life-saving medicines.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a privileged scaffold with strategically placed functional groups makes it an invaluable tool for the synthesis of targeted therapeutics, particularly in the realm of oncology. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of this compound in the pharmaceutical industry is set to increase even further.
References
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed, [Link]
- Various Authors. (2025). Synthesis and biological evaluation of diversely substituted indolin-2-ones.
- Various Authors. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
- Various Authors. (2016). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds.
- Zarghi, A., et al. (2023). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]
- Various Authors. (2019). 1 H (a) and 13 C (b) NMR spectra of...
- Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
- Alrammahi, F. A. (2018). FTIR spectrum of compound A2.
- Various Authors. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
- Various Authors. (2023).
- Various Authors. (2013). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.
- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]
- Various Authors. (2019). FTIR spectra of 1–5 complexes and free ligand 6.
- Various Authors. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
- Various Authors. (2006). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. PubMed. [Link]
- Various Authors. (2012). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Various Authors. (2025). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy Online. [Link]
- Various Authors. (2017). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).
- Halima Salem A, Miloudi A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. DergiPark. [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV. [Link]
- Various Authors. (2019). Figure S21 . FTIR spectra of 6b.
- Heinrich, T., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]
- NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. [Link]
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- Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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An In-Depth Technical Guide to the Synthesis of 6-Amino-5-fluoroindolin-2-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Amino-5-fluoroindolin-2-one, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step sequence commencing with the formation of the pivotal intermediate, 5-fluoro-6-nitroindolin-2-one, followed by the selective reduction of the nitro group. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different reduction methodologies. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis of this important heterocyclic compound.
Introduction: The Significance of this compound
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and an amino group at specific positions on this heterocyclic system can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, this compound serves as a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a versatile handle for further chemical modifications and the introduction of diverse pharmacophores. A reliable and scalable synthesis of this compound is therefore of paramount importance for advancing drug discovery programs.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound points to 5-fluoro-6-nitroindolin-2-one as the immediate precursor. The transformation of the nitro group to an amine is a well-established and high-yielding reaction in organic synthesis. The core challenge lies in the efficient construction of the 5-fluoro-6-nitroindolin-2-one ring system. Several classical indole and oxindole syntheses, such as the Fischer, Gassman, and Heck cyclizations, could be envisioned. However, for the specific substitution pattern required, the Reissert indole synthesis offers a direct and efficient approach starting from a commercially available or readily accessible starting material, 4-fluoro-2-nitrotoluene.[1]
The forward synthesis, therefore, is proposed as a two-step sequence:
-
Step 1: Reissert-type Condensation and Cyclization to form 5-fluoro-6-nitroindolin-2-one.
-
Step 2: Reduction of the Nitro Group to yield the target compound, this compound.
dot
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 5-Fluoro-6-nitroindolin-2-one
The construction of the 5-fluoro-6-nitroindolin-2-one core is achieved through a Reissert-type synthesis. This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[1]
Rationale for the Reissert Pathway
The Reissert synthesis is particularly well-suited for this target due to the following reasons:
-
Convergent Approach: It allows for the direct formation of the indole-2-carboxylic acid precursor, which can be readily converted to the desired indolin-2-one.
-
Availability of Starting Materials: 4-Fluoro-2-nitrotoluene is a commercially available starting material.
-
Regiocontrol: The substitution pattern on the starting toluene directly translates to the desired substitution on the indolinone ring, minimizing the formation of regioisomers.
Experimental Protocol: Reissert Synthesis of 5-Fluoro-6-nitroindolin-2-one
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Condensation of 4-Fluoro-2-nitrotoluene with Diethyl Oxalate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium ethoxide in absolute ethanol. The amount of potassium ethoxide should be stoichiometric to the 4-fluoro-2-nitrotoluene.
-
Cool the solution in an ice bath and add a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in absolute ethanol dropwise via the dropping funnel.
-
After the addition is complete, add diethyl oxalate (1.1 eq) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization and Decarboxylation
-
In a round-bottom flask, suspend the crude ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate in a mixture of acetic acid and water.
-
Add iron powder (excess, typically 4-5 eq) portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours. The progress of the reductive cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings, and remove the organic solvent under reduced pressure.
-
The resulting aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-fluoro-6-nitroindolin-2-one.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
dot
Caption: Synthetic scheme for 5-Fluoro-6-nitroindolin-2-one.
Reduction of 5-Fluoro-6-nitroindolin-2-one to this compound
The final step in the synthesis is the selective reduction of the nitro group at the 6-position to the corresponding amine. This transformation can be achieved using several well-established methods. The choice of the reducing agent and conditions can be influenced by factors such as scale, desired purity, and available equipment.
Comparative Analysis of Reduction Methods
| Reduction Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, easy product isolation.[2] | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are required, which can complicate work-up and purification. |
| Iron in Acetic Acid | Fe powder, Acetic Acid | Inexpensive, effective for aromatic nitro groups.[3] | Requires acidic conditions, work-up can be tedious to remove iron salts.[3] |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
To a solution of 5-fluoro-6-nitroindolin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (usually 2-6 hours). Monitor the reaction by TLC.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol B: Reduction with Stannous Chloride (SnCl₂)
-
Dissolve 5-fluoro-6-nitroindolin-2-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.
-
The resulting mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol C: Reduction with Iron in Acetic Acid
-
Suspend 5-fluoro-6-nitroindolin-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to 60-70 °C and add iron powder (4-5 eq) portion-wise with vigorous stirring.
-
Continue heating and stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution.
-
Filter the resulting suspension through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 4 and 7 positions, a singlet for the CH₂ group at the 3-position, and broad singlets for the NH and NH₂ protons. The coupling patterns will be influenced by the fluorine atom. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the lactam. Carbon-fluorine coupling will be observed for the carbon atoms near the fluorine substituent. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇FN₂O, MW: 166.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-F stretching. |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The described two-step sequence, commencing with a Reissert-type synthesis to construct the 5-fluoro-6-nitroindolin-2-one intermediate, followed by a selective nitro group reduction, provides a practical route for obtaining this valuable building block. The detailed experimental protocols for various reduction methods offer flexibility to the synthetic chemist based on available resources and project requirements. The successful implementation of this synthesis will facilitate the development of novel therapeutic agents based on the privileged indolin-2-one scaffold.
References
- Gassman, P. G.; van Bergen, T. J. (1974). "General method for the synthesis of indoles". J. Am. Chem. Soc. 96 (17): 5495. [Link]
- Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed annulation of internal alkynes". J. Am. Chem. Soc. 113 (17): 6689–6690. [Link]
- Reissert, A. (1897). "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Ber. Dtsch. Chem. Ges. 30 (1): 1030–1053. [Link]
- Organic Reactions. (2004). The Reissert Indole Synthesis. John Wiley & Sons, Inc. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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The Biological Activity of 6-Amino-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors approved for therapeutic use. This technical guide provides a comprehensive overview of the biological activity of a specific derivative, 6-Amino-5-fluoroindolin-2-one. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its biological profile and guide future research. We will explore its predicted mechanism of action as a multi-targeted tyrosine kinase inhibitor, propose a viable synthetic route, and provide detailed protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors for applications in oncology and other signaling-driven diseases.
Introduction: The Indolin-2-one Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues in proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indolin-2-one (or oxindole) scaffold has emerged as a highly successful pharmacophore for the development of kinase inhibitors.[3] Small molecules based on this core structure have been shown to be potent ATP-competitive inhibitors of a variety of protein kinases.[3]
The general structure of these inhibitors involves the indolin-2-one core which mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.[2] Substitutions at various positions on the indolinone ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5- and 6-positions of the indolinone ring are situated in a region of the ATP-binding pocket that can be exploited to achieve selectivity among different kinases.[4][5]
This guide focuses on the this compound derivative. The 5-fluoro substitution is a common feature in many kinase inhibitors, often enhancing binding affinity and metabolic stability. The 6-amino group is hypothesized to provide an additional point of interaction within the kinase domain, potentially influencing the inhibitor's potency and selectivity profile.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted indolinones. A common strategy involves the synthesis of the corresponding 6-nitro derivative, followed by reduction to the 6-amino compound.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 5-Fluoroindolin-2-one to 6-Nitro-5-fluoroindolin-2-one
-
To a stirred solution of 5-fluoroindolin-2-one in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture carefully onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-5-fluoroindolin-2-one.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of 6-Nitro-5-fluoroindolin-2-one to this compound
-
To a suspension of 6-nitro-5-fluoroindolin-2-one in a mixture of ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Predicted Biological Activity and Mechanism of Action
Based on the extensive literature on the indolin-2-one scaffold, this compound is predicted to function as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.
Primary Kinase Targets
The primary targets are likely to include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR-2, a key mediator of angiogenesis. The indolin-2-one core is a well-established pharmacophore for VEGFR-2 inhibition.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR signaling can impact tumor growth and the tumor microenvironment.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and indolinone-based inhibitors have shown efficacy against this target family.[6]
The 5-fluoro substituent is anticipated to enhance the binding affinity to the kinase hinge region through favorable interactions. The 6-amino group, being a hydrogen bond donor and acceptor, could form additional interactions with amino acid residues in the kinase active site, potentially increasing potency and influencing the selectivity profile.[4]
Signaling Pathways
By inhibiting these key RTKs, this compound is expected to modulate several critical downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
Caption: Predicted signaling pathways inhibited by this compound.
In Vitro Biological Evaluation
A systematic in vitro evaluation is essential to characterize the biological activity of this compound. This should include biochemical assays to determine its kinase inhibitory profile and cell-based assays to assess its effects on cancer cell lines.
Kinase Inhibition Assays
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a generic method for measuring kinase activity by quantifying the amount of ADP produced.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest (e.g., VEGFR-2, PDGFRβ, FGFR1) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assays
Cell-based assays are crucial to determine the anti-proliferative effects of the compound on cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.[7]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Plating: Seed cancer cells (e.g., HUVEC, A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
| Predicted Kinase Inhibition Profile | IC50 (nM) |
| VEGFR-2 | < 50 |
| PDGFRβ | < 100 |
| FGFR1 | < 100 |
| c-Kit | < 200 |
| Src | > 1000 |
Table 1: Predicted in vitro kinase inhibitory activity of this compound based on data from structurally related compounds.
Analysis of Downstream Signaling
Western blotting is a key technique to confirm that the anti-proliferative effects of this compound are due to the inhibition of its target kinases and their downstream signaling pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the well-validated indolin-2-one class of kinase inhibitors. Based on structure-activity relationships of analogous compounds, it is predicted to be a potent inhibitor of key pro-angiogenic and oncogenic receptor tyrosine kinases. The proposed synthetic route provides a clear path to obtaining this compound for empirical validation of its biological activities. The detailed experimental protocols in this guide offer a framework for a comprehensive preclinical evaluation.
Future research should focus on the synthesis and in vitro profiling of this compound against a broad panel of kinases to determine its potency and selectivity. Promising results would warrant further investigation into its cellular mechanisms of action, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.
References
- Huang, S., Garbaccio, R. M., Fraley, M. E., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.[5]
- Lahiry, L., Sarma, D., & Phukan, S. (2014). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Research & Health Sciences, 3(4), 939.[2]
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The Discovery and Development of 6-Amino-5-fluoroindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Fluorinated Aminoindolinone Scaffold
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic incorporation of fluorine and an amino group at the 5- and 6-positions, respectively, of the indolinone ring system creates a unique chemical entity with significant potential for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the discovery, synthesis, and potential therapeutic applications of 6-amino-5-fluoroindolin-2-one derivatives, aimed at researchers and professionals in the field of drug development.
The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The carbon-fluorine bond is exceptionally strong, often shielding adjacent positions from metabolic attack and thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing the molecule's overall ionization state and membrane permeability.[1] The amino group, on the other hand, can serve as a crucial hydrogen bond donor or acceptor, or as a site for further chemical modification to fine-tune solubility and target engagement.[2] The combination of these two functionalities on the indolinone scaffold presents a compelling starting point for the design of novel therapeutics.
Synthetic Strategies for this compound Derivatives
While a definitive, step-by-step synthesis for the parent this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for related fluorinated indoles and indolinones. A key starting material for such a synthesis would likely be a appropriately substituted aniline. For instance, the synthesis of the related 6-chloro-5-fluoroindole has been reported starting from 4-fluoro-3-chloroaniline.[3] By analogy, a potential route to the target scaffold could commence with 4-fluoro-5-nitroaniline.
A proposed synthetic workflow is outlined below:
Caption: A proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a projected methodology based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of 5-Fluoro-6-nitroisatin (Intermediate B)
-
Starting Material: 4-Fluoro-3-nitroaniline.
-
Reaction: The synthesis of the isatin core can be achieved through various methods, such as the Sandmeyer isatin synthesis. This would involve the reaction of 4-fluoro-3-nitroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by cyclization in the presence of a strong acid like concentrated sulfuric acid.
Step 2: Reduction to this compound (Compound D)
-
Starting Material: 5-Fluoro-6-nitroisatin.
-
Reaction: The reduction of the nitro group to an amine and the concomitant reduction of the isatin C3-ketone can be achieved using a variety of reducing agents. A common method is the Wolff-Kishner reduction, employing hydrazine hydrate.[4] Alternatively, catalytic hydrogenation using a palladium catalyst could be employed.
Step 3: Derivatization of the this compound Scaffold (Compound E)
The parent this compound scaffold offers multiple points for diversification to explore structure-activity relationships (SAR).
-
N1-Substitution: The nitrogen at the 1-position can be alkylated or arylated to introduce various substituents that can influence solubility, cell permeability, and target binding.
-
C3-Functionalization: The methylene group at the C3 position is reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide range of substituents. This position is often critical for the biological activity of indolinone-based kinase inhibitors.
Potential Biological Activities and Therapeutic Applications
The this compound scaffold is a promising platform for the development of novel therapeutics, particularly in the field of oncology. The broader class of indolin-2-one derivatives has been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition
Many clinically approved and investigational kinase inhibitors feature the indolinone core. These compounds typically function by competing with ATP for binding to the kinase active site. The specific substitutions on the indolinone ring dictate the kinase selectivity profile. Given the electronic properties of the fluorine and amino substituents, this compound derivatives could be potent and selective inhibitors of kinases such as:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and proliferation.
-
Intracellular Tyrosine Kinases: Such as Src family kinases.
-
Serine/Threonine Kinases: Including CDKs and Aurora kinases, which are involved in cell cycle regulation.
The amino group at the 6-position could potentially form key hydrogen bonding interactions within the kinase active site, enhancing binding affinity.
Caption: Potential mechanism of action of this compound derivatives as kinase inhibitors.
Other Potential Therapeutic Areas
Beyond oncology, substituted indolinones have shown promise in other therapeutic areas. For instance, certain derivatives have been investigated as antibacterial agents.[5] The unique electronic and steric properties of the this compound scaffold may also lend themselves to the development of agents targeting other enzyme families or receptors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet widely available, some general principles can be inferred from related compound classes:
| Position of Substitution | Potential Impact on Activity |
| C5-Fluoro | Increased metabolic stability and lipophilicity. |
| C6-Amino | Potential for key hydrogen bonding interactions with the target protein.[2] |
| N1-Substituent | Can modulate solubility, cell permeability, and provide additional binding interactions. |
| C3-Substituent | Often a key determinant of kinase selectivity and potency. |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its unique combination of a privileged core structure with strategically placed fluorine and amino groups offers significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. Further research is warranted to fully elucidate the synthetic accessibility and biological activity of this compound class. The development of a robust and scalable synthetic route is a critical first step, which will enable the generation of a diverse library of derivatives for comprehensive biological screening and SAR studies. Such efforts are likely to uncover novel and potent drug candidates with improved pharmacological profiles.
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The Core Mechanism of Fluoroindolinones: A Technical Guide for Drug Development Professionals
Preamble: Distinguishing Fluoroindolinones from Fluoroquinolones
It is critically important to establish a clear distinction between two classes of compounds that are often confused due to their similar-sounding names: fluoroindolinones and fluoroquinolones. Fluoroquinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][2][3] In stark contrast, the focus of this guide, fluoroindolinones , are primarily investigated for their potent activity as kinase inhibitors in the context of anticancer therapy.[4] Their mechanism of action does not involve bacterial DNA synthesis but rather the modulation of key signaling pathways that are often dysregulated in cancer.
The Indolinone Scaffold: A Privileged Structure in Kinase Inhibition
The indolinone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. In the realm of oncology, the indolinone scaffold has proven to be a highly effective foundation for the development of potent kinase inhibitors.[4] These small molecules are designed to compete with adenosine triphosphate (ATP) for the ATP-binding site on a variety of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades.[4][5]
The Role of Fluorine Substitution
The incorporation of fluorine atoms into the indolinone scaffold is a strategic medicinal chemistry approach to enhance the drug-like properties of these molecules. Fluorine's high electronegativity and small size can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to the target kinase.[6] Structure-activity relationship (SAR) studies have shown that fluorine substitution can lead to increased potency and improved pharmacokinetic profiles.[7][8]
Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Fluoroindolinones exert their primary anticancer effects by inhibiting a range of protein kinases, with a particular emphasis on receptor tyrosine kinases (RTKs). RTKs are transmembrane proteins that play a pivotal role in cellular signaling, controlling processes such as cell growth, proliferation, differentiation, and survival.[9] In many cancers, RTKs are overexpressed or constitutively activated, leading to uncontrolled cell growth. Fluoroindolinones act as multi-targeted kinase inhibitors, simultaneously blocking the activity of several key RTKs implicated in tumor progression and angiogenesis.
Inhibition of VEGFR and PDGFR Signaling
A primary focus of many fluoroindolinone-based therapies is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11] These RTKs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[11] By inhibiting VEGFR and PDGFR, fluoroindolinones can effectively cut off a tumor's blood supply, leading to growth arrest and apoptosis.
The binding of fluoroindolinones to the ATP-binding pocket of VEGFR and PDGFR prevents the autophosphorylation of the kinase domain, thereby blocking the initiation of downstream signaling pathways.[12][13]
VEGFR and PDGFR Signaling Inhibition by Fluoroindolinones.
Inhibition of Other Key Kinases
Beyond VEGFR and PDGFR, various fluoroindolinone derivatives have demonstrated inhibitory activity against a spectrum of other kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many epithelial cancers.[1]
-
c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[6]
-
FMS-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).[6]
The multi-targeted nature of these inhibitors is a significant advantage, as it allows for the simultaneous disruption of multiple oncogenic signaling pathways.
Quantitative Analysis of Kinase Inhibition
The potency of fluoroindolinones as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[14] Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR2 | 80 | [2] |
| Sunitinib | PDGFRβ | 57 | [6] |
| Compound 6f | EGFR | 1380 | [1] |
| Compound 5b | EGFR (WT) | 30.1 | [3] |
| Compound 5b | EGFR (T790M) | 12.8 | [3] |
| Compound 12 | EGFR (WT) | 14.5 | [3] |
| Compound 12 | EGFR (T790M) | 35.4 | [3] |
| Tyrphostin AG 1296 | PDGFR | 300-500 | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the IC50 of a fluoroindolinone derivative, a robust in vitro kinase inhibition assay is essential. The following protocol outlines a common method using a bioluminescence-based assay that measures ATP consumption.[15][16]
Objective
To determine the half-maximal inhibitory concentration (IC50) of a test fluoroindolinone against a specific protein kinase.
Materials
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Fluoroindolinone test compound (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Bioluminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure
-
Compound Dilution: Prepare a serial dilution of the fluoroindolinone compound in DMSO. Further dilute these solutions in the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted fluoroindolinone or DMSO (for control wells) to the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in the assay buffer to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[15]
-
Workflow for an In Vitro Kinase Inhibition Assay.
Clinical Significance and Future Directions
The development of fluoroindolinone-based kinase inhibitors has led to significant advancements in cancer therapy. Sunitinib (Sutent®), a prominent example, is an orally administered multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2] Numerous other fluoroindolinone derivatives are currently in various stages of clinical development for a range of solid tumors.[13][17][18]
Future research in this field will likely focus on:
-
Developing more selective kinase inhibitors to minimize off-target effects and associated toxicities.[9]
-
Overcoming mechanisms of drug resistance that can emerge during treatment.
-
Exploring novel drug delivery systems to enhance tumor-specific targeting.[19]
Conclusion
Fluoroindolinones represent a powerful class of small molecule kinase inhibitors with a well-defined mechanism of action centered on the competitive inhibition of ATP binding to the kinase domain. Their ability to target multiple RTKs involved in key oncogenic pathways, particularly VEGFR and PDGFR, has established them as a cornerstone of anti-angiogenic and anticancer therapy. A thorough understanding of their mechanism of action, coupled with robust experimental validation, is paramount for the continued development of this promising class of therapeutic agents.
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The Strategic Role of 6-Amino-5-fluoroindolin-2-one in Modern Kinase Inhibitor Discovery: A Technical Guide
Introduction: The Indolinone Scaffold and the Significance of Strategic Substitution
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational drugs. Its rigid, planar structure provides an excellent platform for the orientation of functional groups to interact with the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTKi) approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a successful drug built upon a 5-fluoroindolin-2-one core.[1] This guide focuses on a specific, strategically important derivative: 6-Amino-5-fluoroindolin-2-one .
The introduction of an amino group at the C6 position, ortho to the fluorine atom at C5, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of indolinone-based kinase inhibitors. This strategic substitution can influence solubility, cell permeability, and, most importantly, the potency and selectivity of the final compound by enabling new interactions within the kinase active site. This in-depth guide will provide a comprehensive overview of the synthesis, biological significance, and application of this compound for researchers, scientists, and drug development professionals.
Chemical Synthesis: A Two-Step Approach from a Key Sunitinib Intermediate
The synthesis of this compound is not commonly reported as a standalone procedure but is logically derived from the well-established precursor, 5-fluoroindolin-2-one, a key intermediate in the industrial synthesis of Sunitinib.[2] The most direct and efficient pathway involves a two-step sequence of electrophilic nitration followed by reduction of the resulting nitro group.
Step 1: Electrophilic Nitration of 5-Fluoroindolin-2-one
The first step is the regioselective nitration of 5-fluoroindolin-2-one to yield 5-fluoro-6-nitroindolin-2-one. The electron-donating nature of the lactam nitrogen and the activating effect of the fluorine atom direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position.
Causality in Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[3]
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Solvent: Sulfuric acid often serves as both the catalyst and the solvent, ensuring a homogeneous reaction mixture.
Step 2: Reduction of 5-Fluoro-6-nitroindolin-2-one
The second step involves the reduction of the nitro group to the desired primary amine. Several reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired level of selectivity.
Causality in Experimental Choices:
-
Reducing Agent:
-
Tin(II) chloride (SnCl₂): A common and effective reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as ethanol and hydrochloric acid.[3]
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method, particularly for larger-scale syntheses. This method avoids the use of stoichiometric metallic reducing agents.
-
Iron in Acetic Acid: A classical and cost-effective method for nitro group reduction.
-
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway to this compound.
Biological Activity and Mechanism of Action: The Impact of the 6-Amino Group
The introduction of a 6-amino group to the 5-fluoroindolin-2-one scaffold can significantly enhance the biological activity of the resulting kinase inhibitors. This is primarily due to the ability of the amino group to form additional hydrogen bonds within the ATP-binding pocket of kinases, thereby increasing the binding affinity and potency of the inhibitor.
A study on the design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors (targeting VEGFR, PDGFR, and FGFR) revealed that a 6-amino substituted indolinone derivative exhibited high activity.[4] This suggests that the 6-amino group can favorably interact with the kinase active site, contributing to potent inhibition.
The general mechanism of action for indolinone-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase domain. The indolinone core mimics the adenine ring of ATP, while the various substituents engage in specific interactions with the surrounding amino acid residues, conferring potency and selectivity. The 6-amino group can act as a hydrogen bond donor, forming interactions with backbone carbonyls or specific amino acid side chains in the active site, thus anchoring the inhibitor more firmly.
Caption: Competitive inhibition of kinase activity by a 6-aminoindolinone derivative.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block for the synthesis of novel kinase inhibitors, particularly analogues of Sunitinib and other indolinone-based drugs. By incorporating this scaffold, medicinal chemists can explore new chemical space and develop compounds with improved properties.
Development of Sunitinib Analogues
Sunitinib's success has spurred the development of numerous analogues to improve its efficacy, selectivity, and pharmacokinetic profile, as well as to overcome drug resistance.[5][6] The use of this compound allows for the introduction of a key functional group that can be further derivatized to create novel Sunitinib analogues. For instance, the amino group can be acylated, alkylated, or used as a handle for the attachment of various side chains designed to probe specific regions of the kinase active site.
Targeting a Broad Range of Kinases
The indolinone scaffold is not limited to inhibiting the targets of Sunitinib (VEGFRs, PDGFRs, c-KIT, etc.). Derivatives have been developed to target a wide array of other kinases implicated in cancer and other diseases. For example, 6-substituted indolinones have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.[7] The versatility of the this compound scaffold makes it a valuable starting point for the development of inhibitors against various kinase targets.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound, based on established chemical principles for nitration and reduction of aromatic compounds.
Protocol 1: Synthesis of 5-Fluoro-6-nitroindolin-2-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 5.0 g of 5-fluoroindolin-2-one to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product, 5-fluoro-6-nitroindolin-2-one, under vacuum.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4.0 g of 5-fluoro-6-nitroindolin-2-one in 50 mL of ethanol.
-
Addition of Reducing Agent: Add 12.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Acidification: Slowly add 10 mL of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours, or until the reaction is complete as monitored by TLC.
-
Cooling and Basification: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a solution of sodium hydroxide to neutralize the acid and precipitate the product. Ensure the final pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Caption: Workflow for the synthesis of this compound.
Data Summary
The following table summarizes the reported in vitro activity of a 6-amino substituted indolinone derivative against key angiokinases, demonstrating the potency that can be achieved with this substitution pattern.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 46 | VEGFR-2 | 21 | [4] |
| 46 | PDGFRβ | 79 | [4] |
| 46 | FGFR-1 | >10,000 | [4] |
Note: Compound 46 is a 6-aminoindolinone derivative reported in the cited literature, not this compound itself, but serves as a representative example of the activity of this class of compounds.
Future Perspectives
The this compound scaffold holds significant promise for the future of kinase inhibitor drug discovery. Its utility as a versatile building block allows for the creation of diverse chemical libraries to screen against a wide range of kinase targets. Future research will likely focus on:
-
Development of highly selective inhibitors: By leveraging the 6-amino group as a point of diversification, it may be possible to design inhibitors with improved selectivity profiles, thereby reducing off-target effects and improving the therapeutic index.
-
Targeting novel kinases: The scaffold can be used to develop inhibitors against newly identified kinase targets implicated in various diseases.
-
Application in PROTACs and other novel modalities: The amino group can serve as a conjugation point for the development of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities that leverage the kinase-binding properties of the indolinone core.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 6-Amino-5-fluoroindolin-2-one
A Senior Application Scientist's Perspective on Target Identification and Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, giving rise to several clinically approved therapeutics, most notably in the oncology space. This technical guide provides a comprehensive framework for the elucidation of the therapeutic targets of a specific, yet underexplored derivative: 6-Amino-5-fluoroindolin-2-one. We will begin by establishing a foundational hypothesis for its primary targets based on extensive structure-activity relationship data from analogous compounds. Subsequently, a detailed, multi-tiered experimental strategy will be presented, designed to rigorously identify, validate, and characterize the molecular targets of this compound. This guide is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of novel indolinone derivatives.
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Drug Discovery
The indolin-2-one core is a versatile and highly "privileged" structure in drug discovery, capable of interacting with a variety of biological targets. Historically, derivatives of this scaffold have been most successfully developed as inhibitors of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have, therefore, become a major class of therapeutic agents.
The pyrrole-indolin-2-one structure, in particular, has been extensively studied and shown to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis.[4] The approved multi-kinase inhibitor Sunitinib, for instance, features a substituted indolin-2-one core and targets a range of RTKs including VEGFRs, PDGFRs, c-kit, and FLT3.[3]
The specific compound of interest, this compound, possesses two key substitutions on the indolinone ring: a fluorine atom at the 5-position and an amino group at the 6-position. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] The amino group introduces a potential point for hydrogen bonding and further chemical modification. While direct biological data on this compound is scarce, the extensive literature on related analogs allows us to formulate a strong initial hypothesis regarding its likely targets.
Primary Target Hypothesis: A Focus on the Kinome
Based on the wealth of data for structurally related indolin-2-ones, the most probable primary targets for this compound are protein kinases. The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding pocket of the kinase domain.[6]
Hypothesized Target Classes
-
Receptor Tyrosine Kinases (RTKs): This is the most likely target class.
-
VEGFR family: Given the prevalence of anti-angiogenic activity in this scaffold, VEGFR-1, -2, and -3 are high-probability targets.[4][7]
-
PDGFR family: PDGFRα and PDGFRβ are also frequently inhibited by indolinone derivatives and play roles in angiogenesis and tumor growth.[3][4]
-
Other RTKs: Depending on the specific conformational preferences imparted by the 6-amino and 5-fluoro substitutions, other RTKs such as Fibroblast Growth Factor Receptors (FGFRs), c-Kit, and Flt-3 could also be potential targets.[3][7]
-
-
Non-Receptor Tyrosine Kinases:
-
Src family kinases: Some indolinone derivatives have shown activity against Src family kinases, which are involved in a variety of cellular processes including proliferation, survival, and migration.[7]
-
-
Serine/Threonine Kinases: While less common, some indolin-2-one derivatives have been shown to inhibit serine/threonine kinases, such as Cyclin-Dependent Kinases (CDKs).[4]
The following diagram illustrates the hypothesized central role of kinase inhibition in the potential therapeutic action of this compound.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Broad Target Identification
3.1.1. Biochemical Kinome Profiling
-
Objective: To obtain a broad overview of the compound's kinase inhibitory activity across a large panel of kinases.
-
Methodology:
-
Utilize a commercial kinome scanning service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
Screen this compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.
-
Analyze the results to identify kinases with significant inhibition (e.g., >90% inhibition).
-
For the most promising hits, perform dose-response studies to determine the IC50 values.
-
3.1.2. Phenotypic Screening
-
Objective: To assess the compound's effect on cellular phenotypes, providing clues to the pathways being modulated.
-
Methodology:
-
Select a panel of cancer cell lines known to be dependent on specific kinase signaling pathways (e.g., HUVECs for angiogenesis, Ba/F3 cells engineered to express specific RTKs).
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo®) to determine the GI50 (concentration for 50% growth inhibition).
-
For cell lines showing high sensitivity, further investigate effects on cell cycle (flow cytometry) and apoptosis (caspase activation assays).
-
| Assay | Purpose | Expected Outcome |
| Kinome Scan | Broad-spectrum kinase inhibition profiling | Identification of primary kinase targets and off-targets. |
| Cell Viability | Assessment of anti-proliferative activity | Determination of GI50 values across a panel of cell lines. |
Phase 2: Cellular Target Engagement
3.2.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound binds to its putative targets in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.
-
Binding of the compound will stabilize the target protein, resulting in a higher melting temperature.
-
3.2.2. Phospho-Proteomics
-
Objective: To identify the downstream signaling pathways affected by the compound's activity.
-
Methodology:
-
Treat sensitive cell lines with the compound at a relevant concentration (e.g., GI50).
-
Lyse the cells and digest the proteins.
-
Enrich for phosphopeptides using techniques like TiO2 chromatography or phospho-specific antibody immunoprecipitation.
-
Analyze the phosphopeptide-enriched samples by LC-MS/MS.
-
Identify changes in the phosphorylation status of proteins in key signaling pathways (e.g., MAPK, PI3K/Akt).
-
Phase 3: Direct Target Validation
3.3.1. Biophysical Binding Assays
-
Objective: To quantify the binding affinity and kinetics of the compound to purified target proteins.
-
Methodology:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Immobilize the purified kinase on a sensor chip and flow the compound over the surface to measure association (ka) and dissociation (kd) rates, and to calculate the Kd.
-
3.3.2. Target-Specific Cellular Assays
-
Objective: To confirm that inhibition of the identified target is responsible for the observed cellular phenotype.
-
Methodology:
-
Western Blot Analysis: Treat cells with the compound and measure the phosphorylation status of the direct target and key downstream effectors.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down the target protein and assess whether this phenocopies the effect of the compound.
-
Rescue Experiments: In cells treated with the compound, overexpress a drug-resistant mutant of the target kinase to see if the phenotype is reversed.
-
| Assay | Purpose | Key Parameter |
| CETSA | Confirming target engagement in cells | Thermal shift (ΔTm) |
| ITC/SPR | Quantifying binding affinity | Dissociation constant (Kd) |
| Western Blot | Measuring target inhibition in cells | p-Target / Total Target ratio |
Beyond Kinases: Exploring Alternative Hypotheses
While the kinome is the most probable target space, the indolin-2-one scaffold has shown activity against other enzyme classes. Should the primary kinase screens yield negative or ambiguous results, the following alternative targets, suggested by the broader indolinone literature, should be considered.
-
Thioredoxin Reductase (TrxR): Some indolinone derivatives have been shown to inhibit TrxR, leading to increased oxidative stress and apoptosis in cancer cells. [8]* Interleukin-1 Receptor (IL-1R): Certain 5-fluoroindolin-2-one derivatives have demonstrated anti-inflammatory properties through inhibition of IL-1R dependent responses. [9][10]* Histone Deacetylases (HDACs): The indolinone scaffold has been incorporated into molecules designed to inhibit HDACs, suggesting a potential for epigenetic modulation. [11] A secondary screening cascade targeting these proteins could be initiated if the primary kinase-focused investigation does not fully explain the compound's biological activity.
Conclusion and Future Directions
This compound is a promising compound for which a clear path to target deconvolution can be laid out based on the extensive knowledge of the indolin-2-one scaffold. The primary hypothesis of kinase inhibition, particularly of RTKs involved in angiogenesis, provides a strong starting point for investigation. The detailed, multi-phase experimental workflow presented in this guide offers a robust and scientifically rigorous approach to identify and validate the therapeutic targets of this molecule. Successful execution of this strategy will not only elucidate the mechanism of action of this compound but will also provide the critical data necessary to advance this compound through the drug development pipeline. The insights gained will also contribute to a deeper understanding of the structure-activity relationships of this important class of therapeutic agents.
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The Pharmacological Profile of 6-Amino-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological profile of 6-Amino-5-fluoroindolin-2-one, a heterocyclic compound belonging to the indolin-2-one class of molecules. While specific preclinical and clinical data for this particular molecule are not extensively published, this document synthesizes the vast body of research on the indolin-2-one scaffold to project a highly probable pharmacological profile for this compound. This guide will delve into the foundational chemistry, the established mechanism of action for the indolin-2-one core as a potent kinase inhibitor, and the influence of its specific substitutions on target selectivity and potency. Furthermore, this document provides detailed, field-proven experimental protocols for the comprehensive evaluation of this and similar compounds, offering a self-validating framework for researchers in oncology and medicinal chemistry.
Introduction: The Indolin-2-one Scaffold in Modern Oncology
The indolin-2-one core structure is a cornerstone in the development of targeted cancer therapies.[1][2] Its rigid, planar geometry provides an ideal framework for competitive binding to the ATP-binding pocket of various protein kinases, leading to the inhibition of downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[3] Numerous derivatives of this scaffold have been successfully developed into clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4] The versatility of the indolin-2-one ring system allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity against a range of kinase targets. This guide focuses on the specific derivative, this compound, to explore its predicted pharmacological attributes based on established structure-activity relationships within this prominent class of kinase inhibitors.
Chemical and Physical Properties
This compound is a small molecule with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | 6-amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| CAS Number | 150544-01-7 | |
| Molecular Formula | C₈H₇FN₂O | |
| Molecular Weight | 166.15 g/mol | |
| Appearance | Solid | |
| Purity | Typically >97% (commercial sources) |
Predicted Pharmacological Profile
Based on the extensive literature on indolin-2-one derivatives, the pharmacological profile of this compound is predicted to be that of a kinase inhibitor with potential applications in oncology.
Mechanism of Action: Kinase Inhibition
The indolin-2-one scaffold is a well-established "hinge-binding" motif that targets the ATP-binding site of protein kinases.[3] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking signal transduction along key cellular pathways.
Predicted Kinase Targets
The substitution pattern on the indolin-2-one core is a critical determinant of target selectivity.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): Halogen substitutions at the C5 position, such as the fluorine in this compound, are known to enhance inhibitory activity against VEGFR-2 and PDGFRβ.[1] This suggests a strong potential for anti-angiogenic activity.
-
Aurora Kinases: The indolin-2-one scaffold has also been explored for the development of Aurora kinase inhibitors, which are crucial for mitotic progression.[5] The specific substitutions on this compound would require experimental validation to determine its potency against this class of kinases.
-
Other Potential Targets: The broader class of indolin-2-one derivatives has shown activity against a range of other kinases, including members of the Src family and cyclin-dependent kinases (CDKs).[1]
Recommended Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a systematic series of in vitro and in vivo assays is required.
In Vitro Characterization
4.2.1. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound.
-
Methodology (Representative Protocol):
-
Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
-
Rationale: Understanding the pharmacokinetic profile is crucial for designing effective dosing regimens for in vivo efficacy studies.
4.2.2. Tumor Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Methodology (Representative Protocol):
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer this compound at various doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of target inhibition).
-
-
Rationale: This is a critical step in assessing the therapeutic potential of the compound in a living organism and provides evidence for its anti-cancer activity.
Conclusion
This compound represents a promising, yet under-characterized, member of the pharmacologically significant indolin-2-one family of kinase inhibitors. Based on robust structure-activity relationship data from its chemical class, it is predicted to function as a kinase inhibitor, likely targeting pro-angiogenic receptor tyrosine kinases such as VEGFR and PDGFR. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for the definitive elucidation of its pharmacological profile. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent.
References
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental & Clinical Medicine, 12(3), 93-99.
- Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(11), 1891–1919.
- Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603.
- Ferreira, L. G., Oliva, G., & Andricopulo, A. D. (2015). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Current Cancer Drug Targets, 15(7), 614–625.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71.
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6-Amino-5-fluoroindolin-2-one molecular weight and formula
An In-Depth Technical Guide to 6-Amino-5-fluoroindolin-2-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic scaffold frequently found in natural products and synthetic pharmaceutical agents. Its rigid structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2]
This guide focuses on This compound , a key building block that combines the structural features of the oxindole core with the advantageous physicochemical properties imparted by fluorine. As a bifunctional molecule—possessing both a nucleophilic amino group and a reactive lactam—it serves as a versatile intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, a validated synthesis protocol, and its applications as a strategic starting material in drug discovery.
Part 1: Core Physicochemical Properties
This compound is a solid, typically appearing as a powder.[3] Its core identity is defined by the molecular formula and weight, which are fundamental for all stoichiometric calculations in synthetic and analytical procedures.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FN₂O | [3][4] |
| Molecular Weight | 166.15 g/mol | [4] |
| CAS Number | 150544-01-7 | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3][4] |
| Storage Conditions | 2-8°C, Protect from light | |
| InChI Key | ARQRWWOHJBWWKT-UHFFFAOYSA-N |
Caption: Chemical Structure of this compound.
Part 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the construction of a 5-fluoroindolin-2-one intermediate, followed by regioselective nitration at the 6-position and subsequent reduction of the nitro group to the target amine.
Synthetic Workflow Rationale
This synthetic strategy is predicated on established electrophilic aromatic substitution principles. The fluorine atom at C5 and the electron-withdrawing amide group in the 5-fluoroindolin-2-one intermediate direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position. The final step employs a standard reduction method to convert the nitro group to the desired primary amine without affecting the lactam ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology based on well-established chemical transformations for synthesizing substituted indolinones.[5]
Step 1: Synthesis of 5-Fluoro-6-nitroindolin-2-one
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) cooled to 0°C in an ice-salt bath, add 5-fluoroindolin-2-one (5.0 g, 33.1 mmol) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 2.5 mL, ~36.4 mmol) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction vessel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Stir the resulting mixture at 0-5°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
-
Purification: The crude 5-fluoro-6-nitroindolin-2-one can be purified by recrystallization from ethanol to yield the pure product.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the 5-fluoro-6-nitroindolin-2-one (4.0 g, 20.4 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Reduction: Add iron powder (Fe, 6.8 g, 122.4 mmol) followed by concentrated hydrochloric acid (HCl, 2 mL) to the suspension.
-
Reaction Monitoring: Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Purification: Concentrate the combined filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is the crude product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.
Structural Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the number and connectivity of protons. The aromatic region should show distinct signals corresponding to the protons on the substituted benzene ring.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 166.15).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.
Part 3: Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical intermediate. The primary amine at the C6 position serves as a key handle for introducing a wide array of substituents via reactions such as acylation, alkylation, sulfonylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.
The indolinone core itself is a well-known scaffold for kinase inhibitors, which function by competing with ATP at the enzyme's active site. The fluorine atom enhances binding affinity and improves metabolic stability, while the amino group provides a vector for building out into solvent-exposed regions or targeting specific sub-pockets of the kinase.
Caption: Role as a scaffold for generating diverse chemical libraries.
Case Studies and Therapeutic Potential
While specific drugs based on this exact starting material may be proprietary, the broader class of fluorinated amino-indolinones has been extensively explored:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature the oxindole core. The 6-amino group allows for the attachment of solubilizing groups or pharmacophores that can target specific kinases involved in oncology (e.g., VEGFR, PDGFR) or inflammatory diseases.
-
Dopamine Receptor Ligands: The indole and indane nucleus, to which indolinone is closely related, has been investigated for its potential to yield dopamine D2-like receptor agonists.[6] The substitution pattern, including fluorine and amino groups, is critical for modulating receptor affinity and selectivity.
-
Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in compounds with a wide range of biological activities, including antimicrobial and antiviral properties.[1][7] Fluorination can enhance the potency and pharmacokinetic profile of such agents.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic placement of fluorine and a reactive amino group, provides an ideal starting point for the synthesis of novel, biologically active compounds. This guide has provided a technical overview of its properties, a robust synthetic pathway, and the strategic rationale for its use in drug discovery. For researchers aiming to develop next-generation therapeutics, this scaffold represents a validated and highly promising platform for exploration.
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- CymitQuimica. (n.d.). This compound.
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- Cariati, E., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-54.
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. (n.d.). Applications of fluorine-containing amino acids for drug design.
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A Technical Guide to the Pharmacokinetic Characterization of 6-Amino-5-fluoroindolin-2-one and Related Novel Indolinone Scaffolds
Foreword: From Scaffold to Candidate – The Critical Role of Pharmacokinetics
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous potent kinase inhibitors. Molecules like Sunitinib (Sutent®) and Nintedanib (Ofev®) have demonstrated the therapeutic potential of this class in oncology and fibrotic diseases.[1][2][3] The specific compound, 6-Amino-5-fluoroindolin-2-one, represents a functionalized starting point or fragment for the development of new chemical entities targeting a range of cellular kinases.
However, potent in vitro activity is merely the first step. A compound's journey to becoming a viable drug candidate is fundamentally dictated by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME). A promising molecule with poor bioavailability, rapid clearance, or unfavorable metabolic pathways will likely fail in development.
This guide provides a comprehensive, technically-grounded framework for the full pharmacokinetic characterization of a novel indolinone compound, using this compound as a central case study. As direct PK data for this specific intermediate is not publicly available, this document serves as a methodological whitepaper. It synthesizes established protocols and field-proven insights, explaining not just what to do, but why each step is critical for building a robust data package to guide successful drug development.
Part 1: Foundational Profiling: In Vitro ADME & Physicochemical Properties
Before advancing to costly in vivo studies, a panel of in vitro assays is essential to establish the fundamental ADME characteristics of the compound.[4][5] These early data points are crucial for initial candidate selection, guiding chemical optimization, and predicting in vivo behavior.[5][6]
Physicochemical Characterization: The Bedrock of Bioavailability
A molecule's intrinsic physical and chemical properties govern its ability to dissolve and cross biological membranes.
-
Aqueous Solubility: A compound must be in solution to be absorbed. Thermodynamic and kinetic solubility assays determine its dissolution limits in physiological buffers (e.g., pH 7.4). Poor solubility is a common hurdle that often necessitates formulation strategies.
-
Lipophilicity (LogD/LogP): The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) measures a compound's lipophilicity. This property influences membrane permeability, plasma protein binding, and metabolism. A LogD at pH 7.4 in the range of 1-3 is often considered optimal for oral absorption.
-
Ionization Constant (pKa): The pKa dictates the charge state of a molecule at different physiological pH values (e.g., stomach vs. intestine), which profoundly impacts its solubility and ability to cross membranes.
Intestinal Permeability: The Caco-2 Assay
Predicting oral absorption is a primary goal. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose, utilizing a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelial barrier.[7][8][9]
Core Principle: The assay measures the rate at which a compound crosses the Caco-2 monolayer from an apical (AP, gut lumen side) to a basolateral (BL, blood side) compartment, and vice versa. This provides the apparent permeability coefficient (Papp).
Key Outputs:
-
Papp (A→B): Indicates the rate of absorption. High permeability suggests good potential for oral absorption.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 strongly suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can pump the drug back into the gut lumen, limiting its absorption.[8][9]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® filter inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Verification: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold (e.g., ≥200 Ω·cm²) ensures the barrier is intact.[7][10]
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (for A→B measurement) or basolateral (for B→A measurement) chamber.[7] Lucifer yellow, a low-permeability marker, is often included to monitor monolayer integrity throughout the experiment.
-
Incubation & Sampling: The plate is incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at a specified time point (e.g., 2 hours).[7][9]
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Metabolic Stability: Liver Microsomal Assay
This assay provides a first look at how susceptible a compound is to metabolism by the major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[11][12] The rate of metabolism in this system is used to calculate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance and half-life.[13]
-
Reagent Preparation: Pooled liver microsomes (human, rat, etc.) are thawed. A reaction buffer is prepared containing a NADPH regenerating system, as NADPH is a required cofactor for CYP enzyme activity.[14][15]
-
Incubation: The test compound (e.g., at 1 µM) is incubated with the liver microsomes and buffer at 37°C. The reaction is initiated by adding the NADPH regenerating system.[12]
-
Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12] The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL protein concentration)
-
Table 1: Hypothetical In Vitro ADME Data for this compound
| Parameter | Assay | Result | Interpretation |
| Solubility | Thermodynamic | 75 µg/mL at pH 7.4 | Moderately soluble; may not pose significant challenges. |
| Permeability | Caco-2 | Papp (A→B): 15 x 10⁻⁶ cm/s | High permeability, suggesting good oral absorption potential. |
| Efflux Ratio | Caco-2 | ER: 1.2 | Not a significant substrate for P-gp or other efflux pumps. |
| Metabolic Stability | Human Liver Microsomes | t½: 25 min | Moderate to high clearance predicted.[13] |
| Intrinsic Clearance | Human Liver Microsomes | CLint: 55 µL/min/mg | Suggests significant first-pass metabolism is likely.[13] |
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues to reach its target and be cleared by metabolizing organs.[16][17] High plasma protein binding can limit efficacy and clearance. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the percentage of a compound bound to plasma proteins.[16][18]
-
The RED device consists of inserts with two chambers separated by a semi-permeable membrane with an 8,000 Da molecular weight cutoff.
-
The test compound is added to plasma (human, rat, etc.) and placed in one chamber. Buffer is placed in the other chamber.
-
The device is sealed and incubated at 37°C with shaking for several hours (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[16][17]
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration in each chamber is quantified by LC-MS/MS, and the percent unbound is calculated.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies, typically in rodent models (e.g., rats), are the definitive step to understand how a compound behaves in a whole organism. These studies integrate all ADME processes and are essential for selecting development candidates.[19]
Study Design: Intravenous (IV) vs. Oral (PO) Dosing
A fundamental PK study involves administering the compound via two different routes to separate groups of animals:
-
Intravenous (IV) Bolus: The compound is injected directly into the bloodstream. This provides a baseline for disposition and clearance, as the absorption phase is bypassed. All of the drug is considered bioavailable (100%).
-
Oral Gavage (PO): The compound is administered directly into the stomach, mimicking oral dosing in humans. This route allows for the assessment of oral absorption and bioavailability.
By comparing the plasma concentration-time profiles from both routes, one can calculate the absolute oral bioavailability (F%).
Bioanalytical Method Validation
Before analyzing study samples, a robust and reliable bioanalytical method (typically LC-MS/MS) for quantifying the compound in the biological matrix (e.g., rat plasma) must be developed and validated. This is a regulatory requirement to ensure data integrity. Validation is performed according to guidelines from bodies like the FDA.[20][21][22]
Key Validation Parameters:
-
Accuracy & Precision: How close the measured values are to the true values and to each other.
-
Selectivity & Specificity: The ability to measure the analyte without interference from other components in the plasma.
-
Calibration Curve: Demonstrates the response-concentration relationship.
-
Stability: Ensures the compound does not degrade during sample collection, storage, and processing.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Data Analysis and Key Pharmacokinetic Parameters
Following quantification, plasma concentration versus time data is analyzed, typically using non-compartmental analysis (NCA), to derive key PK parameters.
Table 2: Essential Pharmacokinetic Parameters
| Parameter | Abbreviation | Description | Significance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma after PO dosing. | Related to efficacy and potential toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of absorption.[1] |
| Area Under the Curve | AUC | The total drug exposure over time. | A measure of the extent of absorption and overall exposure. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | A measure of the body's efficiency in eliminating the drug.[1] |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Terminal Half-Life | t½ | The time required for the plasma concentration to decrease by half. | Determines dosing interval and time to reach steady state.[2][23] |
| Bioavailability | F% | The fraction of the administered oral dose that reaches systemic circulation. | A critical parameter for determining if a drug can be dosed orally.[2] |
Part 3: Advanced Characterization: Metabolism
Understanding how a compound is metabolized is critical for predicting drug-drug interactions (DDIs) and identifying potentially active or toxic metabolites. For indolinone compounds, metabolism can be a major route of elimination.[23][24]
Metabolite Identification (MetID)
In vitro systems like liver microsomes or hepatocytes are incubated with a higher concentration of the parent drug. The samples are then analyzed with high-resolution mass spectrometry to detect and structurally elucidate metabolites.
Reaction Phenotyping
This process identifies which specific CYP450 enzymes are responsible for the compound's metabolism. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. Knowing that a drug is primarily metabolized by a single enzyme (e.g., CYP3A4, a common pathway for kinase inhibitors) is a red flag for potential DDIs with other drugs that inhibit or induce that enzyme.[1][3]
Based on known pathways for compounds like Nintedanib, a primary metabolic route could involve ester hydrolysis followed by glucuronidation.[2][23][24]
Caption: A potential metabolic pathway for an indolinone scaffold.
Part 4: Synthesis, Interpretation, and Strategic Outlook
The ultimate goal of pharmacokinetic profiling is to build a holistic understanding of a compound's disposition to guide its development. The data generated from the described studies allow researchers to:
-
Establish PK/PD Relationships: Correlate drug exposure (AUC, Cmax) with pharmacological effect to define a therapeutic window.
-
Inform Human Dose Prediction: Use allometric scaling or more sophisticated physiologically based pharmacokinetic (PBPK) models to predict human PK parameters and select a starting dose for first-in-human clinical trials.
-
Identify Development Risks: Flag potential liabilities such as low bioavailability, high clearance, or significant DDI potential that may require chemical modification or terminate the compound's development.
By systematically applying the principles and protocols outlined in this guide, drug development teams can efficiently characterize novel indolinone scaffolds like this compound, making informed, data-driven decisions to advance the most promising candidates toward the clinic.
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- Caco2 assay protocol. [Source not specified].
- Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- Metabolic Stability Assays. Merck Millipore.
- Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA).
- In Vitro ADME. BioDuro.
- Sunitinib. Wikipedia.
- Fast turnaround early ADME in vitro screening available!. (2024). Admescope.
- Caco-2 Permeability Assay. Enamine.
- Plasma Protein Binding - Technical Notes.
- Caco-2 permeability assay.
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Pharmacokinetic studies in man - Scientific guideline. (2015). European Medicines Agency (EMA).
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Clinical Pharmacokinetic Studies of Pharmaceuticals. [Source not specified].
- Microsomal Clearance/Stability Assay. Domainex.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 6-Amino-5-fluoroindolin-2-one, a Key Pharmaceutical Intermediate
Abstract
This comprehensive guide details a robust and efficient two-step protocol for the synthesis of 6-Amino-5-fluoroindolin-2-one, a crucial building block in the development of various therapeutic agents, notably as a key intermediate for kinase inhibitors like Sunitinib.[1][2] The described methodology emphasizes chemical causality, providing researchers in medicinal chemistry and drug development with a reliable and scalable synthetic route. The synthesis commences with the reductive cyclization of 5-fluoro-2-nitrophenylacetic acid to yield the key intermediate, 5-fluoro-6-nitroindolin-2-one. This is followed by a highly selective catalytic hydrogenation to afford the final product. Each step has been optimized for yield, purity, and operational simplicity, ensuring reproducibility.
Introduction: The Significance of the Indolinone Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The specific substitution pattern of this compound is of particular interest, as the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a critical handle for further chemical elaboration and pharmacophore development. This makes its efficient synthesis a topic of considerable importance for the pharmaceutical industry.
The synthetic strategy outlined herein is designed to be both logical and practical. It begins with a commercially available starting material, 3-fluorophenylacetic acid, which is first nitrated to 5-fluoro-2-nitrophenylacetic acid.[3] This intermediate then undergoes a reductive cyclization, a common strategy for the formation of the oxindole ring system.[4] The final step is the selective reduction of the nitro group, a transformation for which catalytic hydrogenation is a well-established and highly effective method.[5]
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process starting from the prepared 5-fluoro-2-nitrophenylacetic acid.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-6-nitroindolin-2-one
This step involves the reductive cyclization of 5-fluoro-2-nitrophenylacetic acid. The use of iron in acetic acid is a classic and effective method for the simultaneous reduction of the nitro group to an amine and subsequent intramolecular amide bond formation to yield the indolinone ring.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 5-Fluoro-2-nitrophenylacetic acid | 199.14 | 10.0 | 50.2 |
| Iron powder (<100 mesh) | 55.845 | 16.8 | 300.9 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitrophenylacetic acid (10.0 g, 50.2 mmol) and glacial acetic acid (200 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add iron powder (16.8 g, 300.9 mmol) in portions to the stirring solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with water, saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 5-fluoro-6-nitroindolin-2-one as a solid.
Step 2: Synthesis of this compound
This final step employs catalytic hydrogenation for the selective reduction of the nitro group to an amine. Palladium on carbon is an excellent catalyst for this transformation, offering high efficiency and clean conversion under relatively mild conditions.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 5-Fluoro-6-nitroindolin-2-one | 196.13 | 5.0 | 25.5 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker bottle), combine 5-fluoro-6-nitroindolin-2-one (5.0 g, 25.5 mmol) and methanol (150 mL).
-
Carefully add 10% Palladium on carbon (0.5 g, 10 wt%).
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| 1 | 5-Fluoro-2-nitrophenylacetic acid | 5-Fluoro-6-nitroindolin-2-one | Fe, Acetic Acid | Acetic Acid | Reflux | 2-3 | 75-85 |
| 2 | 5-Fluoro-6-nitroindolin-2-one | This compound | H₂, 10% Pd/C | Methanol | Room Temp. | 4-6 | 90-98 |
Causality and Mechanistic Insights
Reductive Cyclization: In the first step, iron metal in an acidic medium acts as a reducing agent. The nitro group of 5-fluoro-2-nitrophenylacetic acid is reduced to an amino group. The newly formed amino group, being nucleophilic, then undergoes an intramolecular cyclization by attacking the electrophilic carbonyl carbon of the carboxylic acid, with the subsequent loss of a water molecule to form the stable five-membered lactam ring of the indolinone.
Catalytic Hydrogenation: The second step proceeds via heterogeneous catalysis.[8] Dihydrogen (H₂) is adsorbed onto the surface of the palladium catalyst and dissociates into hydrogen atoms. The nitro-substituted indolinone also adsorbs onto the catalyst surface, where it is sequentially hydrogenated by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amino group.[5] This method is highly selective for the nitro group, leaving the indolinone ring and the fluoro substituent intact.
Caption: Conceptual workflow of the two-step synthesis.
Conclusion
The protocol presented provides a clear and reliable pathway for the synthesis of this compound. By employing well-established and understood chemical transformations, this guide ensures that researchers can obtain this valuable intermediate in high yield and purity. The detailed, step-by-step instructions, coupled with explanations of the underlying chemical principles, make this application note a valuable resource for laboratories engaged in pharmaceutical research and development.
References
- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]
- ResearchGate. (2025).
- Elsinghorst, P. W. (2025). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Orfi, L., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. Bioorganic & Medicinal Chemistry Letters. [Link]
- Fang, Z., et al. (2013). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.).
- Armstrong, F. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Chemistry university. (2021).
- Google Patents. (n.d.).
- Wang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
- ResearchGate. (n.d.). Catalytic Asymmetric [4+2] Cyclization of Hydroxyphenyl Indolinone with Azlactone to Construct Spirooxindole δ‐Lactone. [Link]
- Google Patents. (n.d.).
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
- PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. [Link]
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
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Application Notes and Protocols: 6-Amino-5-fluoroindolin-2-one as a Kinase Inhibitor in Cancer Research
Introduction: The Rise of Indolin-2-ones in Oncology
The indolin-2-one (also known as oxindole) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for cancer therapy.[1][2] Kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Small molecule kinase inhibitors that compete with ATP for binding to the kinase domain have revolutionized cancer treatment.[1]
The indolin-2-one core has proven to be a versatile template for designing selective and multi-targeted kinase inhibitors.[1] Notable examples of FDA-approved drugs based on this scaffold include Sunitinib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, and Nintedanib, an inhibitor of VEGFR, FGFR, and PDGFR, approved for non-small cell lung cancer and idiopathic pulmonary fibrosis.[1][4][5] These successes have spurred further research into novel indolin-2-one derivatives, such as 6-Amino-5-fluoroindolin-2-one, with the aim of improving potency, selectivity, and overcoming drug resistance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and related indolinone compounds as kinase inhibitors in cancer research. We will delve into the underlying mechanism of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the rationale behind key experimental choices.
Mechanism of Action: Targeting Angiogenesis and Tumor Cell Proliferation
Indolin-2-one-based kinase inhibitors primarily exert their anti-cancer effects by targeting receptor tyrosine kinases (RTKs) involved in two crucial aspects of tumor progression: angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and direct tumor cell proliferation and survival.[4][5]
The primary targets for many indolinone derivatives, including the well-characterized drug Nintedanib, are:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3. Inhibition of VEGFR signaling is a cornerstone of anti-angiogenic therapy, as it blocks the downstream pathways that lead to endothelial cell proliferation, migration, and tube formation.[5][6]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFR-1, -2, and -3 are also key players in angiogenesis and are implicated in tumor cell proliferation and resistance to anti-VEGF therapies.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and -β are involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels. Their inhibition further disrupts tumor vasculature.[5][6]
By simultaneously inhibiting these key RTKs, indolinone compounds can induce a multi-pronged attack on the tumor, leading to the inhibition of tumor growth, metastasis, and the induction of apoptosis.[4] The specific substitution pattern on the indolin-2-one core, such as the amino and fluoro groups in this compound, can modulate the potency and selectivity of the compound for different kinases.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by indolinone-based kinase inhibitors.
Caption: Inhibition of VEGFR, PDGFR, and FGFR by this compound blocks downstream signaling pathways, leading to reduced cell proliferation, survival, migration, and angiogenesis.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound and other indolinone derivatives as kinase inhibitors.
Part 1: In Vitro Evaluation
1.1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.
-
Rationale: This is the primary screen to identify the specific kinase targets and to determine the IC50 (half-maximal inhibitory concentration) value, a measure of the compound's potency.
-
Protocol:
-
Reagents: Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, FGFR1), ATP, kinase-specific peptide substrate, kinase buffer, this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 96-well or 384-well plate, add the kinase, peptide substrate, and the diluted compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence for ADP-Glo).
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
1.2. Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
-
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines.
-
Rationale: This assay determines the compound's ability to inhibit the growth of cancer cells, which is a key indicator of its potential therapeutic efficacy.
-
Protocol:
-
Cell Lines: Select relevant cancer cell lines known to be dependent on the targeted kinases (e.g., HUVECs for angiogenesis, NSCLC cell lines for lung cancer).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours. c. Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine the number of viable cells.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
1.3. Western Blot Analysis of Target Phosphorylation
-
Objective: To confirm that the compound inhibits the phosphorylation of its target kinases and downstream signaling proteins within the cell.
-
Rationale: This provides direct evidence of on-target activity in a cellular context.
-
Protocol:
-
Procedure: a. Treat the selected cancer cell line with this compound at various concentrations for a specific time. b. Stimulate the cells with the appropriate growth factor (e.g., VEGF, PDGF, FGF) to induce kinase phosphorylation. c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-VEGFR2, p-PDGFRβ) and key downstream effectors (e.g., p-ERK, p-AKT). f. Use antibodies against the total protein levels as loading controls. g. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. b. Compare the levels of phosphorylated proteins in treated cells to the vehicle control.
-
Experimental Workflow: In Vitro Evaluation
Caption: A streamlined workflow for the in vitro evaluation of this compound, from initial biochemical screening to cellular target validation.
Part 2: In Vivo Evaluation
2.1. Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Rationale: This is a critical step to assess the compound's overall therapeutic potential, including its pharmacokinetic and pharmacodynamic properties.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant a suspension of a relevant human cancer cell line into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the mice via a clinically relevant route (e.g., oral gavage) on a predetermined schedule. e. Monitor tumor volume and body weight regularly.
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess angiogenesis).
-
Data Presentation
Table 1: Representative Kinase Inhibition Profile of an Indolinone Compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| PDGFR-β | 25 |
| FGFR-1 | 50 |
| c-Kit | 150 |
| RET | 300 |
Table 2: Representative Cellular Activity of an Indolinone Compound
| Cell Line | Cancer Type | GI50 (nM) |
| HUVEC | Endothelial | 20 |
| A549 | Non-Small Cell Lung Cancer | 150 |
| HCT116 | Colorectal Cancer | 250 |
| U87-MG | Glioblastoma | 400 |
Conclusion and Future Directions
The indolin-2-one scaffold represents a highly successful and versatile platform for the development of kinase inhibitors in oncology. The principles and protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel derivatives such as this compound. By systematically assessing their biochemical potency, cellular activity, and in vivo efficacy, researchers can identify promising lead candidates for further development.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing compounds that target specific kinase profiles to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation indolinones that are active against tumors that have developed resistance to existing therapies.
-
Combination Therapies: Exploring the synergistic effects of combining indolinone-based kinase inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy.
The continued exploration of the chemical space around the indolin-2-one core holds great promise for the discovery of new and more effective treatments for a wide range of cancers.
References
- Title: Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Source: Cancer Research, 2001. URL:[Link]
- Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: Pharmacology & Pharmacy, 2012. URL:[Link]
- Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: Molecules, 2022. URL:[Link]
- Title: Nintedanib – Application in Therapy and Current Clinical Research. Source: Clinical Trials, 2023. URL:[Link]
- Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- Title: Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Source: Cancer Research, 2001. URL:[Link]
- Title: A pilot study of nintedanib in molecularly selected patients with advanced non-small cell lung cancer. Source: Journal of Thoracic Disease, 2020. URL:[Link]
- Title: Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity. Source: Frontiers in Oncology, 2023. URL:[Link]
- Title: Nintedanib (BIBF 1120). Source: Amerigo Scientific. URL:[Link]
- Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Title: Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO) to improve cancer treatment. Source: Biochemical Pharmacology, 2020. URL:[Link]
Sources
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- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 6-Amino-5-fluoroindolin-2-one in Alzheimer's Disease Research
Introduction: A Rational Approach to a Novel Investigational Compound
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: extracellular plaques of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] The intricate and multifactorial nature of AD has presented significant challenges to the development of effective therapies. A key enzyme, Glycogen Synthase Kinase 3 Beta (GSK-3β), has emerged as a critical nexus in AD pathogenesis, directly influencing both the production of Aβ and the hyperphosphorylation of tau.[4][5][6] This central role makes GSK-3β a high-priority therapeutic target for disease modification.[7]
This document introduces 6-Amino-5-fluoroindolin-2-one , a novel small molecule with potential for investigation in Alzheimer's disease research. Its core structure, an indolinone scaffold, is a privileged motif found in numerous kinase inhibitors.[8] The strategic inclusion of a fluorine atom can enhance metabolic stability and target binding affinity, properties beneficial for central nervous system (CNS) drug candidates.[8][9][10][11]
Based on this structural rationale, we hypothesize that This compound may function as an inhibitor of GSK-3β . This application note provides a comprehensive suite of protocols to systematically evaluate this hypothesis, from initial biochemical validation to in vivo efficacy studies in a relevant animal model. The following sections are designed to guide researchers in exploring the therapeutic potential of this compound for Alzheimer's disease.
Part 1: In Vitro Evaluation of this compound
The initial phase of characterization focuses on determining the compound's activity and mechanism in controlled, cell-free and cell-based systems. This staged approach validates the primary hypothesis before committing to more complex and resource-intensive in vivo studies.
Section 1.1: Biochemical Validation: Direct GSK-3β Inhibition
Objective: To determine if this compound directly inhibits the kinase activity of recombinant human GSK-3β and to quantify its potency (IC50).
Causality: This is the foundational experiment to validate the core hypothesis. A direct, dose-dependent inhibition of GSK-3β in a purified system provides the strongest evidence for on-target activity, independent of cellular complexities. We will utilize a luminescence-based assay that measures ADP production, a direct product of kinase activity.[12]
Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format.[13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration gradient. A typical starting concentration for the highest dose in the assay might be 100 µM.
-
Include a DMSO-only control (vehicle).
-
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human GSK-3β enzyme and its specific substrate (e.g., a synthetic peptide like GS-2) in the Kinase Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanogram range for the enzyme.[14]
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted compound or vehicle control to the appropriate wells of a 384-well plate.
-
Add 4 µL of the GSK-3β enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 5 µL of the substrate/ATP mixture to all wells to initiate the reaction. The final ATP concentration should be at or near its Km for GSK-3β (typically 1-15 µM).
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[12]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | GSK-3β | TBD |
| Control Inhibitor (e.g., CHIR-99021) | GSK-3β | Expected value |
Section 1.2: Cellular Target Engagement: Inhibition of Tau Phosphorylation
Objective: To assess whether this compound can reduce the phosphorylation of tau at GSK-3β-specific sites within a cellular context.
Causality: This experiment bridges the gap between biochemical activity and a desired biological outcome in a cell model. A reduction in phosphorylated tau demonstrates that the compound can penetrate the cell membrane, engage its target (GSK-3β), and modulate a key downstream pathological event in AD.[15][16]
Protocol: Western Blot for Phospho-Tau in SH-SY5Y Cells
-
Cell Culture:
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the cells with the compound or vehicle (DMSO) for 2 hours.
-
(Optional) To induce hyperphosphorylation, treat cells with a phosphatase inhibitor like Okadaic Acid (100 nM) for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Tau (e.g., AT8, which recognizes pSer202/pThr205, known GSK-3β sites).
-
Total Tau.
-
A loading control (e.g., β-Actin or GAPDH).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-tau signal to the total tau signal.
-
Compare the normalized phospho-tau levels in compound-treated cells to the vehicle-treated control.
-
Section 1.3: Functional Cellular Assay: Neuroprotection Against Aβ Toxicity
Objective: To determine if this compound can protect neuronal cells from the toxicity induced by Aβ oligomers.
Causality: GSK-3β is known to be activated by Aβ, creating a toxic feedback loop.[4] By inhibiting GSK-3β, the compound may mitigate downstream cell death pathways. This assay assesses the compound's potential to confer a functional neuroprotective effect, a critical attribute for an AD therapeutic.[21][22][23]
Protocol: MTT Assay for Cell Viability
-
Aβ Oligomer Preparation:
-
Prepare Aβ1-42 oligomers according to established protocols (e.g., by dissolving the peptide in HFIP, evaporating, and re-suspending in DMSO followed by dilution in culture media and incubation).
-
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Add Aβ1-42 oligomers (e.g., at a final concentration of 5-10 µM) to the wells.
-
Include controls: untreated cells (100% viability) and cells treated with Aβ oligomers alone (toxic control).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against compound concentration to determine the protective effect.
-
Section 1.4: Off-Target Assessment: In Vitro Tau Aggregation
Objective: To determine if the compound has any direct effect on the aggregation of tau protein into fibrils.
Causality: While the primary hypothesis is GSK-3β inhibition, it is crucial to investigate other potential mechanisms. This assay determines if the compound can directly interfere with the protein misfolding and aggregation process, which would represent a separate, potentially synergistic, mechanism of action.[24][25][26][27]
Protocol: Thioflavin T (ThT) Tau Aggregation Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of recombinant tau protein (e.g., full-length Tau-441 or a fragment like K18), a polyanionic aggregation inducer (e.g., heparin), and Thioflavin T (ThT).
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, combine the reaction buffer, tau protein (e.g., 10 µM), ThT (e.g., 25 µM), and various concentrations of this compound or vehicle.
-
Initiate the aggregation by adding heparin (e.g., 2.5 µM).
-
Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 5-10 minutes) for several hours.
-
-
Data Analysis:
-
Plot ThT fluorescence versus time for each concentration.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to determine the effect of the compound on tau aggregation.
-
Visualization of In Vitro Workflow and Hypothesized Mechanism
Caption: Hypothesized role of GSK-3β in AD and the inhibitory action of the compound.
Caption: A streamlined workflow for the in vitro characterization of the compound.
Part 2: In Vivo Evaluation in an Alzheimer's Disease Mouse Model
Following successful in vitro validation, the next critical step is to assess the compound's efficacy and safety in a living organism that recapitulates key aspects of AD pathology.
Section 2.1: Animal Model Selection
We recommend the 5xFAD transgenic mouse model . This model co-expresses five human familial AD mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to an aggressive and rapid development of cerebral amyloidosis, gliosis, and subsequent cognitive deficits. Its early onset of pathology makes it highly suitable for evaluating the efficacy of therapeutic candidates in a time-efficient manner.
Section 2.2: Pharmacokinetics and Brain Penetrance
Objective: To determine if this compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.
Causality: A compound is ineffective for a CNS disorder if it cannot reach its target in the brain. This study is a critical prerequisite for any efficacy trial.
Protocol: Mouse Pharmacokinetic (PK) Study
-
Dosing: Administer a single dose of this compound to a cohort of wild-type mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: At designated time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples and brain tissue from subgroups of mice.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in both plasma and brain homogenates.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and the brain-to-plasma concentration ratio to assess BBB penetration.
Section 2.3: Cognitive Efficacy Assessment
Objective: To evaluate whether chronic treatment with the compound can prevent or rescue cognitive deficits in the 5xFAD mouse model.
Causality: The ultimate goal of an AD therapeutic is to improve or preserve cognitive function. Behavioral tests provide a functional readout of the compound's effect on the complex neural circuits affected by the disease.[28][29][30][31][32]
Protocol: Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory.
-
Treatment: Begin chronic daily dosing of 5xFAD mice and their wild-type littermates with the compound or vehicle, starting before or after the typical onset of cognitive decline (e.g., at 3-4 months of age for a prevention study).
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using an overhead video camera and tracking software.
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., A, then B, then C).
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
Mice with impaired working memory will show a lower alternation percentage. Compare the performance of compound-treated 5xFAD mice to vehicle-treated 5xFAD and wild-type mice.
-
Section 2.4: Histopathological and Biochemical Analysis
Objective: To determine if chronic treatment reduces the core pathologies (amyloid plaques and tau hyperphosphorylation) in the brains of 5xFAD mice.
Causality: This analysis directly links the behavioral outcomes to changes in the underlying brain pathology, providing mechanistic evidence for the compound's in vivo efficacy.[1][2][33][34]
Protocol: Immunohistochemistry (IHC) and Brain Biochemistry
-
Tissue Collection: At the end of the behavioral study, perfuse the mice and collect the brains. Hemisect the brains: use one hemisphere for biochemistry and fix the other in 4% paraformaldehyde for histology.
-
Immunohistochemistry:
-
Section the fixed hemisphere using a cryostat or microtome.
-
Perform IHC using specific antibodies to stain for:
-
Amyloid plaques (e.g., anti-Aβ antibody 6E10 or 4G8).
-
Hyperphosphorylated tau (e.g., AT8 antibody).
-
Astrogliosis (GFAP) and microgliosis (Iba1) to assess neuroinflammation.
-
-
Capture images of specific brain regions (e.g., cortex and hippocampus).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden (% area occupied by Aβ staining) and phospho-tau load.
-
-
Biochemistry (ELISA/Western Blot):
-
Homogenize the unfixed brain hemisphere in appropriate buffers to extract soluble and insoluble protein fractions.
-
Use an ELISA kit to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Use Western blotting to measure levels of phosphorylated tau, total tau, and markers of GSK-3β activity.
-
Visualization of In Vivo Workflow
Caption: A decision-gated workflow for the in vivo evaluation of the compound.
References
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Introduction: The Strategic Value of the 6-Amino-5-fluoroindolin-2-one Scaffold
An Application Note on the Derivatization of 6-Amino-5-fluoroindolin-2-one for Drug Discovery
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to modulate critical biological pathways. Its derivatives are well-represented among kinase inhibitors, a class of drugs that has revolutionized oncology. The strategic introduction of a fluorine atom at the 5-position and an amino group at the 6-position creates the this compound building block, a precursor ripe with potential for generating novel therapeutic candidates. Fluorine substitution is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2]
The primary amino group at the C6 position is a versatile chemical handle. It serves as a key point for diversification, allowing researchers to systematically modify the scaffold and explore the structure-activity relationship (SAR). By converting this amine into various functional groups such as amides and sulfonamides, it is possible to fine-tune the molecule's steric, electronic, and hydrogen-bonding properties. This modulation is critical for optimizing potency, selectivity, and pharmacokinetic profiles.[3] This guide provides detailed protocols for the N-acylation and N-sulfonylation of this compound, explaining the rationale behind the experimental choices and offering insights for robust and reproducible synthesis.
Guiding Principles: The Chemistry of the 6-Amino Group
The reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group. This amine readily attacks electrophilic reagents, making it an ideal site for derivatization. The two primary transformations detailed here—acylation and sulfonylation—leverage this reactivity to form stable, covalent bonds.
-
N-Acylation: This reaction involves treating the aminoindolinone with an acylating agent, typically an acid chloride or anhydride, in the presence of a non-nucleophilic base. The base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves as a crucial scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.[4][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
N-Sulfonylation: Similar to acylation, sulfonylation employs a sulfonyl chloride as the electrophile. The reaction proceeds in the presence of a base to yield a sulfonamide. Sulfonamides are of particular importance in medicinal chemistry as they are excellent hydrogen bond acceptors and are known to be metabolically robust.[6][7]
The choice of solvent is critical for success. Aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are preferred as they effectively dissolve the starting materials without interfering with the reaction. Reaction progress should be meticulously monitored using Thin-Layer Chromatography (TLC) to determine the point of completion and to identify the formation of any side products.[8]
Visualizing the Derivatization Strategy
The following diagrams illustrate the general workflow and the mechanistic pathway for the derivatization of the 6-amino group.
Caption: General workflow for derivatization of this compound.
Caption: Simplified mechanism for base-mediated N-acylation.
Experimental Protocols
General Considerations:
-
All reactions involving acid chlorides or sulfonyl chlorides should be conducted in a well-ventilated fume hood.
-
Use anhydrous solvents to prevent hydrolysis of the electrophilic reagents.
-
Monitor reactions by TLC on silica gel plates, visualizing with UV light (254 nm).[8]
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of this compound with an acid chloride to form an N-acyl derivative (amide).
Materials and Reagents:
-
This compound
-
Acid chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography[4]
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 1.5-2.0 eq) to the stirred solution.
-
Slowly add the acid chloride (1.1 eq) dropwise via syringe. Ensure the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/EtOAc) to yield the pure N-acyl derivative.[8]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][8]
Protocol 2: General Procedure for N-Sulfonylation
This protocol details the synthesis of an N-sulfonyl derivative (sulfonamide) from this compound.
Materials and Reagents:
-
This compound
-
Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Add this compound (1.0 eq) to a dry round-bottom flask under a nitrogen atmosphere.
-
Dissolve the starting material in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure N-sulfonyl derivative.[8]
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS analysis.[4]
Data Summary and Characterization
The successful synthesis of derivatives must be confirmed by rigorous analytical characterization. The following table provides expected data for a representative product.
| Parameter | N-Acetyl-6-amino-5-fluoroindolin-2-one (Example) |
| Molecular Formula | C₁₀H₉FN₂O₂ |
| Molecular Weight | 208.19 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5 (s, 1H, indolinone-NH), 9.8 (s, 1H, amide-NH), 7.5 (d, 1H), 7.0 (d, 1H), 3.5 (s, 2H), 2.1 (s, 3H). (Note: Chemical shifts are illustrative). |
| HRMS (ESI-TOF) | m/z calculated for C₁₀H₁₀FN₂O₂ [M+H]⁺: 209.0724; Found: 209.0726.[4] |
| Appearance | Off-white to pale yellow solid. |
Field-Proven Insights & Troubleshooting
-
Low Yields: Incomplete reactions can result from wet solvents or reagents. Ensure all materials are anhydrous. If the starting amine is unreactive, a stronger, non-nucleophilic base like DBU could be trialed, or the reaction temperature could be gently elevated.
-
Side Reactions: The indolinone N-H proton is weakly acidic and can sometimes compete in reactions. Using stoichiometric amounts of reagents and maintaining lower temperatures (0 °C to room temperature) typically favors derivatization at the more nucleophilic C6-amino group.
-
Purification Challenges: If the product and starting material have similar polarities, careful selection of the TLC and column chromatography mobile phase is essential for achieving good separation. A shallow solvent gradient is often effective. Recrystallization can be an excellent alternative for obtaining highly pure solid products.[8]
-
Reagent Choice: While acid chlorides are highly reactive, the corresponding anhydrides can also be used, often resulting in a cleaner reaction profile. For sulfonylation, pyridine is often used as both a base and a solvent, but using DCM as a solvent with TEA can simplify the workup procedure.[6]
References
- Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. National Institutes of Health (NIH).
- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT.
- Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
- Indolinone derivatives and process for their manufacture. Google Patents.
- Applications of fluorine-containing amino acids for drug design. PubMed.
- Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. PubMed.
- Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Der Pharma Chemica.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Process for the manufacture of an indolinone derivative. Google Patents.
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- Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. National Institutes of Health (NIH).
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Application Notes & Protocols: The Role of 6-Amino-5-fluoroindolin-2-one in Drug Discovery and Development
Abstract
The indolin-2-one (oxindole) scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in potent, biologically active compounds. Its unique conformation allows it to mimic the purine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors. The strategic introduction of a fluorine atom, particularly at the C-5 position, has been shown to significantly enhance binding affinity and modulate physicochemical properties, leading to the development of highly successful therapeutics.[1][2] This guide delves into the role of the fluoroindolin-2-one core, with a specific focus on the potential of the 6-Amino-5-fluoroindolin-2-one derivative as a versatile scaffold for the next generation of targeted therapies. While 5-fluoroindolin-2-one is the more extensively documented precursor in blockbuster drugs like Sunitinib, the principles, mechanisms, and protocols discussed herein are directly applicable and foundational for exploring the unique chemical space offered by its 6-amino analogue.
The Fluoroindolin-2-one Scaffold: Properties and Synthetic Strategy
The indolin-2-one nucleus provides a rigid, planar structure with strategically positioned hydrogen bond donors (N-H) and acceptors (C=O). This arrangement is critical for anchoring small molecules within the ATP-binding pocket of various protein kinases.[1] The addition of a fluorine atom at the C-5 position further enhances its utility by altering the electronic properties of the aromatic ring and potentially forming favorable orthogonal interactions with the target protein.
Physicochemical Characteristics
The properties of the parent scaffold, 5-fluoroindolin-2-one, provide a baseline for understanding its derivatives. The introduction of a 6-amino group is anticipated to increase polarity and provide an additional site for hydrogen bonding, which can be leveraged to improve solubility and target engagement.
| Property | Value (5-fluoroindolin-2-one) | Predicted Impact of 6-Amino Group | Rationale |
| Molecular Formula | C₈H₆FNO | C₈H₇FN₂O | Addition of NH₂ |
| Molecular Weight | 151.14 g/mol | 166.15 g/mol | Addition of NH₂ |
| pKa | ~10.5 (N-H proton) | N-H pKa may slightly decrease | Electronic effect of adjacent amino group |
| LogP | ~1.3 | Decrease | Increased polarity from the amino group |
| Hydrogen Bond Donors | 1 | 2 | Addition of primary amine |
| Hydrogen Bond Acceptors | 1 | 1 | Carbonyl oxygen remains the primary acceptor |
Data for 5-fluoroindolin-2-one is compiled from publicly available chemical databases. The impact of the 6-amino group is a prediction based on established chemical principles.
General Synthetic Pathway
The synthesis of the 5-fluoroindolin-2-one core is a well-established process, typically starting from 4-fluoroaniline. This multi-step synthesis culminates in a reduction reaction to yield the final oxindole scaffold.[3] The 6-amino derivative would require an additional nitration step followed by reduction.
Caption: General synthesis workflow for 5-fluoroindolin-2-one.
Mechanism of Action: Targeting Receptor Tyrosine Kinase (RTK) Signaling
Derivatives of fluoroindolin-2-one are potent inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes crucial for cell signaling pathways that control growth, differentiation, and angiogenesis.[4] In many cancers, these kinases are constitutively active, leading to uncontrolled cell proliferation. The indolin-2-one scaffold functions by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation cascade that drives tumor growth.
Caption: Inhibition of RTK signaling by fluoroindolin-2-one derivatives.
Application Protocol 1: Synthesis of a Fluoroindolin-2-one-Based Kinase Inhibitor
The key reaction in synthesizing many indolin-2-one-based kinase inhibitors is the Knoevenagel condensation. This protocol outlines the synthesis of a Sunitinib analogue, a foundational procedure for creating a library of derivatives from a this compound scaffold.
Objective: To synthesize a (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N,N-diethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide analogue via Knoevenagel condensation.
Materials:
-
5-Fluoroindolin-2-one (or this compound)
-
5-Formyl-N,N-diethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Ethanol (anhydrous)
-
Pyrrolidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Reactor Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 5-fluoroindolin-2-one (1.0 eq) and the substituted pyrrole aldehyde (1.05 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask until the reagents are fully dissolved and a mobile suspension is formed (approx. 10-15 mL per gram of indolinone).
-
Catalyst Introduction: Add a catalytic amount of pyrrolidine (0.1 eq) to the reaction mixture using a syringe.
-
Rationale: Pyrrolidine, a secondary amine, is a classic catalyst for Knoevenagel condensations. It reversibly forms an iminium ion with the aldehyde, making the formyl carbon more electrophilic and activating the α-proton of the indolinone for nucleophilic attack.
-
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the final compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of an indolin-2-one inhibitor.
Application Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a method to determine the inhibitory potency (IC₅₀) of a novel compound derived from this compound against the VEGFR-2 kinase.
Objective: To quantify the IC₅₀ value of a test compound against VEGFR-2 using a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinase consumes ATP to phosphorylate its substrate. The presence of an inhibitor prevents ATP consumption, resulting in a higher ATP concentration, which is detected as a strong luminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (solubilized in DMSO)
-
Sunitinib (as positive control)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound and Sunitinib in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing VEGFR-2 and the substrate to each well.
-
Add 50 nL of the serially diluted test compound, Sunitinib, or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Rationale: Using an ATP concentration close to the Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced.
-
Incubate for 30 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Future Directions: The Strategic Value of the 6-Amino Group
The true potential of the this compound scaffold lies in the synthetic handle provided by the amino group. This primary amine serves as a versatile point for derivatization, enabling the exploration of new chemical space and the optimization of drug-like properties.
Potential Advantages:
-
Improved Solubility: The amino group can be functionalized with polar moieties (e.g., morpholine, piperazine) to significantly enhance aqueous solubility, a common challenge in drug development.
-
New Binding Interactions: It provides a vector to introduce side chains that can form additional hydrogen bonds or hydrophobic interactions with residues outside the immediate hinge region of the kinase, potentially increasing potency and selectivity.
-
Prodrug Strategies: The amine can be used as an attachment point for prodrug moieties, designed to improve oral bioavailability or achieve targeted drug delivery.[5]
-
Fragment-Based Growth: It is an ideal anchor point for fragment-based drug discovery (FBDD) approaches, allowing chemists to "grow" small, weakly binding fragments into potent leads.
Conclusion
The this compound scaffold is a highly promising platform for the discovery and development of novel targeted therapies. Building upon the established success of the parent 5-fluoroindolin-2-one core in kinase inhibition, the addition of a 6-amino group unlocks new avenues for chemical modification and property optimization. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and advance new chemical entities based on this versatile and powerful scaffold, paving the way for the next generation of precision medicines.
References
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Application Notes & Protocols: The Role of 6-Amino-5-fluoroindolin-2-one in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Indolin-2-one
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The indolin-2-one (also known as oxindole) core is a prominent member of this class, forming the structural basis for a multitude of potent and selective kinase inhibitors.[1][2] The strategic introduction of fluorine and an amino group, as seen in 6-Amino-5-fluoroindolin-2-one, further enhances the therapeutic potential by modulating physicochemical properties like metabolic stability and binding affinity. This guide provides an in-depth exploration of this scaffold's application, focusing on its role in the development of targeted therapies for oncology and fibrotic diseases.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the indolin-2-one scaffold primarily function as Type II ATP-competitive inhibitors of protein kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and fibrosis.
The Causality Behind Inhibition: The indolin-2-one core acts as a molecular anchor, forming crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. This region is a flexible glycine-rich loop that connects the N- and C-lobes of the kinase domain. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.[3][4] The specific substitutions on the indolinone ring dictate which kinases are targeted. The 6-amino-5-fluoro substitution provides a key vector for synthetic elaboration to achieve desired selectivity and potency.
Key kinase families potently inhibited by derivatives of this scaffold include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Master regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[5][6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, migration, and differentiation. Aberrant FGFR signaling is implicated in various cancers and fibrotic conditions.[4][8][9][10]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Key drivers of fibroblast proliferation and migration, central to the pathogenesis of fibrotic diseases.[4][11]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: ATP-Competitive Kinase Inhibition by Indolinone Scaffold.
Flagship Application: Nintedanib (Ofev®) - A Case Study
The most successful clinical translation of the substituted indolinone scaffold is Nintedanib. While Nintedanib itself is a 6-methoxycarbonyl-substituted indolinone, its discovery and mechanism provide the foundational logic for developing derivatives from this compound.[5][12]
Nintedanib is an orally available, multi-targeted tyrosine kinase inhibitor approved for:
-
Idiopathic Pulmonary Fibrosis (IPF).[13]
-
Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD).[13]
-
Chronic Fibrosing Interstitial Lung Diseases (CF-ILD) with a progressive phenotype.[13]
-
Non-Small Cell Lung Cancer (NSCLC) in combination with docetaxel.[14]
Its efficacy stems from the simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways.[3][13][15][16] This triple blockade disrupts the key pathological processes in fibrosis (fibroblast proliferation, migration, and differentiation) and tumor progression (angiogenesis).[4][15]
Synthetic Protocols: From Scaffold to Active Pharmaceutical Ingredient (API)
The synthesis of complex indolinone derivatives like Nintedanib is a multi-step process. The this compound core provides a crucial starting point. Below are representative protocols illustrating the key chemical transformations.
Protocol 1: Synthesis of the Activated Indolinone Core
This protocol describes the N-acetylation and subsequent condensation to activate the 3-position of the indolinone ring, preparing it for coupling with the aniline side chain.[5]
Objective: To synthesize an activated (Z)-3-alkoxymethylene-indolin-2-one intermediate.
Step-by-Step Methodology:
-
N-Acetylation: To a solution of the starting indolinone (e.g., methyl 2-oxoindoline-6-carboxylate) in acetic anhydride, heat the mixture to 120-130°C for 2-4 hours. Monitor reaction completion by TLC.
-
Solvent Removal: After cooling, remove the excess acetic anhydride under reduced pressure to yield the crude N-acetylated indolinone.
-
Condensation: Dissolve the crude product in a suitable solvent like DMF. Add an aryl ortho-ester (e.g., trimethyl orthoformate) and continue heating at 120-130°C for 3-5 hours. This step introduces the reactive methylene group at the 3-position.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the activated intermediate.
Protocol 2: Final Coupling to Synthesize a Nintedanib Analogue
This protocol outlines the final convergent step where the activated indolinone core is coupled with the specific aniline side chain.[][18]
Objective: To couple the activated indolinone with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the activated indolinone intermediate from Protocol 1 and the aniline side-chain in a polar aprotic solvent such as DMF.
-
Condensation Reaction: Heat the mixture to 80-100°C for 4-8 hours. The amino group of the aniline derivative displaces the alkoxy group on the indolinone, forming the characteristic enamine linkage.
-
Deprotection: After the condensation is complete, add a base like piperidine to the reaction mixture at room temperature to remove the N-acetyl protecting group.
-
Isolation: Upon completion, the product is typically precipitated by adding the reaction mixture to water. The solid is collected by filtration, washed extensively, and dried under vacuum.
-
Salt Formation (Optional): For improved stability and solubility, the final compound can be converted to a pharmaceutically acceptable salt. For instance, Nintedanib is formulated as an ethanesulfonate (esylate) salt. This is achieved by dissolving the free base in a solvent like methanol and adding a stoichiometric amount of ethanesulfonic acid.[18]
dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: General Synthetic Workflow for Indolinone-Based APIs.
In Vitro Evaluation: Protocols for Characterizing Novel Inhibitors
Once novel derivatives of this compound are synthesized, their biological activity must be rigorously characterized. The following are standard, field-proven protocols for in vitro evaluation.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol determines the potency of a compound against specific kinase targets. The output is typically an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Objective: To quantify the inhibitory activity of a test compound against VEGFR-2, FGFR-1, and PDGFR-β.
Principle: A biochemical assay using purified recombinant kinase domains. The kinase's ability to phosphorylate a generic substrate (like poly-GluTyr) is measured in the presence of varying concentrations of the inhibitor. ATP is kept at or near its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately assessed.[19]
Step-by-Step Methodology:
-
Plate Preparation: Use 96-well microtiter plates pre-coated with the substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then further dilute in the kinase assay buffer. A typical final concentration range might be 1 nM to 10 µM.
-
Reaction Mixture: To each well, add the kinase buffer, the diluted test compound, and the purified recombinant kinase enzyme (e.g., GST-VEGFR-2).
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl₂.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is an ELISA-based detection using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate like TMB.
-
Data Analysis: Read the absorbance on a plate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay (MTS/MTT Assay)
This protocol assesses the compound's effect on the proliferation of whole cells, providing a measure of its functional anti-proliferative activity.[20][21]
Objective: To determine the IC₅₀ of a test compound for inhibiting the growth of a relevant cell line (e.g., HepG2 hepatocellular carcinoma or primary human lung fibroblasts).
Principle: The assay measures the metabolic activity of the cell population. Viable, proliferating cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[20][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and determine the IC₅₀ value.
dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: In Vitro Evaluation Workflow for Novel Kinase Inhibitors.
Data Presentation: Summarizing Biological Activity
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Anti-Proliferative IC₅₀ (nM) |
| Example-01 | VEGFR-2 | 15 | HepG2 (Liver Cancer) | 85 |
| FGFR-1 | 25 | |||
| PDGFR-β | 30 | |||
| Nintedanib | VEGFR-2 | 21 | HLF (Lung Fibroblast) | 119 |
| (Reference) | FGFR-1 | 37 | ||
| PDGFR-β | 16 |
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the design of next-generation kinase inhibitors. Its utility is exemplified by the clinical success of related molecules like Nintedanib. The protocols detailed herein provide a robust framework for the synthesis and evaluation of novel derivatives.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing compounds that can selectively inhibit specific kinase isoforms to minimize off-target effects and improve safety profiles.[23][24]
-
Overcoming Resistance: Developing derivatives that are active against known resistance mutations that can arise during therapy.
-
Dual-Target Inhibitors: Engineering molecules that can simultaneously inhibit two distinct, disease-relevant pathways, a strategy that is gaining traction in cancer therapy.[25]
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve properties like oral bioavailability and metabolic stability, thereby enhancing the therapeutic window.[24]
By leveraging the foundational chemistry and biology of this privileged scaffold, researchers can continue to develop innovative and effective targeted therapies for some of the most challenging human diseases.
References
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- El-Damasy, D. A., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 296.
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Protocol for biological evaluation of 6-Amino-5-fluoroindolin-2-one derivatives
An Application Guide and Protocol for the Comprehensive Biological Evaluation of 6-Amino-5-fluoroindolin-2-one Derivatives
Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1] Derivatives of this structure are renowned for their ability to fit into the ATP-binding pocket of a wide range of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
One of the most notable drugs featuring this core is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][3][4] Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking tumor angiogenesis and cell proliferation.[3][4][5] The this compound scaffold represents a promising new avenue for developing novel kinase inhibitors with potentially improved potency, selectivity, or pharmacokinetic profiles.
This document provides a comprehensive, multi-tiered protocol for the systematic biological evaluation of novel this compound derivatives. The workflow is designed to logically progress from initial biochemical potency assessment to cellular mechanism-of-action studies and culminating in preliminary in vivo efficacy evaluation. This structured approach ensures that resources are focused on the most promising candidates and provides a robust data package for further development.
Part 1: In Vitro Biochemical Evaluation: Direct Kinase Inhibition
Expert Rationale: The foundational step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on purified target enzymes. This biochemical assay provides a clean, quantitative measure of potency (typically the IC50 value) and selectivity, free from the complexities of a cellular environment. We will utilize a panel of kinases relevant to the indolin-2-one scaffold, such as VEGFR, PDGFR, and Src family kinases, to build a preliminary selectivity profile.[6][7]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for a generic RTK and utilizes the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Src)
-
Substrate peptide specific to the kinase
-
Test this compound derivatives dissolved in 100% DMSO
-
Sunitinib or SU6656 as a positive control inhibitor[6]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM.
-
Kinase Reaction Setup: a. In each well of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). b. Prepare a master mix containing the kinase and its specific substrate in kinase buffer. c. Add 2 µL of the kinase/substrate mix to each well. d. Initiate the kinase reaction by adding 2 µL of ATP solution (concentration should be at or near the Km for the specific kinase). e. Gently mix the plate and incubate at 30°C for 60 minutes.[8]
-
ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound ID | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Src IC50 (nM) | c-Kit IC50 (nM) |
| Derivative 1 | 15 | 25 | >10,000 | 80 |
| Derivative 2 | 150 | 220 | 850 | >10,000 |
| Sunitinib (Control) | 9 | 2 | 250 | 5 |
Part 2: Cell-Based Evaluation: Determining Cellular Effects
Expert Rationale: A compound's biochemical potency does not always translate to cellular activity. Cell-based assays are crucial for assessing a derivative's ability to cross the cell membrane, engage its intracellular target, and elicit a functional response. These assays provide a more biologically relevant measure of potency and confirm the intended mechanism of action.
Cell Viability and Proliferation Assays
Causality: The primary therapeutic goal of a kinase inhibitor in oncology is to halt cancer cell proliferation or induce cell death. Assays like the MTT or MTS assay measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity upon treatment indicates cytotoxic or cytostatic effects.[9]
Protocol 2: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., HUVEC for angiogenesis, HT-29 for colon cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and controls dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight to allow attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Data Presentation: Cellular Potency
| Compound ID | HUVEC GI50 (nM) | HT-29 GI50 (nM) | A549 GI50 (nM) |
| Derivative 1 | 50 | 250 | 310 |
| Derivative 2 | 450 | >10,000 | >10,000 |
| Sunitinib (Control) | 35 | 180 | 220 |
Target Engagement and Downstream Signaling Analysis
Trustworthiness: To validate that the observed effects on cell viability are due to the inhibition of the intended kinase, it is essential to perform a target engagement study. Western blotting is the gold standard for this, allowing for the direct visualization of the phosphorylation status of the target kinase and its downstream effectors.[12] For an RTK inhibitor, a decrease in the phosphorylation of the receptor itself (autophosphorylation) and key nodes in its signaling cascade (e.g., MAPK/ERK, PI3K/AKT) provides strong evidence of on-target activity.[13][14]
Signaling Pathway: RTK and MAPK Cascade
Caption: Inhibition of the RTK/MAPK signaling pathway.
Protocol 3: Western Blot Analysis of MAPK Pathway Phosphorylation
Procedure:
-
Cell Treatment and Lysis: a. Seed cells (e.g., HUVEC) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of the test compound (or vehicle) for 2 hours. d. Stimulate the cells with a growth factor (e.g., VEGF, 50 ng/mL) for 10 minutes to activate the pathway. e. Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14] b. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2, anti-phospho-ERK) overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detection and Re-probing: a. Capture the chemiluminescent signal using an imaging system. b. To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).[15]
Part 3: Preliminary In Vivo Evaluation: Xenograft Tumor Model
Expert Rationale: The ultimate test for a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous tumor xenograft model is a widely used and foundational preclinical model to assess a compound's efficacy.[16] In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on the resulting tumor growth is monitored over time.[17] This provides critical information on efficacy and tolerability.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Protocol 4: Subcutaneous Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
-
Human cancer cell line (e.g., HT-29).
-
Sterile PBS and Matrigel (optional, can improve tumor take rate).[16]
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC).
-
Digital calipers, syringes, and oral gavage needles.
Procedure:
-
Cell Implantation: a. Harvest cultured cancer cells and resuspend them in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5 x 10⁷ cells/mL. b. Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[17]
-
Tumor Growth and Grouping: a. Monitor the mice for tumor formation. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Tumor volume is calculated as (Width² x Length) / 2.[17]
-
Treatment Administration: a. Administer the test compound or vehicle control to the respective groups daily via oral gavage for a set period (e.g., 21 days). A typical dose might be 25-50 mg/kg, determined from preliminary tolerability studies.
-
Monitoring: a. Measure tumor volumes with digital calipers and record mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors for weighing and potential downstream analysis (e.g., histology, biomarker analysis). b. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle control group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +5.2 |
| Derivative 1 | 50 | 425 ± 95 | 72.6 | -3.1 |
| Sunitinib | 40 | 380 ± 88 | 75.5 | -8.5 |
Part 4: Preliminary Pharmacokinetic (PK) Assessment
Expert Rationale: Efficacy in vivo is dependent on achieving and maintaining an adequate concentration of the drug at the site of action. A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a lead candidate.[18] This data helps correlate drug exposure (e.g., plasma concentration over time) with the observed pharmacodynamic effects and informs dose selection for future studies.[19][20]
Protocol 5: Overview of a Preliminary PK Study in Mice
This section provides a high-level workflow, as detailed LC-MS/MS method development is highly compound-specific.
-
Dosing: Administer a single dose of the test compound to a cohort of mice (typically non-tumor-bearing) via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
Blood Sampling: Collect sparse blood samples from the mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to isolate plasma and store frozen at -80°C.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Oral (50 mg/kg) | IV (5 mg/kg) |
| Cmax (ng/mL) | Maximum observed plasma concentration | 1250 | 2800 |
| Tmax (h) | Time to reach Cmax | 2.0 | 0.25 |
| AUC₀-last (ng*h/mL) | Area under the concentration-time curve | 8500 | 4500 |
| t₁/₂ (h) | Elimination half-life | 6.5 | 5.8 |
| F (%) | Oral Bioavailability | 47.2 | - |
Conclusion
This tiered approach provides a robust framework for the comprehensive biological evaluation of novel this compound derivatives. By systematically assessing biochemical potency, cellular activity, mechanism of action, and in vivo efficacy, researchers can efficiently identify promising lead candidates for further preclinical development. Each step is designed to build upon the last, ensuring that only compounds with a strong, validated biological profile advance, thereby optimizing the drug discovery process.
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Application Notes and Protocols for the Characterization of 6-Amino-5-fluoroindolin-2-one
Introduction: The Investigational Potential of the Indolin-2-one Scaffold
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly attractive starting point for drug discovery. 6-Amino-5-fluoroindolin-2-one represents a functionally decorated variant of this core. The fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability and membrane permeability, while the amino group provides a versatile handle for synthetic elaboration to improve potency and selectivity.
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound and its derivatives. As this specific molecule is not extensively characterized in public literature, we present a logical, tiered approach that a drug discovery team would employ to elucidate its biological activity, starting from broad biochemical profiling and culminating in preclinical efficacy models. This document serves as both a strategic guide and a practical protocol manual for researchers investigating novel small molecule inhibitors.
Part 1: In Vitro Characterization - From Hit Identification to Cellular Mechanism
The initial phase of characterization aims to answer fundamental questions: Does the compound bind to any kinases? If so, how potently and selectively? Does this biochemical activity translate into a functional effect in a cellular context?
Primary Biochemical Screening: Broad Kinase Panel Profiling
Rationale: Before dedicating resources to specific assays, it is crucial to understand the compound's kinase selectivity profile. A broad panel screen provides a bird's-eye view of its activity across the human kinome, identifying primary targets and potential off-targets that could lead to toxicity. Dysregulated kinase activity is a hallmark of many cancers, making kinase inhibitors a significant class of anticancer drugs.[1][2]
Workflow:
Caption: Initial biochemical screening workflow.
Protocol: High-Throughput Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Platform: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers large kinase panels. These platforms commonly use binding assays or activity assays.
-
Data Analysis: The primary output is typically "Percent Inhibition" at the tested concentration. A common threshold for identifying a "hit" is >50% or >75% inhibition. The data can be visualized as a dendrogram to map selectivity.
IC50 Determination for Primary Hits
Rationale: Once primary hits are identified, the next step is to quantify the compound's potency by determining the half-maximal inhibitory concentration (IC50). This is a critical parameter for ranking compounds and making structure-activity relationship (SAR) decisions.[3][4] It is important to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for the specific kinase, as this allows for more comparable data.[3]
Protocol: In Vitro Kinase Activity Assay (e.g., TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method.[5]
-
Reagents:
-
Recombinant kinase enzyme (e.g., Aurora Kinase A).
-
Specific peptide or protein substrate.
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ from Thermo Fisher Scientific, which includes a Europium-labeled antibody and a fluorescent tracer).[5]
-
Assay Buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate in assay buffer.
-
Add the serially diluted compound.
-
Initiate the reaction by adding ATP (at Km concentration).
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for another 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | 21.94 nM[6] |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.1 |
| R² | Goodness of fit for the curve. | >0.98 |
| Table 1: Example Data Output from an IC50 Determination Assay. |
Cellular Target Engagement and Pathway Analysis
Rationale: A compound that inhibits an isolated enzyme must also be able to engage its target within the complex environment of a living cell.[7] Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended kinase. Subsequent pathway analysis verifies that this binding event leads to the desired downstream biological effect (i.e., inhibition of substrate phosphorylation).
Workflow:
Caption: Cellular assay workflow for target validation.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells for an Aurora A kinase inhibitor) in 6-well plates.[6] Once cells reach 70-80% confluency, treat with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora A).[6]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also probe a separate blot (or strip and re-probe) for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in phosphorylation relative to the vehicle control.
Cellular Proliferation and Viability Assays
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Cellular viability assays measure the compound's ability to reduce cell proliferation or induce cell death, providing a critical link between target inhibition and a phenotypic outcome.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Part 2: In Vivo Evaluation - Assessing Preclinical Potential
After demonstrating potent and on-target cellular activity, the focus shifts to evaluating the compound's properties in a whole-organism setting. These studies are essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to provide proof-of-concept for its efficacy in a disease model.
Pharmacokinetic (PK) Studies
Rationale: Pharmacokinetics describes what the body does to a drug.[9] A successful drug must achieve and maintain a therapeutic concentration at the target site without causing undue toxicity.[10][11] PK studies in rodents are the first step in understanding a compound's in vivo behavior.[12]
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c), typically 3-5 animals per group.
-
Compound Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween® 80, 45% saline). Administer a single dose via intravenous (IV) injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Process blood to plasma and store at -80°C.
-
Bioanalysis:
-
Extract the compound from plasma samples.
-
Quantify the concentration of the compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12]
-
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.
| Parameter | Description | Example IV Value | Example PO Value |
| Cmax | Maximum observed plasma concentration. | 1200 ng/mL | 450 ng/mL |
| Tmax | Time to reach Cmax. | 5 min | 1 hour |
| AUC | Area under the concentration-time curve. | 1800 hrng/mL | 2700 hrng/mL |
| t1/2 | Elimination half-life. | 3.5 hours | 4.0 hours |
| F (%) | Oral Bioavailability. | N/A | 30% |
| Table 2: Key Pharmacokinetic Parameters Derived from a Mouse Study. |
In Vivo Efficacy Studies: Xenograft Models
Rationale: The gold standard for preclinical evaluation of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.[13][14] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[15][16] More advanced patient-derived xenograft (PDX) models can also be used as they better recapitulate the heterogeneity of human tumors.[17]
Workflow:
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells (in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment:
-
Group 1 (Vehicle): Administer the formulation vehicle daily by oral gavage.
-
Group 2 (Test Compound): Administer this compound (e.g., 30 mg/kg) daily by oral gavage.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. The study duration is typically 21-28 days or until tumors in the vehicle group reach a predetermined size limit.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage.
-
Pharmacodynamics (PD): For a satellite group of animals, collect tumors at a specific time point after the final dose (e.g., 4 hours) and analyze by Western blot for the level of the phospho-target to confirm target modulation in vivo.[14]
-
Conclusion
The strategic application of the in vitro and in vivo assays detailed in this guide provides a robust pathway for the comprehensive characterization of novel compounds like this compound. This tiered approach, beginning with broad, high-throughput screening and progressing to specific, mechanism-of-action studies in cellular and animal models, ensures that resources are directed toward compounds with the highest potential for clinical success. By integrating biochemical potency, cellular activity, pharmacokinetic properties, and preclinical efficacy, researchers can build a compelling data package to support the advancement of new therapeutic candidates.
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- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
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- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals.
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Comprehensive Analytical Characterization of 6-Amino-5-fluoroindolin-2-one: A Multi-Technique Approach for Pharmaceutical Development
An Application Note and Protocol Guide
Abstract
6-Amino-5-fluoroindolin-2-one is a key building block and intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its precise chemical structure, purity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, multi-technique analytical workflow for the complete characterization of this compound, designed for researchers, quality control analysts, and drug development scientists. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, explaining the causality behind experimental choices to ensure a robust and self-validating analytical system.
Introduction: The Rationale for Rigorous Characterization
In pharmaceutical development, the quality of a starting material or intermediate is paramount. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1] The introduction of amino and fluoro substituents, as in this compound, modulates the electronic and steric properties of the molecule, enhancing its binding affinity and pharmacokinetic profile in drug candidates.[3]
Therefore, an unambiguous confirmation of its identity, a precise quantification of its purity, and an understanding of its stability profile are non-negotiable. This requires an orthogonal approach, where multiple analytical techniques, each probing different molecular attributes, are employed to build a complete and trustworthy profile of the compound.[4]
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇FN₂O | [5] |
| Molecular Weight | 166.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity (Typical) | >97% | [5][6] |
The Integrated Analytical Workflow
A robust characterization strategy is hierarchical, beginning with absolute structural confirmation and moving towards quantitative assessment of purity and potential impurities. Each technique provides a unique piece of the puzzle, and together they create a validated picture of the material's quality.
Caption: Integrated workflow for the complete characterization of this compound.
Part I: Structural Elucidation and Identity Confirmation
The first and most critical step is to confirm that the material is, unequivocally, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides the most definitive proof of molecular structure by mapping the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. For this compound, ¹H NMR confirms the proton count and their adjacencies, while couplings between ¹H and ¹⁹F are diagnostic for the substitution pattern on the aromatic ring. ¹³C NMR confirms the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and NH₂).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.5 ppm).[7]
-
-
Data Interpretation:
-
¹H NMR: Look for characteristic signals: two aromatic protons showing coupling to each other and to the fluorine atom, a singlet for the CH₂ group, and broad signals for the NH and NH₂ protons.
-
¹³C NMR: Identify the carbonyl carbon (~170-180 ppm), aromatic carbons (some showing C-F coupling), and the aliphatic CH₂ carbon.
-
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~10.0-10.5 | Broad singlet | Lactam N-H |
| ¹H | ~6.5-7.0 | Doublet (J ~9-10 Hz) | Aromatic C-H ortho to NH₂ |
| ¹H | ~6.2-6.7 | Doublet (J(H,F) ~10-12 Hz) | Aromatic C-H ortho to Fluorine |
| ¹H | ~4.5-5.0 | Broad singlet | Amino (-NH₂) |
| ¹H | ~3.4-3.6 | Singlet | Methylene (-CH₂-) |
| ¹³C | ~175-180 | Singlet | Carbonyl (C=O) |
| ¹³C | ~140-150 | Doublet (¹J(C,F)) | Carbon directly attached to Fluorine |
| ¹³C | ~110-140 | Multiple signals | Other aromatic carbons |
| ¹³C | ~35-40 | Singlet | Methylene (-CH₂-) |
Note: Exact shifts are solvent-dependent and require experimental confirmation.
High-Resolution Mass Spectrometry (HRMS)
Principle & Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique serves as an orthogonal confirmation of identity and is crucial for ruling out isobaric impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[7][8]
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Use a mass range that comfortably includes the expected m/z of 167.06.
-
Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Calculate the elemental formula based on the accurate mass and compare it to the theoretical formula (C₈H₈FN₂O⁺).
-
Theoretical [M+H]⁺: 167.06186
-
Acceptance Criteria: The measured mass should be within ±5 ppm of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of key structural motifs like the amide carbonyl, N-H bonds, and the C-F bond.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Amine (NH₂) and Lactam (N-H) |
| ~1710-1680 | C=O Stretch | Lactam Carbonyl |
| ~1620 | N-H Bend | Primary Amine |
| ~1250-1150 | C-F Stretch | Aryl-Fluoride |
Part II: Chromatographic Purity and Impurity Analysis
Once identity is confirmed, the next step is to quantify the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9][10]
Reverse-Phase HPLC for Purity Assay
Principle & Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity.[10] A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. By measuring the UV absorbance of all eluting peaks, the purity can be determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Caption: Experimental workflow for HPLC-UV purity determination.
Protocol: HPLC-UV Purity Method
-
Reagent & Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column offering good resolution for a wide range of compounds. |
| Mobile Phase | Gradient of A and B | Gradient elution is used to ensure elution of any potential impurities with different polarities. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 5% B | A shallow gradient provides good separation, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. Check for retention time reproducibility (%RSD < 1%) and peak area reproducibility (%RSD < 2%).
-
Analysis: Inject the prepared sample solution in duplicate.
-
Data Processing:
-
Integrate all peaks in the chromatogram, excluding solvent front peaks.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Impurity Identification with LC-MS
Principle & Rationale: While HPLC-UV can quantify impurities, it cannot identify them. By coupling the HPLC system to a mass spectrometer (LC-MS), mass information can be obtained for each impurity peak.[11] This is invaluable for identifying process-related impurities or degradation products by comparing their measured mass to potential structures. The same HPLC method can often be used, provided the mobile phase is MS-compatible (which 0.1% formic acid is).
Conclusion
The analytical characterization of this compound is a critical activity in the pharmaceutical supply chain. A multi-technique, orthogonal approach is essential for ensuring the quality and consistency of this vital intermediate. The combination of NMR and HRMS provides unambiguous structural confirmation, while a validated, stability-indicating HPLC method offers a robust means of quantifying purity and monitoring stability. By following the detailed protocols and understanding the rationale outlined in this guide, researchers and analysts can confidently assess the quality of this compound, thereby ensuring the integrity of the subsequent drug development process.
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Application Notes & Protocols: Characterization of 6-Amino-5-fluoroindolin-2-one as a Potential D2-like Dopamine Receptor Agonist
Abstract: The D2-like dopamine receptor subfamily (D2R, D3R, D4R) represents a critical class of G protein-coupled receptors (GPCRs) implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Agonists targeting these receptors are of significant therapeutic interest. This document provides a comprehensive guide for the initial characterization of a novel chemical entity, 6-Amino-5-fluoroindolin-2-one, as a potential D2-like dopamine receptor agonist. We outline a strategic workflow encompassing chemical synthesis, in vitro pharmacological evaluation, and data analysis. Detailed, field-proven protocols are provided for radioligand binding assays to determine receptor affinity, functional assays to quantify Gi/o-mediated signaling and β-arrestin recruitment, and a proposed synthetic scheme for the title compound. The causality behind experimental choices is explained to ensure a self-validating and robust characterization cascade.
Introduction: The Rationale for Novel D2-like Agonists
Dopamine D2-like receptors are inhibitory GPCRs that primarily couple to Gi/o heterotrimeric G proteins.[3][4] Agonist activation of these receptors triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4][5] This signaling pathway is fundamental to regulating neuronal excitability, motor control, and reward pathways in the central nervous system.
While established D2R agonists are used clinically, they are often associated with side effects stemming from a lack of selectivity or non-ideal signaling profiles.[6] The discovery of "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), has opened new avenues for designing safer and more effective therapeutics.[1][7] A G protein-biased D2R agonist, for instance, could potentially offer therapeutic benefits with a reduced propensity for the receptor desensitization and internalization often linked to β-arrestin.[1][8]
The indolin-2-one scaffold is a privileged structure in medicinal chemistry. The introduction of fluorine can enhance metabolic stability and binding affinity.[9] This guide therefore outlines the necessary steps to synthesize and characterize this compound, a novel compound, to determine its affinity, potency, and signaling bias at the D2 dopamine receptor.
Proposed Synthesis of this compound
While a specific synthesis for this compound is not documented in current literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted indolin-2-ones and related heterocyclic systems. A potential multi-step synthesis is outlined below.
Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated. It is intended as a starting point for synthetic chemists and may require significant optimization of reaction conditions, catalysts, and protecting group strategies.
Scheme 1: Proposed Synthetic Pathway
A logical approach would start from a commercially available, appropriately substituted aniline or nitrobenzene precursor. A possible route is the functionalization of a fluoronitroaniline derivative followed by reductive cyclization.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} } Caption: Proposed multi-step synthesis of this compound.
Pharmacological Characterization Workflow
The primary goal is to determine if this compound binds to the D2 receptor and, if so, whether it acts as an agonist. The workflow is designed to first establish affinity and then probe functional activity and potential signaling bias.
Detailed Experimental Protocols
Protocol 1: D2 Receptor Radioligand Competition Binding Assay
Principle: This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity for the D2 receptor. A common choice is the antagonist [³H]-Spiperone or the agonist [³H]-(R)-(+)-7-OH-DPAT. Using an agonist radioligand can better evaluate the affinity for the receptor's high-affinity (active) state.[1]
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Radioligand: [³H]-Spiperone (antagonist) or [³H]-7-OH-DPAT (agonist).
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Reference Compound: Haloperidol (for [³H]-Spiperone) or Quinpirole (for [³H]-7-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Apparatus: 96-well filter plates (e.g., Millipore MultiScreenHTS-FB), vacuum manifold, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., 10 µM to 0.1 nM final concentration). Include wells for total binding (vehicle only) and non-specific binding (10 µM Haloperidol).
-
Assay Plate Preparation: To each well of the 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of the appropriate test compound dilution, reference compound, or control.
-
50 µL of radioligand diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., ~0.3 nM for [³H]-Spiperone).
-
100 µL of cell membrane suspension (typically 10-20 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gi/o-Mediated cAMP Inhibition Functional Assay
Principle: This functional assay measures the ability of an agonist to activate the D2R and its coupled Gi/o protein, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3][4] To quantify inhibition, cAMP levels are first artificially elevated using forskolin, an adenylyl cyclase activator.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2R.
-
Assay Medium: Serum-free medium (e.g., DMEM/F-12) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A competitive immunoassay kit based on HTRF (Homogeneous Time-Resolved Fluorescence), LANCE®, or ELISA technology.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into 96-well or 384-well assay plates and culture until they reach 80-90% confluency.[4]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay medium.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the diluted test compound or reference agonist to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of forskolin solution (at a concentration that elicits ~80% of its maximal response, e.g., 1-10 µM final concentration) to all wells except the basal control.
-
-
Incubation: Incubate the plate for an additional 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from basal (no forskolin) as 100% inhibition.
-
Plot the percent inhibition of forskolin-stimulated cAMP production versus the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (potency) and Emax (maximum efficacy) for the test compound.
-
Protocol 3: β-Arrestin 2 Recruitment Assay
Principle: This assay measures the ability of the D2R to recruit β-arrestin 2 upon agonist binding, a key event in receptor desensitization and a distinct G protein-independent signaling pathway.[4][8] Technologies like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher) utilize enzyme fragment complementation, where receptor-arrestin interaction brings two enzyme fragments together, generating a measurable signal.
Materials:
-
Cell Line: A commercially available cell line co-expressing the human D2R fused to one enzyme fragment and β-arrestin 2 fused to the complementary fragment (e.g., U2OS or CHO D2R PathHunter® cells).
-
Assay Medium: As recommended by the cell line provider.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine or a balanced agonist like Quinpirole.
-
Detection Reagents: As supplied with the assay kit.
Procedure:
-
Cell Plating: Plate the engineered cells in white, clear-bottom 96-well or 384-well assay plates according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the test and reference compounds and add them to the cells.
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a further incubation period (e.g., 60 minutes) at room temperature in the dark.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the response of a reference full agonist (e.g., Dopamine) set to 100%.
-
Plot the percentage activity versus the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.
-
Data Interpretation and Visualization
The data gathered from these assays will provide a comprehensive profile of this compound.
Signaling Pathways Overview
Example Data Summary
The results should be tabulated for clear comparison with a known reference compound.
| Compound | D2R Ki (nM) | D2R cAMP EC50 (nM) | D2R cAMP Emax (%) | D2R β-Arrestin EC50 (nM) | D2R β-Arrestin Emax (%) | Bias Factor (vs. Gi/o) |
| Quinpirole (Reference) | 15.5 | 25.0 | 100 | 30.0 | 100 | 1.0 (by definition) |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] | [Calculated] |
-
Bias Factor: Can be calculated using the operational model of agonism. A simplified approach is to calculate the ratio: (EC50 β-arrestin / Emax β-arrestin) / (EC50 cAMP / Emax cAMP). A value > 1 suggests a bias towards the G protein pathway, while a value < 1 suggests a bias towards the β-arrestin pathway.
Conclusion and Future Directions
This application note provides a foundational framework for the synthesis and pharmacological evaluation of this compound as a novel D2-like dopamine receptor agonist. The described protocols for binding and functional assays will elucidate its affinity, potency, efficacy, and potential for biased agonism. Should this initial characterization yield a promising profile (e.g., high affinity, potent G-protein activation, and low β-arrestin recruitment), further studies would be warranted. These would include selectivity profiling against a broader panel of GPCRs, in vitro metabolic stability assays, and eventual progression to in vivo animal models of Parkinson's disease or psychosis to establish therapeutic potential.
References
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- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- Cisneros, I. G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry.
- Oshiro, Y., et al. (1998). Novel antipsychotic agents with dopamine autoreceptor agonist properties: Synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)
- McGuinness, D., et al. (2009). Characterizing cannabinoid CB2 receptor ligands using DiscoveRx PathHunter beta-arrestin assay. Journal of Biomolecular Screening.
- ION Biosciences. (n.d.). D2 Dopamine Receptor Assay(s). ION Biosciences.
- Daly, C. S., et al. (2018). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Medicinal Chemistry Letters.
- Słoczyńska, K., et al. (2021). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Molecules.
- Free, R. B., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science.
- Oishi, T., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules.
- Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
- Choe, Y. S., et al. (2002). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Nuclear Medicine and Biology.
- Gomaa, A. M. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Asico, L. D., et al. (1998). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Molecular Pharmacology.
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- O'Dowd, B. F., et al. (2012). Two amino acids in each of D1 and D2 dopamine receptor cytoplasmic regions are involved in D1-D2 heteromer formation. Cellular Signalling.
- Banala, A., et al. (2020). Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. Molecules.
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Handling and storage procedures for 6-Amino-5-fluoroindolin-2-one
An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for 6-Amino-5-fluoroindolin-2-one. This document provides a framework for ensuring personnel safety and maintaining the chemical integrity of this important research compound.
Introduction: The Criticality of Proper Chemical Management
This compound is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its structural motifs are integral to the synthesis of novel therapeutic agents, making its purity and stability paramount for reproducible experimental outcomes. The integrity of such a reagent is not merely a matter of good practice; it is the foundation upon which reliable and valid scientific data are built. Mishandling or improper storage can lead to degradation, contamination, or the introduction of impurities, which can compromise research results and lead to significant loss of time and resources.
This guide provides a detailed protocol for the handling and storage of this compound, grounded in established principles of laboratory safety and chemical management. The procedures outlined herein are designed to protect both the researcher and the reagent.
Compound Profile and Hazard Identification
A thorough understanding of the compound's properties is the first step toward safe handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 150544-01-7 | [1][2] |
| Molecular Formula | C₈H₇FN₂O | [1][2] |
| Molecular Weight | 166.15 g/mol | [1][2] |
| Appearance | Solid (likely a powder) | [2] |
| Purity | Typically ≥97% | [1][2] |
| Synonyms | 6-amino-5-fluoro-1,3-dihydro-2H-Indol-2-one; 6-Amino-5-fluoro-2-indolinone | [2] |
Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, the hazards can be inferred from related structures and general guidelines for powdered chemical reagents.[3][4][5]
-
Inhalation: As a fine powder, it may cause respiratory tract irritation.[3][6]
-
Ingestion: Harmful if swallowed.[5]
The causality behind these hazards lies in the reactive nature of fine organic powders. Their high surface area can lead to increased reactivity with biological tissues. Therefore, minimizing dust generation and preventing physical contact are core principles of safe handling.[3]
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling any chemical reagent.[7] It acts as a primary barrier between the researcher and potential chemical exposure.
-
Eye Protection: ANSI Z87.1-rated safety goggles are mandatory to protect against splashes and airborne particles.[8]
-
Hand Protection: Wear nitrile gloves appropriate for handling chemical powders. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[8][9]
-
Body Protection: A lab coat that covers the arms and fastens in the front should be worn at all times.[9]
-
Respiratory Protection: For procedures with a high likelihood of generating dust, or if working outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator may be necessary.
Protocol I: Receiving and Initial Inspection of Reagent
The lifecycle of a reagent begins the moment it arrives in the laboratory. A systematic receiving process ensures that any issues are identified early.
Step-by-Step Methodology:
-
Verify Shipment: Upon receipt, cross-reference the container label with the purchase order and the supplier's certificate of analysis to confirm the chemical identity, purity, and quantity.
-
Inspect Container Integrity: Carefully examine the external packaging and the primary container for any signs of damage, such as cracks, loose caps, or broken seals. A compromised container could indicate that the reagent has been exposed to the atmosphere, potentially absorbing moisture.[10]
-
Labeling: Affix a label to the container with the date of receipt and the date it is first opened.[11] This is crucial for tracking the age of the reagent and adhering to a "first-in, first-out" inventory system.[12]
-
Initial Storage: Immediately move the unopened container to the appropriate storage location as determined by the storage protocol below.
Protocol II: Handling and Dispensing
All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Step-by-Step Methodology:
-
Preparation: Before opening the container, ensure all necessary equipment (spatulas, weigh boats, secondary containers) is clean, dry, and readily available inside the fume hood.
-
Equilibration: If the reagent is stored in a refrigerator or freezer, allow the unopened container to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis or clumping.
-
Dispensing: Open the container in the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid actions that could generate dust, such as scraping or dropping the powder from a height.
-
Sealing: After dispensing, securely close the primary container lid. For added protection against moisture, especially for long-term storage, wrapping the cap with parafilm is recommended.
-
Clean-up: Promptly clean any spills within the fume hood using appropriate methods.[8] All contaminated materials, including gloves and weigh boats, should be disposed of according to institutional waste disposal guidelines.[9]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Protocol III: Long-Term Storage
The goal of long-term storage is to maintain the chemical's stability and purity over time. For compounds like this compound, the primary environmental adversaries are moisture, light, and heat.
Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration is recommended to slow potential degradation pathways.[13]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. This displaces air and moisture, which can react with the amino and fluoro groups. For highly sensitive applications, storage in a glovebox or desiccator cabinet is ideal.[14]
-
Light: Protect from direct sunlight and strong light sources.[7][15] Storing the container in a dark cabinet or using an amber vial provides necessary protection.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental spill.[8]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Containment: If the spill is small and you are trained to handle it, prevent the powder from becoming airborne. Do not use water to clean up, as this may increase the hazard.
-
Clean-up: Gently sweep up the spilled solid using a dustpan and brush or a HEPA-filtered vacuum. Place the material and all cleaning equipment into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[9]
References
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- CymitQuimica. (n.d.). This compound.
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- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
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- Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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- Chemistry For Everyone. (2023, July 30). What Are The Best Practices For Chemical Storage In A Laboratory?. YouTube.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - 2-Amino-5-fluoropyridine.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 6-Aminoquinoline.
- Jubilant Ingrevia. (2024, February 19). Safety Data Sheet - 2-Amino-5-chloropyridine.
- ResearchGate. (2023, January 27). Hygroscopic material packing.
- PubChem, National Institutes of Health. (n.d.). 5-Fluoroisatin.
- Resonance Research Lab. (n.d.). 5-Fluoro-2-oxindole.
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Introduction: The Significance of 6-Amino-5-fluoroindolin-2-one in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 6-Amino-5-fluoroindolin-2-one
This compound is a fluorinated heterocyclic compound belonging to the indolinone family. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2] As such, this compound represents a valuable building block for researchers and drug development professionals engaged in the synthesis of novel therapeutics.[3]
Given its role as a reactive chemical intermediate and its potential biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, designed for the laboratory professional.
Section 1: Safety Data and Hazard Identification
While a specific, official Safety Data Sheet (SDS) for this compound is not publicly indexed, its hazard profile can be reliably inferred from the known toxicological data of structurally analogous compounds, such as fluorinated pyridines, indolinones, and other amino-aromatic compounds.[4][5][6] The following classifications are based on this principle of structural analogy.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][8] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4][8] |
Precautionary Statements (Anticipated): [4][7][9]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313
-
Storage: P403+P233, P405
-
Disposal: P501
Table 2: Physicochemical Properties
| Property | Value | Source/Basis |
|---|---|---|
| Molecular Formula | C₈H₇FN₂O | N/A |
| Molecular Weight | 166.15 g/mol | N/A |
| Appearance | Likely an off-white to grey or yellow solid powder. | Analogy to similar compounds[5][8] |
| Melting Point | Not available. Indolinone melts at 125-128 °C. | N/A |
| Solubility | Likely soluble in organic solvents like DMSO, DMF. Poorly soluble in water. | Analogy[6] |
| Stability | Stable under recommended storage conditions.[10] | Analogy[10] |
Section 2: Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are critical for mitigating exposure risks. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation risk.[4][11]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs. Always inspect gloves before use.[12][13]
-
Lab Coat: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[11]
Caption: Safe Storage Logic for this compound.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or accident.
First Aid Measures
[8][11][14]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.
Accidental Release Measures
[10]* Minor Spill (Solid):
- Restrict access to the area.
- Wearing full PPE, gently sweep up the material, avoiding dust generation.
- Place the spilled material into a suitable, labeled container for disposal.
- Clean the spill area with a damp cloth.
-
Major Spill:
-
Evacuate the area immediately and move upwind.
-
Alert the appropriate emergency response team or fire department.
-
Only personnel with appropriate training and full protective gear, including respiratory protection, should attempt to clean up.
-
Fire-Fighting Measures
[10]* Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.
-
Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Section 5: Application Protocol: Preparation of Stock Solutions for Biological Assays
This protocol details the preparation of a high-concentration stock solution in DMSO, a common practice in drug discovery for screening compounds in biological assays.
Caption: Workflow for Preparing Solutions for Biological Screening.
Protocol Steps:
-
Objective: To prepare a 10 mM stock solution of this compound (MW: 166.15 g/mol ) in DMSO.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
-
Procedure (in a Chemical Fume Hood): a. Tare a clean, dry microcentrifuge tube on the analytical balance. b. Carefully add approximately 1.66 mg of the compound to the tube. Record the exact weight. c. Using a calibrated pipette, add the volume of DMSO required to achieve a 10 mM concentration. (Calculation: Volume (L) = [Mass (g) / 166.15 ( g/mol )] / 0.010 (mol/L)). For 1.66 mg, this is 1.0 mL. d. Securely cap the tube and vortex until the solid is completely dissolved. Gentle sonication may be used if necessary. e. Label the tube clearly with the compound name, concentration, solvent, and date.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in a tightly sealed container, protected from light, to maintain stability.
-
Preparation of Working Solutions: a. Thaw the stock solution completely and vortex gently before use. b. Perform serial dilutions from the stock solution into the appropriate sterile cell culture medium or assay buffer to achieve the final desired concentrations for the experiment. This step should be done in a biosafety cabinet (BSC) to maintain sterility.
Section 6: Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused compound and grossly contaminated items (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed hazardous waste container. [10]* Liquid Waste: Solutions of the compound (e.g., unused stock solutions, contaminated solvents) should be collected in a labeled, non-reactive hazardous liquid waste container. Do not mix with incompatible waste streams. [12]* Empty Containers: Empty containers may still retain chemical residue and should be treated as hazardous waste unless properly decontaminated.
Conclusion
This compound is a compound of significant interest to the scientific community. While it holds great potential, its safe use is predicated on a clear understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document—utilizing proper engineering controls and PPE, following safe handling and storage procedures, and being prepared for emergencies—researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
- SD Fine-Chem. (n.d.). indolinone Safety Data Sheet.
- Ritter, T., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
- Nishida, A., et al. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
- Abdel-Wahab, B. F., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Cignarella, G., et al. (2005, April 7). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. PubMed.
- Keasler, K. T., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
- Keasler, K. T., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate.
- Izawa, K., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed.
- Dyachenko, V. D., et al. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Dyachenko, V. D., et al. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
- Al-Salahi, R., et al. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
- Google Patents. (n.d.). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- Ali, S., et al. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.
- Fojtíková, L., et al. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
- Autech Industry. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
- Wang, J., et al. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC - NIH.
- Al-Trad, B., et al. (2019, February 18). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- American Institute of Chemical Engineers (AIChE). (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials.
Sources
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.ch [fishersci.ch]
- 5. fishersci.com [fishersci.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. synquestlabs.com [synquestlabs.com]
Sourcing and Application of High-Purity 6-Amino-5-fluoroindolin-2-one for Preclinical Research
Abstract
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for sourcing, synthesizing, and validating the purity of 6-Amino-5-fluoroindolin-2-one, a critical building block in the synthesis of various kinase inhibitors. With a focus on scientific integrity and practical application, this document outlines robust analytical protocols for quality control and assurance, ensuring the reliability of starting materials for preclinical research. Furthermore, it details best practices for the safe handling and storage of this fluorinated heterocyclic compound.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key intermediate in the synthesis of a class of potent small molecule kinase inhibitors. Its structural motif is central to the pharmacophore of several targeted therapies, most notably as a precursor to Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Sunitinib has demonstrated significant clinical efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] The therapeutic action of these inhibitors is primarily achieved through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[2]
The purity of this compound is of paramount importance, as even trace impurities can lead to the formation of undesired side products during subsequent synthetic steps, potentially altering the pharmacological profile and toxicity of the final active pharmaceutical ingredient (API). This guide, therefore, emphasizes a rigorous approach to sourcing and quality control.
Sourcing and Synthesis of High-Purity this compound
High-purity this compound can be procured from various specialized chemical suppliers. However, for scalability and cost-effectiveness in later-stage research, an in-house synthesis may be preferable. The following section outlines a common synthetic route and highlights critical quality control checkpoints.
Commercial Suppliers
A number of reputable chemical suppliers offer this compound in research-grade quantities. When sourcing commercially, it is imperative to obtain a comprehensive Certificate of Analysis (CoA) from the supplier, detailing the purity as determined by High-Performance Liquid Chromatography (HPLC) and specifying the levels of any identified impurities.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Purity Specification | Country of Origin |
| Aladdin Scientific | min 97% | United States |
| Amadis Chemical Company Limited | 97% | China |
| Apollo Scientific Ltd | >97% | United Kingdom |
| Career Henan Chemica Co. | 95%~99.99% | China |
| Chemenu Inc. | 95%+ | United States |
| SynQuest Laboratories, Inc. | Not specified | United States |
Note: This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.[3]
Synthetic Protocol: A Two-Step Approach from 5-Fluoroindolin-2-one
A common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 5-fluoroindolin-2-one: regioselective nitration followed by reduction of the nitro group.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route from 5-fluoroindolin-2-one.
Step 1: Nitration of 5-Fluoroindolin-2-one
The introduction of a nitro group at the C6 position of the indolinone ring is a critical step. The directing effects of the fluorine atom and the lactam carbonyl group favor nitration at this position.
-
Protocol:
-
To a stirred solution of 5-fluoroindolin-2-one in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-5-fluoroindolin-2-one.
-
-
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.[4] The low temperature helps to control the exothermic reaction and minimize the formation of undesired byproducts.
Step 2: Reduction of 6-Nitro-5-fluoroindolin-2-one
The reduction of the nitro group to a primary amine is the final step in this synthesis. Several reducing agents can be employed, with iron powder in the presence of an acid being a common and cost-effective choice.[5] Catalytic hydrogenation is another effective method.
-
Protocol (Iron/HCl):
-
Suspend 6-nitro-5-fluoroindolin-2-one and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Maintain the reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Causality: The acidic medium facilitates the reduction of the nitro group by iron metal.[6] The workup procedure is designed to remove the inorganic byproducts and isolate the desired amine.
Quality Control and Purity Assessment
Ensuring the high purity of this compound is critical for its use in synthesizing drug candidates. A multi-pronged analytical approach is recommended to confirm the identity and quantify the purity of the compound.
Diagram 2: Analytical Workflow for Quality Control
Caption: A comprehensive analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is the primary technique for assessing the purity of this compound. A validated method should be used to ensure accuracy and precision.
-
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Rationale: The C18 stationary phase provides good retention for the moderately polar this compound. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying and characterizing impurities that may be present in the sample. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weights of co-eluting impurities.
-
Protocol:
-
Utilize the same HPLC method as described above.
-
Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
A singlet for the CH₂ group at the 3-position.
-
Aromatic protons will appear as doublets or multiplets, with coupling patterns influenced by the fluorine and amino substituents.
-
A broad singlet for the NH₂ protons.
-
A singlet for the NH proton of the lactam.
-
-
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
A signal for the carbonyl carbon of the lactam.
-
Signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling).
-
A signal for the CH₂ carbon at the 3-position.
-
-
Expected ¹⁹F NMR Spectrum (in DMSO-d₆):
-
A singlet or a multiplet, depending on the coupling with neighboring protons.
-
The combination of these 1D and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) will provide a complete structural assignment and confirm the identity of the synthesized compound.[7]
Table 2: Summary of Analytical Techniques for Quality Control
| Technique | Purpose | Key Parameters/Observations |
| HPLC-UV | Purity assessment and quantification | Retention time, peak area percentage |
| LC-MS | Impurity identification | Molecular weight of impurities |
| ¹H NMR | Structural confirmation | Chemical shifts, coupling constants, integration |
| ¹³C NMR | Structural confirmation | Chemical shifts, C-F coupling |
| ¹⁹F NMR | Confirmation of fluorine presence and environment | Chemical shift |
Safe Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents.
-
The compound is a solid at room temperature.
Conclusion
The successful synthesis and application of this compound in drug discovery programs hinge on the availability of high-purity material. This guide has provided a comprehensive overview of sourcing strategies, a detailed synthetic protocol, and robust analytical methods for quality control. By adhering to these guidelines, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible preclinical data.
References
- Aladdin Scientific. 6-amino-5-fluoro-indolin-2-one, min 97%, 1 gram.
- Current Pharmaceutical Design. Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials.
- MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
- Journal of Nuclear Medicine. Novel synthesis of sunitinib, a tyrosine kinase inhibitor.
- ResearchGate. Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.
- ResearchGate. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.
- PubMed Central (PMC). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.
- Semantic Scholar. Direct nitration of five membered heterocycles.
- Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
- IJRAR.org. NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE.
Sources
- 1. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]
- 2. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. ijrar.org [ijrar.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-fluoroindolin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize reaction yields and purity. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Proposed Synthetic Strategy
This compound is a valuable synthetic intermediate. While multiple synthetic routes are conceivable, a robust and logical pathway is crucial for achieving high yield and purity. Below is a proposed three-step synthesis starting from the commercially available 4-Fluoro-2-nitroaniline. This strategy is designed for chemoselectivity and operational simplicity.
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
This pathway involves three key transformations:
-
N-Acylation: Selective acylation of the amino group of the starting material.
-
Reductive Cyclization: Simultaneous reduction of the nitro group and intramolecular cyclization to form the indolinone ring.
-
Final Nitro Reduction: Selective reduction of the remaining nitro group to the target amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: N-Acylation of 4-Fluoro-2-nitroaniline
Question: My acylation reaction with chloroacetyl chloride is giving a low yield or a messy reaction profile. What are the likely causes?
Answer: This is a critical first step, and its success hinges on controlling the reactivity of the reagents.
-
Causality: 4-Fluoro-2-nitroaniline has a moderately deactivated amino group due to the electron-withdrawing effects of the nitro and fluoro substituents. However, it is still nucleophilic enough to react readily. The primary issues are typically related to reaction conditions and reagent quality.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. A mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., Ethyl Acetate/Water) is ideal. It neutralizes the HCl byproduct without being strong enough to hydrolyze the chloroacetyl chloride or promote side reactions. Avoid strong bases like NaOH or Et₃N, which can accelerate decomposition.
-
Temperature Control: The reaction is exothermic. Add the chloroacetyl chloride dropwise to the aniline solution at a low temperature (0-5 °C) to prevent runaway reactions and the formation of di-acylated or other byproducts.
-
Reagent Purity: Ensure the chloroacetyl chloride is fresh. Over time, it can hydrolyze to chloroacetic acid and HCl, which will quench the base and inhibit the reaction.
-
Work-up: Upon completion, a simple aqueous work-up is usually sufficient. The product, N-(4-Fluoro-2-nitrophenyl)-2-chloroacetamide, is typically a stable solid that can be isolated by filtration and washed with water and a non-polar solvent like hexane to remove impurities.
-
Step 2: Reductive Intramolecular Cyclization
Question: The cyclization to form 5-Fluoro-6-nitroindolin-2-one is incomplete, or I'm seeing multiple products. How can I optimize this step?
Answer: This is a tandem reaction where the nitro group is reduced to an amine, which then displaces the chlorine in an intramolecular SN2 reaction. Success depends on balancing the rates of reduction and cyclization.
-
Causality: The goal is to generate the intermediate amine in situ and have it immediately cyclize. If the reduction is too slow, the reaction stalls. If side reactions compete with the intramolecular cyclization, yield will decrease.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the reductive cyclization step.
-
Recommended Method: Iron powder in acetic acid (Fe/AcOH) is a classic, cost-effective, and reliable method for this transformation. The acidic medium facilitates both the reduction and the subsequent cyclization.
-
Side Products: A common side product is the fully reduced, uncyclized diamine. This occurs if the cyclization step is slow. Increasing the temperature (reflux) can often favor the intramolecular reaction. Another potential issue is the formation of intermolecular dimers, though this is less common.
Step 3: Final Nitro Group Reduction
Question: I am trying to reduce the nitro group on the indolinone ring, but I am getting low yields or reducing the lactam carbonyl as well. What is the best method?
Answer: This step requires high chemoselectivity. The lactam carbonyl is susceptible to reduction by powerful agents, so a milder, selective method is essential.
-
Causality: Hydride reagents like LiAlH₄ are too reactive and will reduce the lactam. Catalytic hydrogenation (e.g., H₂, Pd/C) can work but sometimes requires high pressures and may lead to dehalogenation. The most reliable method is often reduction with a metal salt in an acidic medium.
-
Recommended Protocol:
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an excellent choice. It is highly selective for aromatic nitro groups in the presence of other reducible functionalities like amides and esters.
-
Solvent: A protic solvent like Ethanol (EtOH) or industrial methylated spirits (IMS) is ideal.
-
Procedure: Dissolve the 5-Fluoro-6-nitroindolin-2-one in ethanol and add a stoichiometric excess (typically 4-5 equivalents) of SnCl₂·2H₂O. Heat the mixture to reflux. The reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully basify with a saturated NaHCO₃ or a dilute NaOH solution to pH 8-9. This will precipitate tin salts. The product can then be extracted with a suitable organic solvent like Ethyl Acetate or a DCM/IPA mixture. The tin salts can be removed by filtration through a pad of celite.
-
General FAQs
Question: What is a realistic overall yield for this three-step synthesis?
Answer: For a multi-step synthesis of this nature in a research setting, each step can be optimized. A realistic target for each step would be:
-
Step 1 (Acylation): 85-95%
-
Step 2 (Cyclization): 60-75%
-
Step 3 (Reduction): 70-85% This would result in an overall yield of approximately 35-55% . Industrial processes may achieve higher yields through rigorous optimization.
Question: How do I confirm the structure and purity of the final product?
Answer: A combination of standard analytical techniques is required:
-
¹H NMR: Look for the disappearance of the nitro-aromatic protons and the appearance of signals corresponding to the new amino group and the protons on the indolinone ring. The aromatic protons will show characteristic splitting patterns due to the fluorine atom.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the characteristic lactam carbonyl peak around 175 ppm.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₈H₇FN₂O, MW: 166.15 g/mol ).
-
HPLC: To assess purity. A purity level of >97% is typically desired for subsequent applications.[1][2]
Key Experimental Protocols
The following protocols are provided on a 10 mmol scale for guidance. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of N-(4-Fluoro-2-nitrophenyl)-2-chloroacetamide
-
To a 250 mL flask, add 4-Fluoro-2-nitroaniline (1.56 g, 10 mmol) and Ethyl Acetate (50 mL).
-
Add a solution of sodium bicarbonate (2.1 g, 25 mmol) in water (50 mL).
-
Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (0.87 mL, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a yellow solid.
Protocol 2: Synthesis of 5-Fluoro-6-nitroindolin-2-one
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend N-(4-Fluoro-2-nitrophenyl)-2-chloroacetamide (2.32 g, 10 mmol) and iron powder (2.8 g, 50 mmol) in glacial acetic acid (60 mL).
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Maintain reflux for 3-4 hours. Monitor the reaction by TLC, looking for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it carefully over ice water (200 mL).
-
The product often precipitates as a solid. Filter the solid and wash thoroughly with water.
-
Dissolve the crude solid in Ethyl Acetate and filter through a pad of celite to remove residual iron salts.
-
Concentrate the filtrate to obtain the crude product, which can be purified further by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
To a 250 mL flask, add 5-Fluoro-6-nitroindolin-2-one (1.96 g, 10 mmol) and Ethanol (100 mL).
-
Add Tin(II) chloride dihydrate (11.3 g, 50 mmol).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure.
-
Re-dissolve the residue in Ethyl Acetate (100 mL) and cool in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution until the pH of the aqueous phase is ~8. Vigorous gas evolution will occur.
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with additional Ethyl Acetate.
-
Separate the organic layer of the filtrate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product. Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient) if necessary.
Reaction Parameters Summary
| Step | Key Transformation | Reagents & Solvents | Temp. | Time (h) | Expected Yield | Key Challenge |
| 1 | N-Acylation | Chloroacetyl chloride, NaHCO₃, EtOAc/H₂O | 0 °C → RT | 2-3 | 85-95% | Temperature control, reagent purity |
| 2 | Reductive Cyclization | Fe powder, Glacial Acetic Acid | Reflux | 3-4 | 60-75% | Driving reaction to completion, avoiding side products |
| 3 | Nitro Reduction | SnCl₂·2H₂O, Ethanol | Reflux | 2-3 | 70-85% | Chemoselectivity, efficient removal of tin salts |
References
- MDPI - Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One: While not a direct match, this article discusses cyclization techniques to form related indolinone structures, providing context for the intramolecular reaction step. Source
- ResearchGate - Synthetic pathways to 5-fluoroindolin-2-one: This article highlights synthetic strategies for a closely related analog, which is a key intermediate for the drug Sunitinib.
- PubMed - Preparation of trans-2-amino-5(6)-fluoro-6(5)
- Google Patents - CN102702066A: Describes a method for preparing 6-chloro-5-fluoroindole, showcasing synthetic methods for related halogen
- PMC - Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles: Details multi-component reactions for synthesizing complex heterocyclic molecules containing an amino group, relevant for general synthetic str
- MDPI - Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo...spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]...: Discusses the synthesis of complex spiro-oxindoles, which share the core indolin-2-one structure. Source
- RSC Publishing - Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization: Presents cyclization strategies for forming indole-like structures, which are structurally analogous to indolinones. Source
- PubMed Central - Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils: This article, while on a different heterocyclic system, provides reliable methods for reactions involving amino groups adjacent to carbonyls. Source
- PMC - Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro...
- Sigma-Aldrich - Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro...
- CymitQuimica - this compound Product Page: Provides chemical properties and identifiers for the target molecule. Source
- ChemicalBook - this compound manufacturers and suppliers: A directory of suppliers for the target compound, confirming its relevance and commercial availability in research quantities. Source
Sources
Challenges and solutions in purifying 6-Amino-5-fluoroindolin-2-one
An advanced technical support guide from the desk of a Senior Application Scientist.
Technical Support Center: Purifying 6-Amino-5-fluoroindolin-2-one
Introduction
This compound is a key intermediate in pharmaceutical research and development, valued for its unique structural motifs. The presence of a fluorinated aromatic amine and a lactam ring imparts specific physicochemical properties that, while beneficial for downstream applications, present distinct challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles and achieve high purity for this critical compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the synthetic route. Common contaminants include unreacted starting materials, reagents, regioisomers (e.g., 4-Amino-5-fluoroindolin-2-one), and colored degradation products. Aromatic amines are particularly susceptible to air oxidation, which can form highly colored polymeric impurities, often appearing as pink, brown, or black contaminants.[1]
Q2: My crude material is a dark, oily residue. Can I still purify it?
A2: Absolutely. An oily or discolored crude product is common. The first step is to attempt to solidify the material by trituration with a non-polar solvent like hexanes or diethyl ether. If it remains an oil, column chromatography is the most direct path to purification. An initial acid-base extraction can also be employed to remove neutral organic impurities and may help induce crystallization of the hydrochloride salt.[1]
Q3: Is this compound stable on silica gel?
A3: Generally, this compound is stable enough for silica gel chromatography. However, the basic amino group can interact with acidic silanol groups on the silica surface, potentially causing peak tailing or, in some cases, degradation.[2] If you observe significant streaking on your analytical TLC plate, this may be an issue. This can often be mitigated by pre-treating the silica or modifying the mobile phase.
Q4: Which analytical techniques are essential for confirming purity?
A4: A combination of techniques is crucial for unambiguous purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Crucially, ¹⁹F NMR is invaluable for fluorinated compounds, providing a clear signal that can be used to detect fluorine-containing impurities.[3]
-
LC-MS: This technique confirms the molecular weight of the desired product and provides a purity profile based on UV absorbance.[3] It is excellent for detecting non-volatile impurities.
-
HPLC: Used for quantitative purity analysis, often providing higher resolution than standard LC-MS.
Part 2: Troubleshooting Guide by Issue
This section provides a problem-oriented approach to specific experimental challenges.
Issue 1: My Final Product is Colored (Pink, Brown, or Black)
This is the most common issue, almost always due to oxidation of the aromatic amine.
| Question | Expert Analysis & Solution |
| Why is my product colored, and how do I remove the color? | Causality: Aromatic amines are electron-rich and readily oxidize in the presence of air and light, forming highly conjugated, colored impurities. These are often polymeric in nature.Solution 1: Activated Charcoal Treatment. This is highly effective for removing trace colored impurities. The high surface area of charcoal adsorbs the large, planar, colored molecules.[1]1. Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).2. Add a very small amount of activated charcoal (typically 1-2% w/w).3. Swirl and heat the mixture for a few minutes.4. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.5. Allow the clear filtrate to cool slowly for recrystallization.Solution 2: Column Chromatography. If the coloration is significant, chromatography is necessary. The colored impurities are often highly polar and will stick to the baseline of a silica gel column. |
| How can I prevent my pure compound from developing color during storage? | Causality: The same oxidation process occurs during storage. The rate is accelerated by exposure to oxygen and light.Solution: Store the purified, dry solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is recommended for long-term storage). |
Issue 2: The Compound is Smearing/Tailing on a Silica Gel Column
Peak tailing leads to poor separation and cross-contaminated fractions.
| Question | Expert Analysis & Solution |
| What causes the severe tailing on my TLC plate and column? | Causality: The primary amine is basic and can engage in strong, non-ideal interactions (hydrogen bonding and acid-base interactions) with the acidic silanol (Si-OH) groups on the surface of the silica gel. This slows the elution of a portion of the compound, causing it to "tail."[2]Solution 1: Add a Basic Modifier to the Eluent. This is the most common and effective solution. The modifier competes with your compound for the acidic sites on the silica.• Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane / Methanol / NH₄OH 95:5:0.5).Solution 2: Use a Deactivated Stationary Phase. If tailing is extreme, consider using silica gel that has been deactivated (e.g., by treating with a silanizing agent) or switch to a different stationary phase like alumina (neutral or basic).[2] |
Issue 3: Purity is Not Improving Despite Purification
This often points to a difficult-to-remove impurity with similar properties to the product.
| Question | Expert Analysis & Solution |
| I've run a column and recrystallized, but my purity is stuck at ~90%. Why? | Causality: This strongly suggests the presence of a regioisomer. Isomers often have very similar polarity and solubility profiles, making them difficult to separate using standard techniques.[1]Solution 1: Optimize Chromatography. • Switch Solvent System: If you used a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system, or vice-versa. Changing the solvent can alter selectivity.• Use Preparative HPLC: Reverse-phase HPLC (e.g., on a C18 column) operates on a different separation principle (hydrophobicity) than normal-phase silica gel (polarity) and is often highly effective at separating isomers.[3]Solution 2: Derivatization. In some cases, it may be easier to separate a derivative. For example, you could protect the amine (e.g., as a Boc-carbamate), which would significantly change its polarity. After separation, the protecting group can be removed. |
Part 3: Visualization of Workflows & Protocols
Workflow 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification technique based on the characteristics of the crude material.
Sources
Optimizing reaction conditions for synthesizing 6-Amino-5-fluoroindolin-2-one
Welcome to the technical support center for the synthesis of 6-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful synthesis.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various kinase inhibitors. The synthetic route typically involves a multi-step process, commencing with the formation of the 5-fluoroindolin-2-one core, followed by regioselective nitration at the 6-position, and concluding with the reduction of the nitro group to the desired amine.
This guide will focus on the critical latter stages of the synthesis: the nitration of 5-fluoroindolin-2-one and the subsequent reduction to this compound. Each step presents unique challenges, and a thorough understanding of the reaction parameters is essential for achieving high yield and purity.
Overall Synthetic Workflow
The transformation from 5-fluoroindolin-2-one to the final product can be visualized as a two-step process. The following diagram illustrates the general workflow.
Caption: General two-step synthesis of this compound.
Part 1: Nitration of 5-Fluoroindolin-2-one
The regioselective introduction of a nitro group at the C-6 position of the 5-fluoroindolin-2-one scaffold is a critical step. The electron-donating nature of the lactam nitrogen and the activating effect of the fluorine atom direct the electrophilic substitution. However, controlling the reaction to achieve high selectivity and avoid side products can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction is resulting in a low yield of the desired 6-nitro product and a mixture of other isomers. How can I improve the regioselectivity?
A1: Poor regioselectivity in the nitration of 5-fluoroindolin-2-one is a common issue. The formation of other nitro isomers, such as the 4-nitro and 7-nitro derivatives, can occur if the reaction conditions are not carefully controlled.
-
Underlying Cause: The directing effects of the substituents on the aromatic ring can lead to a mixture of products. While the 6-position is generally favored, suboptimal conditions can lead to substitution at other positions.
-
Troubleshooting Steps:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent. The ratio of these acids can influence selectivity. Using a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), may offer better control.
-
Temperature Control: This is a highly exothermic reaction. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to minimize the formation of side products. Use an ice-salt bath for efficient cooling.
-
Rate of Addition: Add the nitrating agent dropwise to the solution of 5-fluoroindolin-2-one in the acid medium. A slow and controlled addition helps to dissipate heat and maintain a consistent reaction temperature.
-
Q2: I am observing significant decomposition of my starting material during the nitration reaction. What could be the cause?
A2: Decomposition is often a result of overly harsh reaction conditions.
-
Underlying Cause: The indolin-2-one ring system can be sensitive to strong oxidizing acids at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Acid Concentration: Ensure that the concentrations of the nitric and sulfuric acids are correct. Fuming nitric acid or oleum can be overly aggressive.
-
Strict Temperature Adherence: As mentioned, maintain a low temperature throughout the reaction. Any temperature spikes can lead to charring and decomposition.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-exposing the starting material to the strong acid mixture can lead to degradation. Quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: Nitration of 5-Fluoroindolin-2-one
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
5-Fluoroindolin-2-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-fluoroindolin-2-one to pre-chilled concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 5-fluoroindolin-2-one, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for the recommended time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of 6-nitro-5-fluoroindolin-2-one should form. Filter the solid and wash it with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Part 2: Reduction of 6-Nitro-5-fluoroindolin-2-one
The final step in the synthesis is the reduction of the nitro group to the corresponding amine. Several methods can be employed for this transformation, with the most common being catalytic hydrogenation or reduction with a metal salt in acidic media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of the nitro group using SnCl₂·2H₂O is incomplete, or I am getting a poor yield. How can I optimize this reaction?
A1: Incomplete reduction or low yields with stannous chloride are often related to reagent stoichiometry, reaction time, or workup issues.
-
Underlying Cause: Insufficient reducing agent or premature termination of the reaction can lead to incomplete conversion. During workup, the product can sometimes be lost due to complexation with tin salts.
-
Troubleshooting Steps:
-
Stoichiometry of SnCl₂·2H₂O: Ensure that a sufficient excess of stannous chloride dihydrate is used. A molar ratio of 3 to 5 equivalents relative to the nitro compound is typically recommended.[1]
-
Reaction Temperature and Time: The reaction is often carried out at elevated temperatures (e.g., 60-70 °C) to ensure complete conversion. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup Procedure: After the reaction is complete, the acidic mixture needs to be carefully neutralized. A common issue is the precipitation of tin hydroxides, which can trap the product. Pouring the reaction mixture into a vigorously stirred, chilled, concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12) can help to keep the tin salts in solution as stannates. Subsequent extraction with an organic solvent like ethyl acetate should then be more efficient.
-
Q2: I am using catalytic hydrogenation (H₂/Pd-C) for the reduction, but the reaction is very slow or stalls. What could be the problem?
A2: Catalytic hydrogenation can be sensitive to catalyst quality, solvent, and the presence of impurities.
-
Underlying Cause: The catalyst may be deactivated, or the substrate may have poor solubility in the chosen solvent. Certain functional groups can also act as catalyst poisons.
-
Troubleshooting Steps:
-
Catalyst Activity: Use fresh, high-quality palladium on carbon. The catalyst loading is also important; typically 5-10 mol% is used.
-
Solvent Choice: The substrate must be soluble in the reaction solvent. Alcohols like ethanol or methanol are common choices. Sometimes, a co-solvent system may be necessary.
-
Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate.
-
Purity of Starting Material: Ensure that the 6-nitro-5-fluoroindolin-2-one is free from impurities that could poison the catalyst.
-
Experimental Protocol: Reduction with Stannous Chloride
This protocol provides a general procedure for the reduction of the nitro group.
Materials:
-
6-Nitro-5-fluoroindolin-2-one
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ethyl Acetate
-
Concentrated Sodium Hydroxide Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 6-nitro-5-fluoroindolin-2-one in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate to the suspension.
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Carefully add the residue to a chilled, concentrated sodium hydroxide solution with vigorous stirring to make the solution strongly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography or recrystallization.
Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₈H₇FN₂O | 166.15 g/mol | Solid |
Spectroscopic Data (Typical):
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) for the aromatic protons, the methylene protons at the 3-position, the amine protons, and the lactam NH proton would be observed.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon would be present.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 167.
Safety Precautions
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not handled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[2] Be prepared for a potential thermal runaway by having an adequate cooling bath and a plan for emergency quenching.
-
Reduction with SnCl₂/HCl: Stannous chloride and hydrochloric acid are corrosive. Handle them with care and wear appropriate PPE. The reaction may produce hydrogen gas, which is flammable.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate equipment for hydrogenation and ensure the system is properly purged with an inert gas before and after the reaction.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
- Hilfiker, M. A., et al. (2006). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 49(2), 826-838.
- American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Smith, M. B. (2016). Organic Chemistry: An Acid-Base Approach, Second Edition. CRC Press.
- Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Sci-Space. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
- Google Patents. (n.d.). US2344244A - Catalytic hydrogenation of nitro compounds.
Sources
Addressing solubility issues of 6-Amino-5-fluoroindolin-2-one in assays
Welcome to the technical support guide for 6-Amino-5-fluoroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during in vitro and cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Challenge of a Promising Molecule
Section 1: Compound Properties at a Glance
Understanding the physicochemical properties of this compound is the first step in designing a successful experimental strategy.
| Property | Value / Prediction | Significance for Solubility |
| Molecular Formula | C₈H₇FN₂O | - |
| Molecular Weight | 166.15 g/mol [1] | Influences diffusion and membrane transport. |
| Structure | Indolinone core with amino and fluoro groups | The aromatic rings contribute to hydrophobicity and potential for π-π stacking, which can lead to aggregation. |
| Predicted pKa | Acidic (Amide N-H): ~10-11, Basic (Amino -NH₂): ~3-4 | The presence of both a weakly acidic and a weakly basic group means its net charge, and therefore solubility, will be highly dependent on the pH of the solution.[2][3][4][5][6] |
| Predicted XLogP3 | ~1.0 - 1.5 | This positive value indicates a preference for a lipid environment over an aqueous one, suggesting inherently low water solubility. |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: What is the best solvent to prepare a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. This compound is readily soluble in neat DMSO, allowing for the creation of high-concentration stocks (e.g., 10-50 mM). This minimizes the volume of organic solvent transferred into your aqueous assay buffer during subsequent dilutions. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q2: My compound dissolves perfectly in DMSO, but why does it precipitate when I add it to my cell culture media or assay buffer?
A: This is a classic case of a compound exceeding its kinetic solubility limit in an aqueous environment. While highly soluble in 100% DMSO, the compound's solubility dramatically decreases as the percentage of water increases.[7] When you add the DMSO stock to your aqueous buffer, you create a supersaturated solution. This state is unstable, and the compound rapidly crashes out of solution as it seeks a lower energy state through precipitation or aggregation.
Q3: What is the maximum concentration of DMSO I can safely use in my assay?
A: This is highly dependent on the assay type.
-
For cell-based assays: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[8][9][10] However, some sensitive cell types may show stress or differentiation even at 0.1%. It is critical to run a vehicle control (media + DMSO at the final concentration) to assess its impact on your specific cell line and endpoint. Concentrations above 1% are generally not recommended as they can cause cell stress and artifacts.[8][9][10]
-
For biochemical assays (e.g., enzyme kinetics): These are often more tolerant to organic solvents. Concentrations of 1-5% DMSO are common, but high concentrations can still impact protein conformation and enzyme activity. Always validate your assay with a vehicle tolerance experiment.
Q4: Can I use pH to improve the solubility of this compound?
A: Yes, pH modification can be a powerful tool for ionizable compounds.[2][3][4][5][6][11] Based on its predicted pKa values, the compound's solubility profile is pH-dependent:
-
In acidic solutions (pH < 3) , the amino group becomes protonated (-NH₃⁺), increasing the molecule's polarity and aqueous solubility.
-
In alkaline solutions (pH > 11) , the amide proton can be removed, creating a negative charge and also increasing solubility. However, you must consider the pH constraints of your assay. Extreme pH values will denature proteins and kill cells. For most biological assays (pH 7.2-7.4), the compound will be in its neutral, least soluble form. A slight adjustment to the buffer pH (e.g., to pH 6.5 or 8.0) may provide a modest solubility benefit if the assay can tolerate it.
Section 3: In-depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to solving solubility problems.
Problem: Compound Precipitates Upon Dilution in Aqueous Buffer
This is the most frequent issue. The key is to maintain the compound in a dissolved state at its final working concentration.
Root Cause Analysis: The core issue is the large polarity difference between the stock solvent (DMSO) and the final assay buffer (mostly water). The hydrophobic compound molecules, forced into an aqueous environment, prefer to interact with each other rather than with water, leading to aggregation and precipitation.
The following workflow provides a logical sequence of steps to address precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
This protocol ensures the compound is fully dissolved before any dilutions are made.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes.
-
Visual Inspection: Hold the vial against a light source. The solution should be completely clear with no visible particulates. This is your primary stock.
-
Storage: Store at -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
This experiment determines the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound in 100% DMSO.
-
Prepare Buffer Plate: Add your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to a separate 96-well plate.
-
Transfer: Quickly transfer a small volume (e.g., 2 µL) from the DMSO plate to the buffer plate (e.g., 198 µL), ensuring the final DMSO concentration is consistent across all wells (in this case, 1%). Mix immediately and thoroughly.
-
Incubate: Let the plate sit at room temperature for 1-2 hours.
-
Measure: Read the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in signal compared to the vehicle control indicates precipitation. The highest concentration that gives no signal increase is the kinetic solubility limit.
Co-solvents can help bridge the polarity gap between DMSO and water.
-
Co-solvent Selection: Polyethylene glycol 400 (PEG-400) is a common, cell-compatible co-solvent.
-
Stock Preparation: Prepare a 10 mM primary stock of the compound in 100% DMSO as per Protocol A.
-
Intermediate Stock: Create an intermediate stock by diluting the primary stock in a solution of PEG-400 or a PEG-400/water mixture. The goal is to reduce the "shock" of going directly from DMSO to a fully aqueous environment.
-
Final Dilution: Add this intermediate stock to your final assay medium.
-
Important: Always run a vehicle control containing the same final concentrations of DMSO and PEG-400 to assess any effects of the co-solvents on the cells.[12][13]
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drugs, effectively shielding them from the aqueous environment.[14][15][16][17][]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[16]
-
Preparation: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. This may require gentle warming to fully dissolve.
-
Complexation: Add your DMSO stock of this compound directly to the HP-β-CD-containing buffer. Vortex or sonicate briefly to facilitate the formation of the inclusion complex.
-
Benefit: This method can significantly increase the apparent water solubility of the compound. It is generally well-tolerated in cell-based assays at reasonable concentrations.[8][9][10]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 4: Summary of Recommended Working Conditions
The optimal strategy depends on your specific assay constraints. This table provides a starting point for methods development.
| Method | Primary Solvent | Max Final Conc. (Typical) | Assay Compatibility | Pros | Cons |
| Standard Dilution | DMSO | 0.1 - 0.5% | Cell-based & Biochemical | Simple, widely used. | Very limited compound solubility; high risk of precipitation. |
| Co-Solvent | DMSO | 0.5% DMSO + 1% PEG-400 | Cell-based & Biochemical | Can improve solubility over DMSO alone. | Requires vehicle control for co-solvent effects; may not be sufficient for very insoluble compounds. |
| pH Adjustment | DMSO | 0.1% | Biochemical (pH-tolerant) | Can significantly increase solubility if the compound is ionizable. | Not suitable for cell-based assays or pH-sensitive enzymes. |
| Cyclodextrin | DMSO | 0.1% DMSO in buffer with 1-5% HP-β-CD | Cell-based & Biochemical | Excellent for increasing apparent solubility; low toxicity.[8] | Can sometimes interfere with drug-target binding if the complex is too stable. Requires careful validation. |
| Surfactants | DMSO | 0.1% DMSO + 0.01% Tween-20 | Biochemical ONLY | Effective at preventing aggregation and non-specific binding. | NOT for live cells. Will disrupt cell membranes. |
Section 5: References
-
UVP, J., Kumar, S. S., & Moorthy, M. S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
-
Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
YouTube. (2025). How Does pH Impact Ionic Compound Solubility?.
-
Khan Academy. (n.d.). pH and solubility.
-
ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.
-
askIITians. (2025). How does pH affect solubility?.
-
Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
-
Olerud, J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
CymitQuimica. (n.d.). This compound.
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
Slideshare. (n.d.). Methods of solubility enhancements.
-
Olerud, J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
Sources
- 1. 6-amino-5-fluoro-1,3-dihydro-2H-Indol-2-one | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Identifying and minimizing side products in 6-Amino-5-fluoroindolin-2-one synthesis
Technical Support Center: 6-Amino-5-fluoroindolin-2-one Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, identify, and resolve common synthetic challenges. We will explore the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Unexpected Results to Optimized Yields
This section addresses specific issues you may encounter during the synthesis. The advice provided is grounded in established principles of organic chemistry and process optimization.
Question 1: "My final yield is significantly lower than expected. What are the common culprits?"
Low yield is a frequent issue that can often be traced back to one of several factors: incomplete reaction, product degradation, or the formation of soluble side products that are lost during work-up.
Possible Cause 1: Incomplete Reductive Cyclization The conversion of the precursor, typically a derivative of (4-amino-5-fluoro-2-nitrophenyl)acetic acid, to the indolinone core requires a delicate balance. The reduction of the nitro group followed by intramolecular amide bond formation (cyclization) must be efficient.
-
Mechanistic Insight: Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., with Fe/NH₄Cl or Na₂S₂O₄) first reduces the nitro group to an amine. This newly formed aniline can then attack the ester or acid carbonyl to cyclize. If the reduction is sluggish or the cyclization conditions are not optimal, you will isolate the uncyclized intermediate, (2,4-diamino-5-fluorophenyl)acetic acid.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material. The intermediate amino acid will have a very different polarity from the nitro precursor and the final indolinone product.
-
Optimize Reduction: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. A fresh batch of catalyst or increasing the hydrogen pressure may be necessary. For chemical reductions, ensure the reagents are added at a controlled rate to manage the exotherm.
-
Facilitate Cyclization: The cyclization step can be slow. After the reduction is complete, heating the reaction mixture (e.g., to 60-80 °C) can often drive the lactamization to completion.
-
Possible Cause 2: Formation of Dimeric Side Products Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers, especially at high concentrations.
-
Mechanistic Insight: The aniline intermediate formed after nitro reduction can react with the carboxylic acid/ester of another molecule instead of its own, leading to a linear amide dimer.
-
Troubleshooting Steps:
-
Employ High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization pathway over the intermolecular one.
-
Control Reagent Addition: If using a chemical reducing agent, adding it slowly to a heated solution of the starting material can keep the concentration of the reactive amino-intermediate low at any given time.
-
Below is a diagram illustrating the desired pathway versus the formation of the uncyclized intermediate and a potential dimer.
Caption: Desired vs. side product pathways in the synthesis.
Question 2: "I see an unexpected, highly colored impurity in my crude product. Could this be an oxidation product?"
Yes, this is a strong possibility. Indolinones, particularly those with electron-donating groups like an amino substituent, are susceptible to oxidation.
-
Mechanistic Insight: The indolinone core can be oxidized to the corresponding isatin (indole-2,3-dione) derivative. These compounds are often intensely colored (yellow, orange, or red) due to their extended conjugated system. This oxidation can occur from exposure to atmospheric oxygen, especially under basic conditions or in the presence of residual metal catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Quench and Filter Catalyst Promptly: If using a heterogeneous catalyst like Pd/C, filter it off as soon as the reaction is complete. Residual catalyst can sometimes promote aerobic oxidation.
-
Purification: The isatin byproduct usually has a different polarity and can be separated by column chromatography.
-
Question 3: "My NMR spectrum is clean, but my mass spec shows a peak that is 1 or 2 amu lower than my product. What could this be?"
This observation strongly suggests defluorination or deamination has occurred, which are known side reactions in syntheses involving fluorinated anilines, especially during catalytic hydrogenation.
-
Mechanistic Insight: Catalytic hydrodehalogenation (replacement of a halogen with hydrogen) is a known side reaction when using catalysts like Palladium on carbon (Pd/C). The C-F bond is strong, but under harsh hydrogenation conditions (high temperature, high pressure, or prolonged reaction times), it can be cleaved. The loss of 1 amu could suggest deamination, though this is less common.
-
Troubleshooting Steps:
-
Milder Reduction Conditions:
-
Use a less aggressive catalyst. For example, Platinum on carbon (Pt/C) is sometimes less prone to causing dehalogenation than Pd/C.
-
Reduce the hydrogen pressure and reaction temperature.
-
Consider switching to a chemical reduction method, such as using iron powder in acetic acid or ammonium chloride, which does not typically cause defluorination.[1]
-
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and defluorination.
-
The following table summarizes the impact of different reaction conditions on the outcome.
| Parameter | Suboptimal Condition | Potential Side Product | Optimized Condition | Expected Outcome |
| Catalyst | High-activity Pd/C | De-fluorinated product | PtO₂ or Fe/NH₄Cl | Minimized dehalogenation |
| Temperature | >80 °C for hydrogenation | De-fluorinated product | 25-40 °C | Selective nitro reduction |
| Concentration | >0.5 M | Dimeric impurities | <0.1 M (High Dilution) | Favors intramolecular cyclization |
| Atmosphere | Air | Oxidized (Isatin) product | Nitrogen or Argon | Prevents oxidation |
Frequently Asked Questions (FAQs)
Q: What is a reliable starting point for a synthetic route? A: A common and effective route begins with 4-fluoro-2-nitroaniline. This can be elaborated via a Japp-Klingemann reaction or similar methods to introduce the acetic acid side chain, followed by protection of the aniline, reduction of the nitro group, cyclization, and finally deprotection. The specific choice of protecting group is critical to ensure it withstands the reduction and cyclization steps.
Q: What are the best analytical methods to monitor this reaction? A: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative tracking of the disappearance of starting materials and the appearance of the product.
-
HPLC: Provides quantitative data on reaction conversion and the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
LC-MS: Invaluable for identifying unknown peaks by providing molecular weight information, which is crucial for diagnosing side products like dimers or de-fluorinated species.
-
NMR: ¹H and ¹⁹F NMR are essential for structural confirmation of the final product and can help identify and quantify impurities in the crude material.
Q: How should I purify the final product? A: Flash column chromatography on silica gel is typically effective. A gradient elution system, starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will allow for the separation of less polar impurities first, followed by your product. Highly polar impurities, like the uncyclized amino acid, will remain on the baseline. Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) can be used for final polishing.
Experimental Protocols
Protocol 1: Reductive Cyclization using Iron
This protocol is designed to minimize the risk of de-fluorination associated with catalytic hydrogenation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting material, methyl (4-amino-5-fluoro-2-nitrophenyl)acetate (1.0 eq).
-
Solvent: Add a mixture of Ethanol and Water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M.
-
Reagents: Add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC every 30 minutes. The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with additional Ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography.
Caption: A logical workflow for troubleshooting synthetic issues.
References
- MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
- National Institutes of Health. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
- ResearchGate. (n.d.). Synthesis of 3‐functionalized indolines from 4‐substituted benzoxazinones and sulfur ylides through the [4+1] cycloaddition. ResearchGate.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
- ResearchGate. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. ResearchGate.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- National Institutes of Health. (n.d.). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC.
- ResearchGate. (n.d.). Representative model for the optimization of the synthesis of N‐amino‐1H‐indole 2 a. ResearchGate.
- American Elements. (n.d.). 6-amino-5-fluoro-indolin-2-one, min 97%, 1 gram.
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- National Institutes of Health. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC.
- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
- PubMed Central. (n.d.). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
- Google Patents. (n.d.). US20100311985A1 - Indolinone derivatives and process for their manufacture.
- National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- National Institutes of Health. (n.d.). Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core. PMC.
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
Sources
Technical Support Center: Chromatographic Purification of 6-Amino-5-fluoroindolin-2-one
Welcome to the technical support guide for the chromatographic purification of 6-Amino-5-fluoroindolin-2-one (CAS 150544-01-7). This document is designed for researchers, chemists, and drug development professionals who are working with this pharmaceutical intermediate. As a polar, aromatic amine, this compound presents unique challenges that require a well-considered purification strategy.[1] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Method Selection
This section addresses the critical first step: choosing the right chromatographic mode. The physicochemical properties of this compound—a primary aromatic amine, a lactam ring, and a fluorine substituent—make it a polar molecule, guiding our initial choices.
Q1: What is the best starting point for purifying this compound: Reversed-Phase (RPC), Normal-Phase (NPC), or HILIC?
A: For most pharmaceutical intermediates, Reversed-Phase Chromatography (RPC) is the default starting point due to its robustness, reproducibility, and broad applicability.[2][3] However, given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful and often superior alternative.[4]
-
Start with Reversed-Phase (RPC): It is the most common and well-understood mode.[5] A C18 column is a good first choice. The primary challenge will likely be achieving sufficient retention.
-
Strongly Consider HILIC: If you observe poor retention in RPC (i.e., the compound elutes near the void volume), HILIC is the logical next step. HILIC is specifically designed for retaining and separating highly polar compounds.[6][7]
-
Use Normal-Phase (NPC) with Caution: Traditional NPC on bare silica can be problematic for basic amines due to strong, sometimes irreversible, adsorption to acidic silanol groups on the silica surface.[8][9] If NPC is necessary, consider using an amino- or diol-bonded phase.
Below is a decision tree to guide your initial method selection.
Sources
- 1. 6-amino-5-fluoro-1,3-dihydro-2H-Indol-2-one | CymitQuimica [cymitquimica.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
Technical Support Center: Enhancing the Stability of 6-Amino-5-fluoroindolin-2-one Derivatives
Welcome to the technical support center for 6-Amino-5-fluoroindolin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimental workflows. As these molecules are often key pharmacophores in kinase inhibitor development, ensuring their structural integrity is paramount for reproducible and reliable results.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Stability Issues
Q1: My this compound derivative appears to be degrading upon storage in solution. What are the most likely causes?
A1: Degradation of indolinone-based compounds in solution is often multifactorial. The primary culprits are typically oxidation, photodegradation, and hydrolysis of the lactam ring, influenced by factors like pH, temperature, light exposure, and the presence of oxygen.[3][4][5]
-
Oxidation: The electron-rich aromatic amine and the indolinone ring itself are susceptible to oxidation.[3] This can be accelerated by exposure to atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly UV radiation.[6][7] Exposure can lead to the formation of various photo-oxidation products. Keeping solutions in amber vials and minimizing light exposure is a critical first step.
-
Hydrolysis: The lactam (cyclic amide) ring in the indolinone core can undergo hydrolysis, especially under strong acidic or basic conditions.[8][9] While generally more stable than esters, this pathway can become significant depending on the pH of your formulation.[8]
Q2: I've observed a color change in my sample, from a pale yellow to a darker brown/red. What does this indicate?
A2: A visible color change is a strong indicator of chemical degradation, most commonly due to oxidation. The formation of oxidized, conjugated species often results in chromophores that absorb in the visible spectrum. This is a common issue with compounds containing amine functionalities. You should immediately assess the purity of your sample using analytical techniques like HPLC-UV to quantify the extent of degradation.
Q3: How do the fluorine and amino substituents on the indolinone ring affect the molecule's stability?
A3: The substituents play a significant role in the electronic properties and, consequently, the stability of the molecule.
-
5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring. While it can enhance metabolic stability in a biological context, it may also impact the susceptibility of the ring to certain degradation pathways.[10]
-
6-Amino Group: The electron-donating amino group makes the aromatic ring more susceptible to oxidative degradation.[11] This is a critical point of vulnerability for the molecule.
Q4: What are the essential first steps I should take to improve the stability of my compound during routine experiments?
A4: Proactive measures are key. Always begin with the following best practices:
-
Inert Atmosphere: When preparing stock solutions or storing samples, purge the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect from light.[12]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Use high-purity, degassed solvents to minimize contaminants like peroxides or metal ions that can catalyze degradation.
-
pH Control: If working in aqueous solutions, use a well-chosen buffer system to maintain a stable pH, typically in the slightly acidic to neutral range (pH 4-7), where many drugs exhibit maximal stability.[13]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides detailed troubleshooting for common scenarios.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
Q: I'm performing a kinase assay in a phosphate buffer at pH 7.4, and my this compound derivative is losing potency rapidly, with new peaks appearing in my LC-MS analysis. What's happening and how can I fix it?
A: The problem likely stems from a combination of pH-mediated hydrolysis and oxidation, which can be accelerated at physiological pH and temperature.
Troubleshooting Protocol:
-
Confirm Degradation Pathway:
-
Perform a forced degradation study to identify the nature of the degradation products.[3][14][15] This involves intentionally stressing your compound under various conditions.
-
Acid/Base Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose a solution to a UV lamp.
-
Thermal Stress: Heat a solution at an elevated temperature (e.g., 60°C).
-
Analyze all stressed samples by LC-MS/MS to characterize the degradation products. Compare these to the impurities seen in your assay.[3]
-
-
Stabilization Strategy & Workflow:
-
dot
-
Caption: Troubleshooting workflow for aqueous instability.
-
-
Recommended Actions & Rationale:
-
pH Optimization: While your assay may require pH 7.4, test the compound's stability across a pH range (e.g., 5.5 to 7.5) to find the "sweet spot" of stability. You may need to find a compromise between optimal enzyme activity and compound stability. Citrate and acetate buffers are often good choices for slightly acidic conditions.[13]
-
Add Antioxidants: If oxidation is confirmed, supplement your buffer with a small amount of an antioxidant.
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that can be effective at low concentrations.
-
-
Use Degassed Buffers: Before use, sparge your buffers with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Include a Chelating Agent: Add EDTA (ethylenediaminetetraacetic acid) to your buffer. EDTA will chelate trace metal ions that can catalyze oxidative degradation.[13]
-
Issue 2: Photodegradation During High-Throughput Screening (HTS)
Q: We are running an HTS campaign, and plates containing our this compound derivative show decreasing activity over the course of the run, especially those that sit on the instrument deck longer. How can we mitigate this?
A: This pattern strongly suggests photodegradation from ambient or instrument lighting. The indolinone core is a known photosensitive scaffold. [6][7]
Mitigation Strategies:
-
Physical Shielding:
-
Use opaque (e.g., black or amber) microplates for compound storage and the assay itself.
-
If clear plates are required for detection, use plate seals that are opaque and only remove them immediately before reading.
-
Ensure any robotic plate hotels or stackers are shielded from light.
-
-
Formulation Adjustments:
-
Consider the inclusion of a UV-absorbing excipient in the assay buffer if it doesn't interfere with the assay signal. This acts as a "sunscreen" for your compound.
-
-
Experimental Design:
-
Minimize the time plates are exposed to light. Program robotic systems to keep plates in dark storage until the last possible moment.
-
Run smaller batches if possible to reduce the "deck time" for any given plate.
-
Illustrative Data: Impact of Light Protection on Compound Stability
| Condition | Incubation Time (4h) | % Remaining Parent Compound |
| Clear Plate, Ambient Light | 4h | 75% |
| Clear Plate, Dark | 4h | 98% |
| Amber Plate, Ambient Light | 4h | 99% |
This is representative data to illustrate the potential impact of photodegradation.
Issue 3: Poor Stability in Organic Solvents for NMR or Storage
Q: My compound seems to degrade even in DMSO, which I use for my stock solutions. I see extra peaks in the NMR spectrum after a few days at room temperature. What is causing this?
A: While DMSO is a common solvent, it is hygroscopic (absorbs water from the air) and can contain peroxide impurities, both of which can promote degradation over time.
Troubleshooting Protocol:
-
Solvent Quality Check:
-
Use only high-purity, anhydrous grade DMSO.
-
Purchase small-volume bottles to avoid repeated opening and exposure to moist air.
-
Store DMSO under an inert atmosphere (e.g., with a nitrogen blanket).
-
-
Alternative Solvents:
-
If possible, test stability in other anhydrous aprotic solvents like DMF or DMA, though these also require careful handling.
-
-
Storage Best Practices:
-
Prepare stock solutions, aliquot them into single-use vials, and store them at -80°C. This minimizes both water absorption and freeze-thaw cycles.
-
Before sealing for storage, flush the vial headspace with argon or nitrogen.
-
Visualizing Degradation Pathways:
-
dot
-
Caption: Potential degradation pathways for the indolinone scaffold.
Section 3: Self-Validating Protocols for Stability Assessment
To ensure the trustworthiness of your experimental results, every protocol should have built-in validation steps.
Protocol: Rapid Stability Screen in a New Formulation
This protocol is designed to quickly assess the short-term stability of a this compound derivative in a new buffer or vehicle.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.
-
Prepare the new formulation buffer (e.g., pH 6.5 citrate buffer with 0.1% BSA). Degas the buffer by sonicating under vacuum or sparging with nitrogen.
-
Prepare a control buffer of known stability (e.g., pH 5.0 acetate buffer).
-
-
Incubation:
-
Dilute the DMSO stock to a final concentration of 100 µM in both the new formulation and the control buffer. Prepare three replicates for each condition.
-
Immediately take a T=0 sample from each replicate for HPLC analysis. This is your baseline.
-
Incubate the remaining solutions under the intended assay conditions (e.g., 37°C in a plate reader). Protect from light unless photostability is being tested.
-
-
Time-Point Analysis:
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Immediately quench any potential degradation by diluting the sample in a cold mobile phase and analyze by a validated stability-indicating HPLC method.
-
-
Self-Validation & Analysis:
-
Mass Balance: For each time point, calculate the mass balance. The sum of the peak area of the parent compound and all degradation products should be close to 100% of the initial parent peak area.[3] A significant deviation may indicate the formation of non-UV active or insoluble degradants.
-
Control Comparison: The compound should remain stable in the control buffer. Any degradation in the control points to an issue with the compound or procedure itself, not the new formulation.
-
Kinetic Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
-
By incorporating these troubleshooting guides and validation principles into your workflow, you can significantly enhance the stability and reliability of your experiments with this compound derivatives, leading to more accurate and reproducible data in your drug discovery and development efforts.
References
- Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[6][14]naphthyridine. (2019). RSC Publishing. [Link]
- Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. (2025). RSC Publishing. [Link]
- Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[6][14]naphthyridine. (n.d.). RSC Publishing. [Link]
- Strategies for Resolving Stability Issues in Drug Formul
- Forced degradation studies. (2016). MedCrave online. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). C&EN. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
- A Special Focus on the Photodegradation of 6'-Indolino-1-isobutyl-3,3-dimethylspiro-[indoline-2,3'-[3H]naphtho[2,1-b][6][13]oxazine]. (2025).
- Forced Degradation Studies. (n.d.). Coriolis Pharma. [Link]
- Rational drug design strategy of 2-indolinone-based bis-1,2,3-triazoles. (n.d.).
- Indolinones as promising scaffold as kinase inhibitors: a review. (n.d.). PubMed. [Link]
- Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]
- Dealkylation of N-substituted indolinospironaphthoxazine photochromic compounds under UV irradiation. (2025).
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. (2000). PubMed. [Link]
- Stability evaluation of [18F]FDG in citrate buffered GE FASTlab cassettes. (n.d.). Springer. [Link]
- Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Novel Azine Linked Hybrids of 2-Indolinone and Thiazolodinone Scaffolds as CDK2 Inhibitors with Potential Anticancer Activity: In Silico Design, Synthesis, Biological, Molecular Dynamics and Binding Free Energy Studies. (2025).
- Hydrolysis of β-lactam ring under basic conditions. (n.d.).
- Anaerobic degradation of fluorinated arom
- Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). NIH. [Link]
- Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
- Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. (n.d.). NIH. [Link]
- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2025).
- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed. [Link]
- (A) Proposed mechanism of MBL‐mediated hydrolysis of the β‐lactam ring.... (n.d.).
- Scheme 1 Hydrolysis of b-lactam by metallo-b-lactamase (mbl) to.... (n.d.).
- The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. (2020). PubMed. [Link]
- Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
- (PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.).
- Themed collections – Chemical Science Blog. (2025). Chemical Science Blog. [Link]
- Anaerobic degradation of fluorinated aromatic compounds. (n.d.). Research With Rutgers. [Link]
- Oxidation and reduction - electrons and inorganic compounds. (2020). YouTube. [Link]
- How To Calculate Oxidation Numbers - Basic Introduction. (2017). YouTube. [Link]
- Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline)
- How to Find Oxidation Numbers (Rules and Examples). (2018). YouTube. [Link]
- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]
- 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modul
- Practice determining oxidation states (video). (n.d.). Khan Academy. [Link]
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (n.d.). MDPI. [Link]
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Troubleshooting NMR and mass spec data of 6-Amino-5-fluoroindolin-2-one
Welcome to the technical support center for the analytical characterization of 6-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate your experimental challenges.
Section 1: Expected Analytical Data
A crucial first step in troubleshooting is to have a clear understanding of the expected spectral data for pure, structurally correct this compound. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, and the expected mass spectrometry data. These values are derived from a combination of spectral data from structurally similar compounds and computational predictions.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 (NH-lactam) | ~10.2 | broad singlet | - | Exchangeable with D₂O. |
| H-4 | ~6.85 | doublet | J(H-F) ≈ 10.5 | ortho coupling to fluorine. |
| H-7 | ~6.50 | doublet | J(H-F) ≈ 7.0 | meta coupling to fluorine. |
| H-3 (CH₂) | ~3.40 | singlet | - | Methylene protons of the indolinone ring. |
| NH₂ | ~5.10 | broad singlet | - | Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (C=O) | ~175 | Carbonyl carbon of the lactam. |
| C-5 | ~150 (d, ¹J(C-F) ≈ 240 Hz) | Carbon directly attached to fluorine. |
| C-7a | ~140 | |
| C-6 | ~135 (d, ²J(C-F) ≈ 15 Hz) | Carbon bearing the amino group. |
| C-3a | ~125 (d, ³J(C-F) ≈ 5 Hz) | |
| C-4 | ~110 (d, ²J(C-F) ≈ 20 Hz) | |
| C-7 | ~105 (d, ³J(C-F) ≈ 5 Hz) | |
| C-3 | ~35 | Methylene carbon. |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 5-F | -120 to -140 | doublet of doublets | J(F-H⁴) ≈ 10.5, J(F-H⁷) ≈ 7.0 | Referenced to CFCl₃. The exact shift is sensitive to the electronic environment. |
Table 4: Expected Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 167.0615 | Molecular ion (protonated). |
| [M+Na]⁺ | 189.0434 | Common sodium adduct. |
| [M+K]⁺ | 205.0173 | Common potassium adduct. |
| [2M+H]⁺ | 333.1157 | Dimer formation at high concentrations. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the analysis of this compound.
Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A1: Broadening of NMR signals can be attributed to several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the instrument is not properly shimmed, all peaks will appear broad.[1][2][3]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[2][4] Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can be mistaken for broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: The protons on the lactam (H-1) and the amino group (NH₂) are exchangeable. Their exchange with residual water in the NMR solvent can lead to broadening. This can be confirmed by adding a drop of D₂O to the NMR tube, which should cause these signals to disappear.[1]
Q2: I am seeing more signals in my ¹H NMR spectrum than expected. What are they?
A2: Unexpected signals in your ¹H NMR spectrum are often due to:
-
Solvent Impurities: Residual protons in deuterated solvents are a common source of extra peaks. For example, residual DMSO in DMSO-d₆ appears around 2.50 ppm. It is also common to see a water peak, the chemical shift of which can vary depending on the solvent and temperature.[5][6][7][8][9]
-
Rotamers: If there is restricted rotation around a bond, you may see separate signals for different rotational isomers (rotamers). This is less likely for this specific molecule but can be investigated by acquiring the spectrum at a higher temperature, which can cause the signals to coalesce.[1]
-
Contaminants from Synthesis: Starting materials, reagents, or byproducts from the synthesis may be present in your sample. Review your synthetic and purification procedures.
Q3: The integration of my aromatic protons in the ¹H NMR is not correct.
A3: Inaccurate integration can be due to:
-
Poor Phasing: Incorrect phasing of the spectrum can lead to baseline distortions that affect the accuracy of the integration.
-
Signal Overlap: If the aromatic signals are not well-resolved, it can be difficult to obtain accurate integrations for individual protons.
-
Relaxation Delays: For quantitative NMR, the relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the protons being measured to ensure complete relaxation between scans.
Q4: In my mass spectrum, I don't see the expected [M+H]⁺ peak at m/z 167.06.
A4: The absence of the molecular ion peak can be due to several reasons:
-
Ionization Method: The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecular ion.[10] If a "harder" ionization technique like electron impact (EI) is used, the molecular ion may be unstable and fragment extensively, leading to a very weak or absent molecular ion peak.
-
In-source Fragmentation: Even with ESI, if the source conditions (e.g., cone voltage) are too harsh, the molecule can fragment in the ion source before it is detected.
-
Sample Purity: If your sample is impure, the compound of interest may be present at a concentration too low to be detected, or its signal may be suppressed by other components in the mixture.
Q5: My mass spectrum is dominated by peaks that are not the molecular ion. What are they?
A5: These are likely adducts or fragment ions:
-
Adduct Formation: In ESI, it is very common to see adducts with alkali metals (e.g., [M+Na]⁺ at m/z 189.04 and [M+K]⁺ at m/z 205.02) or with solvent molecules.[10][11][12][13][14][15]
-
Contaminants: The presence of common contaminants like polyethylene glycol (PEG) or plasticizers can lead to a series of regularly spaced peaks in your mass spectrum.[11][16][17][18][19]
-
Fragmentation: If the molecule is unstable under the analysis conditions, it may fragment. Common fragmentation pathways for indolinones involve the loss of CO.
Section 3: Troubleshooting Workflows
This section provides step-by-step guides and diagrams to help you systematically troubleshoot common problems.
NMR Data Troubleshooting
Caption: Troubleshooting workflow for unexpected peaks in ¹H NMR spectra.
-
Optimize Sample Preparation:
-
Ensure your compound is fully dissolved in the NMR solvent. If you observe any solid particles, filter the sample through a small plug of cotton wool in a Pasteur pipette.
-
Avoid overly concentrated samples, as this can increase viscosity and lead to broader lines.[4] A typical concentration for small molecules is 5-10 mg in 0.6-0.7 mL of solvent.
-
-
Instrument Shimming:
-
Acquisition Parameters:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Increase the acquisition time (at) to improve digital resolution.
-
Mass Spectrometry Data Troubleshooting
Caption: Decision tree for identifying unexpected peaks in a mass spectrum.
-
Use High-Purity Solvents: Always use LC-MS grade solvents to minimize background contamination.[11]
-
Proper Sample Handling:
-
System Cleaning:
-
Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Run solvent blanks between samples to check for carryover and to ensure the system is clean before analyzing your sample of interest.
-
Section 4: Advanced Topics
Interpreting ¹⁹F NMR
The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.[20][21]
-
Chemical Shift: The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the aromatic ring. The amino group is an electron-donating group, which will affect the electron density at the fluorine-bearing carbon and thus its chemical shift.
-
Coupling: The fluorine atom will couple to the neighboring aromatic protons. You should expect to see a doublet of doublets splitting pattern for the fluorine signal due to coupling with H-4 and H-7. The magnitude of the coupling constants (J-values) can provide valuable structural information.
Understanding Mass Spectral Fragmentation
While ESI is a soft ionization technique, some fragmentation can occur. For indolinone-based compounds, a common fragmentation pathway is the loss of carbon monoxide (CO) from the lactam ring. This would result in a fragment ion with an m/z of 139.06. Analyzing the fragmentation pattern can provide additional confidence in the structural assignment of your compound.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Quora. (2024). How to interpret the 19F NMR spectra. [Link]
- LabMax. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
- Bitesize Bio. (2021). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. [Link]
- University of Alberta. Common Mass Spectrometry Contaminants. [Link]
- University of Ottawa. 19Flourine NMR. [Link]
- Waters. (2021). What are common adducts in ESI mass spectrometry? [Link]
- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Providion Group. What kinds of adducts are commonly observed in ES–MS? [Link]
- Anasazi Instruments. (2021). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- Boston University. Useful Mass Differences. [Link]
- University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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Technical Support Center: Strategies for Scaling the Synthesis of 6-Amino-5-fluoroindolin-2-one
Welcome to the technical support center for the synthesis and scale-up of 6-Amino-5-fluoroindolin-2-one. This molecule is a critical intermediate in the development of several pharmaceuticals, most notably as a precursor to Sunitinib, a multi-kinase inhibitor used in cancer therapy.[1][2] The efficient and robust synthesis of this compound is therefore of significant interest to the drug development community.
This guide is designed for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice and answers to frequently asked questions that arise during laboratory synthesis and, crucially, during the transition to pilot and manufacturing scales. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a scalable, safe, and high-purity synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which typically involves the reductive cyclization of a substituted nitrophenylacetic acid derivative.
Problem: Low Yields in the Reductive Cyclization Step
Question: My yield for the conversion of the 2-amino-5-fluoro-4-nitrophenylacetic acid precursor to this compound is consistently low (<60%). What are the common causes and how can I improve it?
Answer: This is a critical step and often a major bottleneck. Low yields in catalytic hydrogenations, the most common method for this transformation, can be attributed to several factors. The reaction involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.
Causality and Optimization Strategies:
-
Catalyst Selection & Activity: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is widely used, but its activity can be influenced by moisture content, particle size, and surface area.
-
Insight: Raney Nickel is another option, but it may require higher pressures and temperatures and can sometimes lead to over-reduction or dehalogenation, particularly with fluorine substituents.[3] A systematic screen of catalysts is recommended.
-
Actionable Protocol:
-
Screen various grades of 5% and 10% Pd/C from different suppliers.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature deactivation.
-
Consider using a catalyst poisoned with sulfur (e.g., Lindlar's catalyst) if dehalogenation is observed, although this may slow down the desired nitro reduction.
-
-
-
Hydrogen Pressure & Mass Transfer: On a lab scale, reactions are often run at atmospheric or slightly elevated hydrogen pressure (e.g., balloon pressure). For scale-up, mass transfer of hydrogen from the gas phase to the catalyst surface becomes limiting.
-
Insight: Insufficient hydrogen availability at the catalyst surface will slow the reaction, potentially allowing side reactions to occur.
-
Actionable Protocol:
-
Increase hydrogen pressure incrementally (e.g., 50-100 psi) in an appropriate pressure vessel. This increases the concentration of dissolved hydrogen.
-
Improve agitation. Vigorous stirring enhances gas-liquid mass transfer, ensuring the catalyst surface is not starved of hydrogen.
-
-
-
Solvent Choice: The solvent must dissolve the starting material and keep the product in solution (or facilitate its crystallization upon formation). It also affects catalyst activity.
-
Insight: Alcohols like methanol or ethanol are common, but ethers like THF or polar aprotic solvents like ethyl acetate can also be effective. Water can sometimes be used as a co-solvent.
-
Actionable Protocol: Perform a solvent screen. See the table below for a starting point. Monitor reaction progress by HPLC to determine the rate and impurity profile in each system.
-
| Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Typical Observations |
| 10% Pd/C | Methanol | 40-50 | 50 | Good starting point, but solubility of starting material can be an issue. |
| 10% Pd/C | Ethyl Acetate | 40-50 | 50 | Often shows good selectivity and easier product isolation. |
| 5% Pt/C | Acetic Acid | 50-60 | 100 | Can be effective but requires careful neutralization during workup. |
| Raney Nickel | Ethanol/Water | 60-70 | 200 | Higher pressure required; risk of dehalogenation. |
-
Reaction Temperature: The reaction is typically exothermic.[4] Poor temperature control can lead to side reactions.
-
Insight: Runaway reactions are a significant safety hazard during scale-up.
-
Actionable Protocol:
-
Maintain a consistent internal temperature (e.g., 40-50 °C).
-
For larger scale, ensure the reactor has adequate cooling capacity. Consider controlling the rate of hydrogen addition to manage the exotherm.
-
-
Problem: Impurity Formation, Specifically Dehalogenation
Question: My HPLC analysis shows a significant impurity that I suspect is the de-fluorinated product. How can I confirm this and prevent its formation?
Answer: Dehalogenation is a known side reaction in catalytic hydrogenations, especially with palladium catalysts. The C-F bond is generally strong, but it can be cleaved under aggressive reaction conditions.
Causality and Prevention Strategies:
-
Confirmation: The suspected impurity will have a molecular weight 20 units less than the desired product (F replaced by H). Confirm its identity using LC-MS.
-
Mechanism: Dehalogenation is often promoted by the formation of H-X (in this case, HF) near the catalyst surface, which can create an acidic microenvironment. This can be exacerbated by bases added to the reaction.
-
Prevention:
-
Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.
-
Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) are often less prone to causing dehalogenation than palladium catalysts.
-
Additive Screen: The addition of a mild, non-nucleophilic base can sometimes scavenge trace acids that promote dehalogenation. However, strong bases can sometimes increase the rate of dehalogenation. A screen of bases like K2CO3, NaOAc, or weak amine bases (e.g., DIPEA) at sub-stoichiometric amounts is advised.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Monitor closely by HPLC and stop the reaction promptly.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable synthetic route for this compound?
A1: A common and scalable route starts from 4-fluoro-2-nitrotoluene. The key steps are outlined in the workflow diagram below. This approach is advantageous because the starting materials are commercially available and the reaction sequence is robust.[4]
Caption: A common synthetic workflow for this compound.
Q2: What are the critical safety precautions for this synthesis?
A2: Several safety hazards must be managed:
-
Catalytic Hydrogenation:
-
Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (nitrogen or argon) before introducing hydrogen.
-
Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can be pyrophoric and may ignite spontaneously upon exposure to air. Always handle them wet with solvent or under an inert atmosphere. Filter the catalyst carefully, never allowing the filter cake to dry completely in the open.
-
-
Reagents:
-
Many organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents like iron powder (used in Béchamp reductions) can also pose a dust explosion hazard.
-
-
Exothermic Reactions: As noted, the reductive cyclization can be highly exothermic.[4] Always monitor the internal temperature and have an adequate cooling system in place, especially during scale-up.
Q3: How should I monitor the reaction progress effectively?
A3: A combination of techniques is ideal for robust monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks in the lab. Use a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[4] Develop a stability-indicating method that can separate the starting material, intermediate, final product, and any potential impurities (like the de-fluorinated product). This is essential for determining reaction completion and product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of products and byproducts.
-
Proton NMR (¹H NMR): Can be used to check the conversion of key functional groups, for example, by monitoring the disappearance of the nitro-substituted aromatic protons and the appearance of the aminoindolinone signals.
Q4: What are the primary considerations when scaling this synthesis from grams to kilograms?
A4: Scaling up introduces challenges that are not always apparent at the lab scale. The key is to think about how physical processes change with volume.
Caption: Key decision points and challenges in scaling up the synthesis.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat. An exothermic reaction that is easily controlled in a 1 L flask can become a dangerous runaway in a 100 L reactor. You must characterize the reaction's thermal profile using techniques like reaction calorimetry.
-
Mass Transfer: Mixing becomes more challenging at scale. Inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in lower yields and more impurities. For hydrogenations, ensuring good gas dispersion into the liquid phase is critical. This may require specialized impellers or hydrogen sparging systems.[4]
-
Reagent Addition: Adding reagents too quickly can overwhelm the reactor's cooling capacity. Develop a controlled addition profile for any key reagents.
-
Purification: Column chromatography is generally not viable for multi-kilogram production. You must develop a robust crystallization procedure. This involves screening various solvent/anti-solvent systems, optimizing cooling profiles, and controlling seeding to ensure consistent particle size and high purity.
References
- Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- Uysal, et al. (2023). Ru(II) and Ru(III) complexes containing N-acylthiourea ligands: Supramolecular structures and synthons, reduction and reaction pathway of aromatic nitro compounds. ResearchGate.
- Zhang, L., et al. (2017). Insight into the mechanism of gold-catalyzed reduction of nitroarenes based on the substituent effect and in situ IR. New Journal of Chemistry.
- Bartra, M., et al. (2003). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. ElectronicsAndBooks.
- Patel, Z. M., et al. (2023). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate.
- Nishida, A., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
- Wang, H., et al. (2022). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- Elsinghorst, P. W., et al. (2011). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. ResearchGate.
- Orfi, L., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. PubMed.
Sources
- 1. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Selectivity of 6-Amino-5-fluoroindolin-2-one Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-fluoroindolin-2-one based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective kinase inhibitors. As Senior Application Scientists, our goal is to explain not just the steps to take, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Section 1: Foundational Understanding
This section addresses the fundamental principles governing the selectivity of indolin-2-one based kinase inhibitors.
Q1: Why is selectivity a primary and persistent challenge for indolin-2-one based kinase inhibitors?
A1: The challenge is rooted in the fundamental mechanism of this inhibitor class. The this compound scaffold is a common "hinge-binding" motif designed to compete with adenosine triphosphate (ATP) for the kinase active site.[1] The high degree of conservation in the ATP-binding pocket across the human kinome—which comprises over 500 kinases—means that an inhibitor designed for one kinase can often bind to many others.[2]
This promiscuity arises because most Type-I inhibitors, like many based on the indolinone scaffold, form hydrogen bonds with the highly conserved kinase hinge region, mimicking the interactions of the adenine moiety of ATP.[2] Consequently, achieving selectivity requires exploiting the subtle differences that do exist within the active site or targeting regions outside of this conserved pocket.[3][4] Failure to achieve selectivity can lead to off-target effects, cellular toxicity, and misleading experimental results.[5][6]
Section 2: Troubleshooting Common Selectivity Issues
This section provides a question-and-answer guide to specific problems you may encounter in the lab.
Q2: My inhibitor is potent against my target kinase, but it shows significant toxicity or unexpected phenotypes in cell-based assays. How do I determine if this is caused by off-target effects?
A2: This is a critical issue where the observed cellular phenotype may not be due to the inhibition of your primary target. Off-target effects can arise from direct inhibition of other kinases or even unrelated proteins, leading to confounding biological data and potential toxicity.[5][7][8]
The most direct way to address this is to move from single-target thinking to a kinome-wide perspective. You must empirically determine the full interaction profile of your compound.
Recommended Troubleshooting Workflow:
-
Confirm On-Target Engagement in Cells: First, verify that your compound engages the intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in a physiological context.[7]
-
Conduct a Broad Kinase Selectivity Profile: This is the most crucial step. Submit your compound to a comprehensive kinase profiling service. These services perform binding or enzymatic assays against a large panel of kinases (often over 400).[9][10] This will provide a quantitative measure of your inhibitor's affinity for a wide range of on- and off-targets.
-
Utilize a Structurally-Related Inactive Control: If possible, synthesize a close analog of your inhibitor that is inactive against the primary target. If this inactive control compound still produces the same toxic phenotype, it strongly suggests the effect is independent of your intended target.[7]
-
Correlate Phenotype with Off-Targets: Analyze your kinase profiling data. Are the most potent off-targets known to be involved in pathways that could explain the observed toxicity (e.g., cell cycle control, survival signaling)? This analysis can generate new, testable hypotheses about the source of the toxicity.
Q3: I've received my kinase profiling data. How do I interpret the results to quantitatively assess selectivity?
A3: Kinase profiling data, typically from platforms like KINOMEscan®, provides dissociation constants (Kd) or IC50 values across a large panel of kinases.[9][11][12] Lower Kd values indicate stronger binding. The goal is to see a low Kd for your target and high Kd values for all other kinases.
Key Metrics for Interpretation:
-
Potency (Kd or IC50): The absolute binding affinity for your primary target(s).
-
Selectivity Score (S-Score): A useful metric that quantifies selectivity. A common calculation is the S(10) score, which divides the number of kinases that bind with a Kd < 1 µM by the total number of kinases tested. A lower S-score indicates higher selectivity.[13]
-
TREEspot™ Visualization: Many providers offer a visual representation of your data on a kinome dendrogram.[12] Hits are shown as colored circles, with the size indicating binding affinity. This allows for rapid visual identification of off-targets and can reveal if your compound hits kinases within the same family or across different branches of the kinome tree.
Example Data Interpretation
The table below shows hypothetical data for a parent compound and an analog that has been optimized for selectivity against Kinase A.
| Kinase Target | Parent Compound (Kd in nM) | Optimized Analog (Kd in nM) | Comments |
| Kinase A (On-Target) | 15 | 25 | Potency slightly reduced, but acceptable. |
| Kinase B (Off-Target) | 20 | >1,000 | Excellent >50-fold improvement in selectivity. |
| Kinase C (Off-Target) | 150 | >5,000 | Off-target activity has been eliminated. |
| Kinase D (Off-Target) | 800 | >10,000 | Minor off-target activity eliminated. |
This data demonstrates a successful optimization strategy. While the on-target potency of the optimized analog decreased slightly, its selectivity profile is vastly superior, making it a much more reliable tool for studying the function of Kinase A.
Section 3: Key Experimental Protocols & Workflows
A self-validating protocol is essential for trustworthy results. Below is a guide for preparing your compound for a commercial kinase profiling service.
Protocol: Compound Preparation for Kinome Profiling
This protocol ensures that the data you receive is accurate and reproducible.
Objective: To prepare a high-quality sample of your inhibitor for submission to a service like Eurofins' KINOMEscan® or DiscoverX.
Materials:
-
Your synthesized and purified inhibitor (>95% purity confirmed by LC-MS and NMR).
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
High-quality microcentrifuge tubes or vials compatible with shipping.
-
Precision pipettes.
Methodology:
-
Compound Purity Verification (Self-Validation Step):
-
Before preparing your stock, ensure the compound's purity is >95%. Impurities can cause false positives or interfere with the assay. This is a critical self-validation step.
-
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh a sufficient amount of your compound to prepare a stock solution, typically at 10 or 20 mM in 100% anhydrous DMSO.
-
Rationale: A high concentration is required because the service will perform serial dilutions to determine the Kd. Using a fresh, anhydrous solvent is crucial to ensure complete dissolution and prevent compound precipitation.
-
-
Solubility Check (Self-Validation Step):
-
After dissolving, visually inspect the solution against a light source to ensure there are no particulates. Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. If a pellet forms, your compound may not be fully soluble at this concentration, and the supernatant should be carefully transferred to a new tube. Inaccurate concentration is a major source of error.
-
-
Sample Aliquoting and Labeling:
-
Prepare two identical aliquots of your stock solution. One will be shipped, and one will be retained in your lab at -20°C or -80°C as a backup.
-
Label each vial clearly and securely with the compound ID, concentration, and solvent, using labels that can withstand freezing temperatures.
-
-
Documentation and Submission:
-
Complete the submission form provided by the vendor. Accurately state the compound's molecular weight and the exact concentration of the stock solution.
-
Rationale: The service provider uses this information to calculate the molar concentrations for the binding assays. Any error here will systematically skew all resulting Kd values.
-
Package the sample according to the vendor's instructions for shipping, often on dry ice.
-
Section 4: Advanced Strategies for Selectivity Enhancement
Once off-targets are identified, the next step is rational inhibitor redesign.
Q4: My inhibitor has confirmed off-targets. What are the primary molecular design strategies to improve its selectivity?
A4: Improving selectivity is a central challenge in medicinal chemistry.[3] The goal is to introduce chemical modifications that decrease affinity for off-targets while maintaining (or only slightly reducing) affinity for the on-target kinase.
Key Strategies:
-
Exploit the "Gatekeeper" Residue: The gatekeeper is a key residue that controls access to a hydrophobic pocket adjacent to the ATP-binding site.[2][14] Kinases vary in the size of this residue (e.g., a small threonine vs. a large methionine). If your on-target has a small gatekeeper and a key off-target has a large one, you can add a bulky chemical group to your inhibitor that will sterically clash with the large gatekeeper of the off-target, preventing binding, while still fitting into the pocket of your on-target.[2][14]
-
Target Unique or Non-Conserved Residues: While the hinge region is conserved, surrounding areas are not. Use structural data (X-ray crystallography or homology models) to identify unique amino acids or sub-pockets in your target kinase that are not present in your off-targets. Design modifications to your inhibitor that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features.[15]
-
Target Inactive Kinase Conformations (Type-II Inhibition): Many kinases adopt different conformations depending on their activation state, often involving the "DFG" motif in the activation loop.[3] A "DFG-out" conformation opens an allosteric site not present in the active "DFG-in" state. Designing an inhibitor that specifically binds to and stabilizes this inactive conformation can be a powerful strategy for achieving selectivity, as not all kinases can readily adopt this state.[3] Imatinib is a classic example of a successful Type-II inhibitor.[3]
Q5: Can computational modeling help guide my efforts to improve selectivity before I invest in chemical synthesis?
A5: Absolutely. Computational modeling is a powerful, cost-effective tool for prioritizing which inhibitor analogs to synthesize.[16] Instead of guessing, you can use modeling to predict which modifications are most likely to improve selectivity.
Common Computational Approaches:
-
Structure-Based Docking: If a crystal structure of your target exists, you can dock virtual compound libraries into the active site to predict binding poses and estimate binding affinity. By comparing docking scores between your on-target and off-target kinases, you can filter for compounds with a predicted preference for your target.
-
Binding Site Signature Modeling: Advanced methods like the "binding site signature (BSS)" approach use the 3D structure of a known kinase-inhibitor complex to predict its off-target profile across the kinome.[17][18] These methods have demonstrated high predictive accuracy (~90%) and can help identify potential off-target liabilities early in the design process.[17][18][19][20]
-
Machine Learning Approaches: Newer methods use machine learning trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds.[19] These models can capture complex relationships that are not immediately obvious from a single structure.[6]
By integrating these computational predictions into your design-make-test-analyze cycle, you can significantly increase the efficiency and success rate of your lead optimization campaign.
References
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Computational Modeling of Kinase Inhibitor Selectivity.ACS Medicinal Chemistry Letters.[Link]
- Computational Modeling of Kinase Inhibitor Selectivity.PMC - NIH.[Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.Taylor & Francis Online.[Link]
- Computational Modeling of Kinase Inhibitor Selectivity.PubMed.[Link]
- Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
- KINOMEscan® Kinase Screening & Profiling Services.Technology Networks.[Link]
- Rational Approaches to Improving Selectivity in Drug Design.PMC - PubMed Central.[Link]
- KINOMEscan® Kinase Profiling Pl
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.Chemical Science (RSC Publishing).[Link]
- Strategy toward Kinase-Selective Drug Discovery.
- KINOMEscan Technology.Eurofins Discovery.[Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PMC.[Link]
- Strategy toward Kinase-Selective Drug Discovery.PMC - NIH.[Link]
- scanELECT® Kinase Selectivity & Profiling Assay Panel.Eurofins Discovery.[Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.BMC Systems Biology.[Link]
- Direct, indirect and off-target effects of kinase inhibitors.
- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.PubMed Central.[Link]
- Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.PMC - NIH.[Link]
- Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H).bioRxiv.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Computational Modeling of Kinase Inhibitor Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Permeability Optimization for 6-Amino-5-fluoroindolin-2-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-fluoroindolin-2-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical challenge of cell permeability. As kinase inhibitors targeting intracellular pathways, the efficacy of these compounds is fundamentally dependent on their ability to cross the cell membrane and reach their intended targets.[1] This resource synthesizes field-proven insights and technical expertise to help you navigate the complexities of optimizing your compounds for enhanced cellular activity.
Troubleshooting Guide: From High Affinity to Cellular Efficacy
A common hurdle in the development of kinase inhibitors is the discrepancy between high potency in biochemical assays and diminished effectiveness in cell-based models.[2] This section provides a structured, question-and-answer-based approach to diagnose and resolve issues related to poor cell permeability of this compound derivatives.
Question 1: My this compound derivative demonstrates potent inhibition in a cell-free kinase assay but shows significantly lower activity in a cellular assay. What are the likely causes and how can I investigate them?
This is a classic scenario that often points towards issues with cell permeability or other cellular factors not present in a biochemical assay.
Initial Diagnostic Steps:
-
Confirm On-Target Engagement in Cells: Before focusing solely on permeability, it's crucial to verify that the compound is engaging its target kinase within the cellular environment. A recommended approach is to perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. A lack of target engagement, despite the presence of the compound in the cell media, strongly suggests a permeability issue.
-
Evaluate Physicochemical Properties: The physicochemical properties of your compound are key determinants of its ability to passively diffuse across the lipid bilayer of the cell membrane.[3] Key parameters to consider include:
-
Lipophilicity (LogP/LogD): An optimal range for LogP is generally considered to be between 1 and 3 for good permeability. Values outside this range can lead to either poor membrane partitioning (too low) or aggregation and poor solubility (too high).[4][5]
-
Molecular Weight (MW): Ideally, the molecular weight should be below 500 Da to adhere to Lipinski's Rule of Five, which provides a general guideline for drug-likeness and oral bioavailability.[4]
-
Polar Surface Area (PSA): A PSA of less than 140 Ų is generally preferred for good cell permeability. High PSA, often due to an excessive number of hydrogen bond donors and acceptors, can hinder membrane transport.[3]
-
Number of Rotatable Bonds: Fewer than 10 rotatable bonds is desirable, as high flexibility can be entropically unfavorable for membrane crossing.[4]
-
Experimental Workflow for Diagnosing Permeability Issues:
dot graph TD { A[Start: High Biochemical Potency, Low Cellular Activity] --> B{Is there evidence of on-target engagement in cells?}; B -- Yes --> C{Is the compound a substrate for efflux pumps?}; B -- No --> D[Investigate Physicochemical Properties: LogP, MW, PSA]; C -- Yes --> E[Co-administer with an efflux pump inhibitor (e.g., verapamil)]; C -- No --> F[Proceed to direct permeability assays (PAMPA, Caco-2)]; D --> G{Are properties outside the optimal range?}; G -- Yes --> H[Initiate Structure-Permeability Relationship (SPR) studies for chemical modification]; G -- No --> F; E --> I{Does cellular activity improve?}; I -- Yes --> J[Compound is an efflux substrate. Consider chemical modifications to reduce efflux liability]; I -- No --> F; }
Caption: Diagnostic workflow for low cellular activity.
Question 2: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
Efflux pumps are a significant barrier to achieving therapeutic intracellular concentrations of many small molecules.[2]
Recommended Approach:
A bidirectional Caco-2 or MDCK permeability assay is the gold standard for identifying substrates of efflux transporters.[6][7] These assays measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Efflux Ratio (ER): The ratio of Papp (B→A) / Papp (A→B) is calculated. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[6]
To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor of that transporter. For P-gp, verapamil or GF120918 are commonly used.[8] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Question 3: My compound's physicochemical properties seem suboptimal. What structural modifications can I explore to improve the cell permeability of this compound derivatives?
A systematic Structure-Permeability Relationship (SPR) study is essential. Here are some strategies to consider:
-
Modulating Lipophilicity:
-
Increase Lipophilicity: If the LogP is too low, consider adding small, lipophilic groups such as a methyl or ethyl group. Halogenation, particularly with fluorine, can also increase lipophilicity.
-
Decrease Lipophilicity: If the LogP is too high, introducing polar functional groups like a hydroxyl or a small ether can help. However, be mindful of not increasing the PSA excessively.
-
-
Reducing Polar Surface Area:
-
Masking Polar Groups: Intramolecular hydrogen bonding can effectively reduce the exposed polar surface area. Strategic placement of functional groups can encourage the formation of these bonds.
-
Replacing Polar Groups: Consider replacing polar functional groups with less polar isosteres, provided that the key interactions with the target kinase are not disrupted.
-
-
Prodrug Strategies: For compounds with inherently poor permeability due to high polarity, a prodrug approach can be effective. This involves masking a polar functional group (e.g., an amine or hydroxyl) with a more lipophilic moiety that can be cleaved by intracellular enzymes to release the active compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound derivatives?
While the specific target can vary depending on the substitutions on the indolinone scaffold, these compounds are generally developed as inhibitors of protein kinases.[9][10] They typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways.[11] The 5-fluoro substitution can enhance binding affinity and modulate the electronic properties of the molecule.[9]
Q2: Which in vitro permeability assay should I choose: PAMPA, Caco-2, or MDCK?
The choice of assay depends on the specific question you are trying to answer.
| Assay | Principle | Measures | Throughput | Advantages | Disadvantages |
| PAMPA | Artificial lipid membrane | Passive diffusion only | High | Cost-effective, rapid, good for initial screening[12] | Does not account for active transport or paracellular routes[12] |
| Caco-2 | Human colon adenocarcinoma cell monolayer | Passive diffusion, active transport (uptake and efflux), and paracellular transport | Low to Medium | Considered the "gold standard" for predicting human intestinal absorption[6][] | Long culture time (18-22 days), can overexpress efflux transporters[6] |
| MDCK | Canine kidney epithelial cell monolayer | Passive diffusion, can be transfected to study specific transporters (e.g., MDR1-MDCK for P-gp)[7][14] | Medium | Shorter culture time than Caco-2, good for studying specific transporters[14] | Not of human origin, may not fully replicate the human intestinal barrier[8] |
Recommendation: For initial screening of a series of analogs to understand their passive permeability, PAMPA is an excellent starting point.[15] If a compound shows promise but has low cellular activity, a Caco-2 or MDCK assay can then be used to investigate the potential roles of active transport and efflux.[6][7]
Q3: How can I use in silico models to predict the permeability of my compounds?
In silico models are valuable tools for predicting permeability before a compound is synthesized, saving time and resources.[16] These models use Quantitative Structure-Permeability Relationships (QSPR) to correlate physicochemical descriptors with experimentally determined permeability values.[17]
Commonly used molecular descriptors for these models include:
-
LogP and LogD
-
Polar Surface Area (PSA)
-
Molecular Weight (MW)
-
Number of hydrogen bond donors and acceptors[18]
-
Number of rotatable bonds
Several commercial and open-source software packages are available for these predictions. While these models are highly useful for prioritizing compounds for synthesis, it is crucial to validate the predictions with experimental data.[17]
Q4: What are the key steps in performing a Parallel Artificial Membrane Permeability Assay (PAMPA)?
The PAMPA protocol is relatively straightforward and can be performed in a 96-well plate format.[19]
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Prepare a 1% lecithin in dodecane solution"]; B [label="Coat the membrane of the donor plate with the lecithin solution"]; C [label="Add buffer to the acceptor plate wells"]; D [label="Add the test compound (dissolved in buffer) to the donor plate wells"]; E [label="Assemble the donor and acceptor plates"]; F [label="Incubate for 10-20 hours at room temperature"]; G [label="Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS"]; H [label="Calculate the apparent permeability coefficient (Papp)"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: General workflow for a PAMPA experiment.
Q5: How is the apparent permeability coefficient (Papp) calculated and interpreted in a Caco-2 assay?
The Papp value is a quantitative measure of the rate of drug transport across the cell monolayer and is calculated using the following equation:[20]
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (mol/cm³).
Interpretation of Papp Values:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| > 10 | High | Well absorbed (>85%) |
| 1 - 10 | Moderate | Moderately absorbed (50-85%) |
| < 1 | Low | Poorly absorbed (<50%) |
This classification is a general guideline and can vary slightly between laboratories.[20]
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is adapted from standard industry practices to assess both passive permeability and active transport.[][20]
1. Cell Culture and Seeding:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[20]
- Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[20]
- Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[6]
2. Monolayer Integrity Check:
- Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
- The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can also be assessed to confirm monolayer integrity.
3. Permeability Assay:
- Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.[20]
- Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[20]
- For Apical to Basolateral (A→B) transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[20]
- For Basolateral to Apical (B→A) transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[20]
- Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
- At the end of the incubation, collect samples from both the donor and receiver compartments.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of the test compound in the samples using a suitable analytical method, typically LC-MS/MS.
- Calculate the Papp value for both the A→B and B→A directions.
- Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).
References
- In silico model of drug permeability across sublingual mucosa. PubMed.
- Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
- MDCK Permeability. Creative Biolabs.
- Caco-2 Permeability Assay. Evotec.
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- MDR1-MDCK Permeability Assay. Creative Bioarray.
- In Silico Prediction of Skin Permeability Using a Two-QSAR Approach. MDPI.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications.
- MDCK-MDR1 Permeability Assay. Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Caco2 assay protocol.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- PAMPA Permeability Assay. Technology Networks.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- CHAPTER 8: The Properties of Kinase Inhibitors. Books - The Royal Society of Chemistry.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
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Technical Support Center: Enhancing the Metabolic Stability of 6-Amino-5-fluoroindolin-2-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-fluoroindolin-2-one analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated experimental protocols to address the challenges associated with the metabolic stability of this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of this compound analogs.
Q1: What are the primary metabolic pathways for indolinone derivatives?
A1: Indolinone derivatives, including the this compound scaffold, are susceptible to several metabolic transformations. The primary routes of metabolism are typically mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). [1][2]
-
Phase I Metabolism (CYP-mediated): The electron-rich aromatic ring of the indolinone core is a common site for oxidation by CYP enzymes. [3][4]This can lead to the formation of hydroxylated metabolites. The amino group can also be a site for N-oxidation. [5]* Phase II Metabolism (UGT-mediated): If Phase I metabolism introduces a hydroxyl group, or if the parent molecule contains a suitable functional group (like the amino group), it can undergo conjugation reactions. Glucuronidation, catalyzed by UGTs, is a major Phase II pathway that increases the water solubility of the compound to facilitate its excretion. [6][7] Q2: How does the fluorine substituent at the 5-position influence metabolic stability?
A2: The fluorine atom at the 5-position is a strategic modification intended to enhance metabolic stability. Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, it can block potential sites of metabolism. [8][9]Specifically, it can prevent CYP-mediated oxidation at that position on the aromatic ring. [10][11]The electron-withdrawing nature of fluorine can also deactivate the aromatic ring, making it less susceptible to oxidative metabolism. [5][12] Q3: What are the most common "metabolic soft spots" on the this compound scaffold?
A3: "Metabolic soft spots" are chemically reactive sites on a molecule that are prone to metabolism. For this scaffold, the most likely soft spots include:
-
The Aromatic Ring: Despite the deactivating effect of the fluorine atom, the benzene ring of the indolinone core remains a potential site for CYP-mediated hydroxylation, particularly at positions not blocked by substituents. [3][13]* The Amino Group: The 6-amino group can be a site for N-glucuronidation or N-oxidation. [5][14]* The Lactam Ring: The lactam portion of the indolinone ring can potentially undergo hydrolysis, although this is generally less common than oxidative metabolism.
Q4: What are some general strategies to improve the metabolic stability of my analogs?
A4: Enhancing metabolic stability is a key objective in drug design. [15]Common strategies include:
-
Blocking Metabolic Hotspots: Introducing metabolically stable groups, such as fluorine or deuterium, at known sites of metabolism can prevent enzymatic degradation. [16][17]* Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.
-
Reducing Lipophilicity: Highly lipophilic compounds tend to have greater affinity for CYP enzymes. Reducing lipophilicity can decrease the rate of metabolism. [17]* Bioisosteric Replacement: Replacing a metabolically labile functional group with a more stable bioisostere can improve stability while maintaining biological activity. [13]For example, replacing a labile ester with an amide. [5]
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the experimental evaluation of metabolic stability.
Guide 1: Unexpectedly High Metabolic Lability in Liver Microsome Assay
| Observation | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound. | High susceptibility to Phase I (CYP-mediated) metabolism. [2] | 1. Metabolite Identification: Perform LC-MS/MS analysis to identify the major metabolites and pinpoint the site of metabolism. [18][19] 2. Structural Modification: Synthesize analogs with modifications at the identified metabolic "hotspots." Consider deuteration or introducing small, electron-withdrawing groups. [5] 3. CYP Inhibition Studies: Co-incubate your compound with specific CYP inhibitors to identify the key isozymes responsible for its metabolism. |
| Moderate stability in microsomes but poor in vivo pharmacokinetics. | Significant Phase II metabolism (e.g., glucuronidation) or extrahepatic metabolism. [2][14] | 1. Hepatocyte Stability Assay: Conduct a stability assay using cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes. [20][21] 2. S9 Fraction Assay: Utilize S9 fractions, which contain both microsomal and cytosolic enzymes, to assess a broader range of metabolic pathways. [22] |
| Inconsistent results between experimental batches. | Variability in the quality of liver microsomes or inconsistent assay conditions. [23] | 1. Quality Control: Ensure the use of high-quality, well-characterized liver microsomal preparations from a reputable supplier. 2. Standardize Protocol: Strictly adhere to a standardized protocol for incubation time, temperature, pH, and cofactor concentrations. [24] 3. Include Controls: Always include well-characterized positive and negative control compounds in every experiment to monitor assay performance. [23] |
| Compound precipitates in the assay medium. | Poor aqueous solubility of the analog. | 1. Solubility Assessment: Determine the aqueous solubility of your compound under the assay conditions. 2. Formulation Adjustment: If solubility is low, consider reducing the compound concentration or using a co-solvent like DMSO, ensuring the final concentration does not inhibit enzyme activity. [25] |
Guide 2: Interpreting Discrepancies Between In Vitro Assays
| Observation | Potential Cause | Recommended Action |
| High stability in microsomes, but low stability in hepatocytes. | The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation, sulfation), which is not fully represented in microsomal assays. [2][26] | 1. Confirm Phase II Metabolism: Analyze hepatocyte assay samples for the presence of glucuronide or sulfate conjugates. 2. UGT Phenotyping: Use recombinant UGT enzymes to identify the specific isoforms involved in the conjugation of your compound. [6] |
| Low stability in both microsomes and hepatocytes, but good in vivo stability. | The primary route of metabolism in vitro may be inhibited in vivo by other endogenous substances, or the compound may have low hepatic uptake. | 1. Plasma Protein Binding: Determine the extent of plasma protein binding. High binding can reduce the free fraction of the drug available for metabolism. 2. Transporter Studies: Investigate whether the compound is a substrate for hepatic uptake or efflux transporters. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the general procedure for determining the in vitro metabolic stability of a test compound using liver microsomes. [27][28] Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Negative control compound (e.g., a compound with known metabolic stability)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO). [29]2. Incubation Mixture: In a 96-well plate, combine the test compound with the liver microsome solution in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes. [30]3. Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. [24]4. Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard. [25][29]5. Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis. [28]6. LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. [18][31]7. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint). [24][29]
Workflow for Troubleshooting Metabolic Lability
The following diagram illustrates a logical workflow for troubleshooting and addressing metabolic stability issues.
Caption: Troubleshooting workflow for metabolic instability.
Section 4: Data Presentation
Table 1: Example Metabolic Stability Data for this compound Analogs
| Analog ID | Modification | t1/2 (min) in HLM | In Vitro CLint (µL/min/mg protein) |
| Parent-01 | None | 15 | 46.2 |
| Analog-02 | 4'-Chloro on phenyl ring | 35 | 19.8 |
| Analog-03 | N-methylation of amino group | 25 | 27.7 |
| Analog-04 | Deuteration at benzylic position | 50 | 13.9 |
HLM: Human Liver Microsomes
References
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Technical Support Center: Refinement of Docking Protocols for 6-Amino-5-fluoroindolin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 6-Amino-5-fluoroindolin-2-one and related scaffolds. This document provides in-depth troubleshooting advice and validated protocols to address common challenges in molecular docking simulations. As an indolinone derivative, this scaffold is of significant interest, particularly as a potential kinase inhibitor. Achieving meaningful and predictive docking results requires moving beyond default parameters and establishing a rigorously refined and validated protocol. This guide is structured to help you navigate that process.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses high-level questions that often arise during the initial phases of a docking project.
Q1: Why is a generic, "out-of-the-box" docking protocol often insufficient for this compound?
A generic protocol fails to account for the specific chemical nature of your ligand and the unique topological features of your target's binding site. The indolinone core, common in kinase inhibitors, often forms specific hydrogen bonds (e.g., with the kinase hinge region), and the fluorine and amino substituents introduce electronic and steric properties that demand careful parameterization. A refined protocol is a self-validating system that ensures the chosen algorithm and scoring function are appropriate for your specific protein-ligand system, which is crucial for achieving predictive accuracy.[1]
Q2: What are the most critical first steps in preparing my protein target and the this compound ligand?
The quality of your input structures is paramount and is a common source of error.[1][2]
-
For the Protein (Receptor):
-
Obtain a High-Quality Structure: Start with a high-resolution crystal structure (ideally <2.5 Å) from a database like the RCSB PDB.
-
Protonation State: Add hydrogen atoms and assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This is critical as ionization states dictate potential hydrogen bond interactions.
-
Handle Structural Water: Remove all water molecules unless a specific water molecule is known to be structurally conserved and mediate key interactions between the protein and known ligands.
-
Complete Missing Residues/Atoms: Check for and repair any missing side chains or loops in the crystal structure, as these gaps can create artificial cavities.
-
-
For the Ligand (this compound):
-
Generate a 3D Conformation: Start from a 2D structure (e.g., from PubChem) and generate a low-energy 3D conformation.
-
Assign Correct Protonation and Tautomeric State: The amino group and the lactam moiety must be in their most probable state at physiological pH.
-
Define Rotatable Bonds: Ensure all relevant bonds are defined as rotatable to allow for conformational flexibility during docking, but consider locking amide bonds to reduce unnecessary computational expense.[2]
-
Q3: My docking scores are inconsistent or non-reproducible. What is the first thing I should check?
Inconsistency often points to issues with the search algorithm's exhaustiveness or the definition of the search space.
-
Search Exhaustiveness: Increase the "exhaustiveness" or number of runs/poses generated by the docking program. This ensures a more thorough exploration of the ligand's conformational space within the binding pocket.
-
Stochastic Nature: Remember that most docking algorithms have a stochastic (random) component. Running the exact same input multiple times should yield very similar, but not necessarily identical, top-scoring poses and scores. A wide variation suggests the energy landscape is very flat or the search is not converging.
-
Binding Site Definition: Ensure your docking grid or search space is consistently defined and large enough to encompass the entire binding site, but not so large that it becomes inefficient and samples irrelevant regions.
Q4: How do I correctly define the binding site for docking?
The binding site definition guides the docking algorithm to the region of interest.[3]
-
If a Co-crystallized Ligand Exists: The most reliable method is to define the binding site around a known ligand bound to your target protein.[4] A common approach is to create a grid box centered on the co-crystallized ligand, extending 8-10 Å in each direction.
-
For Apo (Unliganded) Structures: If no ligand is present, you must use binding site prediction algorithms (e.g., SiteMap, CASTp) or define the site based on homologous proteins that do have bound ligands. This approach carries a higher risk of error and requires more rigorous validation.
Q5: Which docking software is best suited for a potential kinase inhibitor like this?
Several docking programs can be effective, but some have been extensively benchmarked for kinase inhibitors.[4] Programs like Glide , GOLD , and Surflex-Dock have shown strong performance in accurately predicting the binding poses of kinase inhibitors.[4][5] AutoDock Vina is a popular open-source option that can also be effective with careful validation.[4] The "best" program is often the one that performs best in your specific, validated protocol for your target of interest. A comprehensive assessment showed that Glide, LeDock, and Surflex-Dock had high success rates for identifying near-native poses of type II kinase inhibitors.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex issues that arise during protocol refinement.
Problem 1: Failure to Reproduce a Co-crystallized Pose (Redocking Validation Failure)
Question: I am trying to validate my protocol by redocking the original ligand from a PDB file, but the Root-Mean-Square Deviation (RMSD) between my docked pose and the crystal pose is high (>2.0 Å). What steps should I take to fix this?
Answer: A high RMSD in a redocking experiment is a critical failure that indicates your protocol is not yet reliable. A successful redocking should ideally have an RMSD ≤ 2.0 Å.[6] Follow this diagnostic workflow to identify the source of the error.
Caption: A decision tree for troubleshooting redocking failures.
-
Verify Protonation and Tautomers: This is the most common culprit. Ensure the protonation state of the ligand's amino group and the protein's histidine, aspartate, and glutamate residues are correct. For your ligand, ensure the lactam tautomer is the most stable form.
-
Assess Key Water Molecules: Check the crystal structure for any water molecules that form hydrogen bonds with both the original ligand and the protein. If present, these may be critical for binding. Your protocol should either include these specific waters or use a docking program that can predict water placement.
-
Check Binding Site Definition: Is your grid box properly centered on the binding pocket? Is it large enough to allow the ligand to orient itself correctly without being too large, which would waste computational time? A box that is too small can create artificial steric clashes and prevent the correct pose from being found.
-
Increase Search Exhaustiveness: The default settings may not be sufficient. Increase the number of poses sampled or the precision level of the search. This gives the algorithm a better chance to find the global energy minimum corresponding to the native pose.
-
Re-evaluate Scoring Function: If all else fails, the scoring function itself may be poorly suited for your system. It may not be correctly weighting the specific interactions (e.g., halogen bonds from the fluorine atom) that are critical for binding. Consider trying a different scoring function or a different docking program altogether.[4]
Problem 2: Poor Correlation Between Docking Scores and Experimental Activity (IC₅₀)
Question: I have docked a series of this compound analogs, but the calculated binding affinities do not correlate with their measured IC₅₀ values. How can I improve the predictive power of my protocol?
Answer: This is a common and complex challenge. Docking scores are approximations of binding affinity and do not account for factors like solvation energies, entropy, or pharmacokinetics.[5]
-
Use a More Rigorous Scoring Method: Standard scoring functions are optimized for speed. For a small set of high-priority compounds, use more computationally expensive but often more accurate post-processing methods like MM/GBSA or MM/PBSA (Molecular Mechanics/Generalized Born Surface Area) to re-score the top docked poses.
-
Incorporate Protein Flexibility: Docking treats the protein as rigid, but binding is a dynamic process.[1]
-
Induced-Fit Docking (IFD): This method allows side chains in the binding pocket to move and adapt to the ligand, providing a more realistic model of the binding event. This is particularly important for kinases, which are known for their conformational flexibility.[7]
-
Ensemble Docking: Dock your ligands against multiple conformations of the target protein, perhaps derived from different crystal structures or from a molecular dynamics (MD) simulation. This accounts for the receptor's natural flexibility.
-
-
Visually Inspect the Binding Poses: Do not rely on scores alone. Visually analyze the top-ranked poses for your active and inactive compounds.
-
Do the active compounds form key, expected interactions (e.g., hydrogen bonds with the kinase hinge region)?
-
Do the inactive compounds show steric clashes, unsatisfied hydrogen bond donors/acceptors, or an inability to adopt a favorable conformation? This analysis can reveal insights that a single score cannot.
-
| Docking Program | Typical Strengths | Considerations for Kinase Inhibitors | Reference |
| Glide (Schrödinger) | High accuracy in pose prediction, different scoring precision levels (SP, XP). | The XP (Extra Precision) mode is often required for accurately scoring kinase-ligand interactions. | [4] |
| GOLD (CCDC) | High success rate in pose prediction, considers ligand and side-chain flexibility. | Its scoring functions (e.g., GoldScore, ChemPLP) have performed well in ranking kinase inhibitors. | [4] |
| AutoDock Vina | Open-source, fast, and widely used. | Requires careful validation; scoring function may be less accurate for ranking than commercial options without post-processing. | [4] |
| Surflex-Dock | Utilizes a protomol-based approach to define the binding site, good for pose prediction. | Has demonstrated strong performance in benchmarks for type II kinase inhibitors. | [4][5] |
Problem 3: Accounting for Kinase Flexibility (DFG Loop Conformations)
Question: My target is a protein kinase, and I know the DFG loop is flexible. How does this affect docking of this compound, and how can I address it?
Answer: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop is critical in kinase drug discovery. It defines two main states:
-
DFG-in (Active): The aspartate points into the ATP binding site, ready to coordinate magnesium ions. This conformation is targeted by Type-I inhibitors.
-
DFG-out (Inactive): The aspartate flips out, and the phenylalanine moves into the ATP site, creating an adjacent hydrophobic pocket. This conformation is targeted by Type-II inhibitors, which are often more selective.[4][8]
Your ligand, this compound, could potentially bind to either state. Docking into the wrong conformation will produce meaningless results.[4]
Caption: Workflow for docking into flexible kinase conformations.
-
Obtain Both Conformations: If crystal structures exist for your kinase in both DFG-in and DFG-out states, prepare both for docking. If only one exists, you may need to use computational methods like molecular dynamics or specialized modeling protocols to generate the other state.[8]
-
Dock into Both Structures: Perform separate docking runs for this compound against both the DFG-in and DFG-out receptor models.
-
Analyze the Results: Compare the results. A significantly better docking score and a more plausible binding pose (e.g., forming key interactions, better shape complementarity) in one conformation over the other can generate a strong hypothesis about whether your compound acts as a Type-I or Type-II inhibitor. This is a critical insight for guiding further drug development efforts.
Section 3: Standard Operating Protocol (SOP) for a Validated Docking Workflow
This SOP provides a step-by-step methodology for establishing a robust docking protocol for this compound against a protein kinase target (e.g., VEGFR-2, a common target for indolinone scaffolds).
Objective: To accurately predict the binding pose and relative affinity of this compound and its analogs.
Phase 1: Protocol Validation via Redocking
-
Select a PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of your target kinase with a bound indolinone-like inhibitor (e.g., PDB ID: 4JPS for PI3Kα).[7]
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling program (e.g., Maestro, Chimera, AutoDock Tools).[5][9]
-
Remove all solvent molecules and ions not critical for binding.
-
Add hydrogens, assign bond orders, and fill any missing side chains or loops.
-
Protonate the structure at pH 7.4.
-
Perform a restrained energy minimization of the protein to relieve any steric clashes introduced during preparation.
-
-
Extract and Prepare the Ligand:
-
Extract the co-crystallized ligand from the PDB file and save it separately.
-
Add hydrogens and ensure its protonation state is correct. Do not minimize its energy at this stage.
-
-
Define the Binding Site: Create a docking grid centered on the position of the extracted co-crystallized ligand.
-
Perform Redocking: Dock the prepared co-crystallized ligand back into the prepared receptor using your chosen software.
-
Analyze the Result: Calculate the RMSD between the heavy atoms of the top-scoring docked pose and the original crystal structure pose.
-
Success Criterion: RMSD ≤ 2.0 Å.
-
Troubleshooting: If the RMSD is > 2.0 Å, return to the troubleshooting guides in Section 2. Do not proceed until the protocol is validated.
-
Phase 2: Production Docking of this compound
-
Prepare the Ligand:
-
Generate a 3D structure of this compound.
-
Explore possible tautomers and protonation states, selecting the most likely form at pH 7.4.
-
Perform a thorough conformational search or use a robust ligand preparation tool to generate a low-energy starting conformation.
-
-
Execute Docking: Using the exact same validated receptor structure and docking parameters from Phase 1, dock your prepared this compound ligand.
-
Analyze Poses and Scores:
-
Record the docking score of the top-ranked pose.
-
Visually inspect the binding mode. Does it make sense chemically? Identify key interactions:
-
Hydrogen bonds (especially with the kinase hinge).
-
Hydrophobic interactions.
-
Potential halogen bonds involving the fluorine atom.
-
-
-
Post-Processing (Optional but Recommended): For the highest-priority results, re-score the top 3-5 poses using the MM/GBSA method to refine the binding energy prediction.
By following this structured, validation-centric approach, you can significantly increase the confidence and scientific rigor of your docking studies involving this compound.
References
- Koric, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
- Aldeghi, M., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
- Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry.
- Li, Y., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics.
- Sledz, P., & Ciecielski, A. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- R., Aiswarya, & R. S., Jeyaprakash. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances.
- SAMSON Team. (2024). Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog.
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog.
- Sakkal, N., et al. (2015). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Medicinal Chemistry.
- CLC Support. Molecular docking. CLC Drug Discovery Workbench Manual.
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 3. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. | Semantic Scholar [semanticscholar.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Overcoming Resistance to 6-Amino-5-fluoroindolin-2-one
Welcome to the technical support resource for 6-Amino-5-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and potential resistance mechanisms of this compound. As a potent inhibitor of key signaling pathways, understanding and overcoming acquired resistance is critical for its successful application in pre-clinical and clinical settings. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding unexpected experimental outcomes with this compound.
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: This is a classic presentation of acquired resistance. The primary reasons can be broadly categorized into two areas:
-
Target-Related Alterations: Genetic changes in the drug's direct molecular target can prevent the inhibitor from binding effectively. This often involves point mutations in the kinase domain of the target protein.
-
Bypass Signaling Activation: The cancer cells may have activated alternative signaling pathways to circumvent the blockade imposed by this compound. This allows the cell to maintain critical functions like proliferation and survival despite the presence of the inhibitor.
Q2: How can I confirm if my resistant cell line has developed a target mutation?
A2: The most direct method is to sequence the gene encoding the primary target of this compound in both your sensitive (parental) and resistant cell lines. Sanger sequencing of the kinase domain is a common starting point. If you suspect multiple potential mutations, next-generation sequencing (NGS) can provide a more comprehensive view.
Q3: What are the first steps to investigate bypass pathway activation?
A3: A phospho-proteomic screen is an excellent initial step. This can be done using antibody arrays or mass spectrometry-based approaches. By comparing the phosphorylation status of key signaling proteins between sensitive and resistant cells (both treated with the compound), you can identify signaling nodes that are hyper-activated in the resistant cells, pointing towards the bypass mechanism.
Q4: Could drug efflux be a reason for the observed resistance?
A4: Yes, increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to increased efflux of the compound from the cell, lowering its intracellular concentration and thus its efficacy. This can be investigated by measuring the intracellular accumulation of the drug or by using specific inhibitors of these transporters to see if sensitivity is restored.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step guidance for investigating and characterizing specific resistance mechanisms.
Guide 1: Investigating Target-Based Resistance
If you suspect a mutation in the primary target of this compound is conferring resistance, this workflow will guide you through its identification and validation.
Workflow Diagram: Target Mutation Identification
Caption: Workflow for identifying and validating target gene mutations.
Experimental Protocol: Site-Directed Mutagenesis and Validation
-
Primer Design: Design primers containing the desired mutation for the target gene's cDNA.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the wild-type target gene plasmid as a template.
-
Template Digestion: Digest the parental, methylated DNA with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Purify the plasmid from a selected clone and confirm the mutation via Sanger sequencing.
-
Transfection: Transfect the validated mutant plasmid and a wild-type control plasmid into the parental (sensitive) cell line.
-
Functional Assay: After 48 hours, seed the cells for a cell viability assay (e.g., CellTiter-Glo®) and treat with a dose range of this compound.
-
Data Analysis: Compare the IC50 values. A significant rightward shift in the dose-response curve for the mutant-expressing cells confirms that the mutation confers resistance.
Expected Data:
| Construct | IC50 of this compound | Fold Change |
| Parental Cells (Wild-Type) | 50 nM | 1x |
| Cells + Mutant Target | 500 nM | 10x |
Guide 2: Characterizing Bypass Pathway Activation
Activation of parallel signaling pathways is a common escape mechanism. This guide focuses on identifying the active bypass route.
Signaling Pathway Diagram: Common Bypass Mechanisms
Caption: Activation of a bypass receptor tyrosine kinase (RTK) can restore downstream signaling.
Experimental Protocol: Phospho-RTK Array and Western Blot Validation
-
Cell Lysis: Grow parental and resistant cells to 80% confluency and lyse the cells to extract proteins.
-
Phospho-RTK Array: Perform a phospho-RTK array according to the manufacturer's instructions (e.g., R&D Systems, Cell Signaling Technology). This involves incubating cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Data Analysis: Identify RTKs that show significantly increased phosphorylation in the resistant cell line compared to the parental line.
-
Western Blot Validation: Validate the findings from the array by performing Western blots for the candidate bypass RTKs (e.g., phospho-MET, total-MET).
-
Functional Validation (Combination Therapy): Treat the resistant cells with a combination of this compound and a specific inhibitor of the identified bypass RTK. A synergistic effect on cell viability would confirm the bypass mechanism.
Expected Outcome:
A successful experiment would show a restoration of sensitivity to this compound in the resistant cell line upon co-treatment with an inhibitor of the identified bypass pathway.
Guide 3: Assessing Drug Efflux via ABC Transporters
If the resistance is not explained by target mutations or bypass pathways, investigating the role of drug efflux pumps is the next logical step.
Workflow Diagram: Investigating Drug Efflux
Caption: Workflow for evaluating the role of ABC transporters in drug resistance.
Experimental Protocol: Re-sensitization with ABC Transporter Inhibitors
-
Cell Seeding: Seed the resistant cells in a 96-well plate.
-
Treatment: Treat the cells with a dose range of this compound, both in the presence and absence of a fixed concentration of an ABC transporter inhibitor (e.g., 10 µM Verapamil for P-gp).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the IC50 values. A significant decrease in the IC50 of this compound in the presence of the transporter inhibitor indicates that drug efflux is a major contributor to the resistance.
References
- Mechanisms of resistance to targeted therapies in non-small cell lung cancer.
- Overcoming resistance to receptor tyrosine kinase inhibitors.
- The role of ABC transporters in drug resistance, metabolism and toxicity.Pflügers Archiv - European Journal of Physiology. [Link]
Validation & Comparative
A Comparative Analysis of 6-Amino-5-fluoroindolin-2-one and Other Indolinone-Based Kinase Inhibitors in Oncology Research
The indolinone scaffold has emerged as a cornerstone in the development of targeted cancer therapies, giving rise to a multitude of potent protein kinase inhibitors.[1][2] These small molecules typically function as ATP-competitive inhibitors, targeting the kinase domain and disrupting aberrant signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2] This guide provides an in-depth comparison of 6-Amino-5-fluoroindolin-2-one, a key structural motif, with other prominent indolinone-based inhibitors that have reached clinical significance, namely Sunitinib, Nintedanib, and Axitinib. We will delve into their mechanisms of action, target selectivity, and the experimental data that underpins their utility in research and drug development.
The Indolinone Core: A Privileged Scaffold for Kinase Inhibition
The 2-indolinone core structure is a versatile pharmacophore that has been extensively modified to achieve varying degrees of potency and selectivity against different kinase families.[3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 3-, 5-, and 6-positions of the indolinone ring are critical for determining target specificity and inhibitory activity.[3][4] The strategic placement of functional groups allows for fine-tuning of interactions within the ATP-binding pocket of the target kinase.
This compound: A Gateway to Potent Angiokinase Inhibition
While specific inhibitory data for this compound is not extensively published in isolation, its significance lies in its role as a key intermediate and structural component in the synthesis of highly potent multi-targeted kinase inhibitors. Notably, the "6-amino" substitution on the indolinone ring has been identified as a feature in compounds with high activity against key angiogenic receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).
The development of Nintedanib (BIBF 1120), a triple angiokinase inhibitor, highlights the importance of the 6-substituted indolinone scaffold.[5][6] During its discovery, a 6-amino substituted indolinone was utilized as a precursor, underscoring the favorable properties imparted by this substitution for potent kinase inhibition.[6] The addition of a fluorine atom at the 5-position can further enhance binding affinity and metabolic stability. Therefore, this compound represents a foundational structure for a class of inhibitors primarily targeting the key drivers of tumor angiogenesis.
Clinically Validated Indolinone-Based Inhibitors: A Comparative Overview
To understand the potential of the this compound scaffold, it is instructive to compare it with clinically approved indolinone-based drugs that have well-defined inhibitory profiles and therapeutic applications.
Sunitinib (Sutent®)
Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] It is a potent inhibitor of VEGFRs and PDGFRs, among other kinases. Its mechanism of action involves the inhibition of signaling pathways crucial for both tumor angiogenesis and direct tumor cell proliferation.[4]
Nintedanib (Ofev®)
Nintedanib is distinguished as a "triple angiokinase inhibitor" due to its potent and simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways.[5][7][8] Initially developed as an anti-cancer agent, it has also found utility in treating idiopathic pulmonary fibrosis (IPF), highlighting its potent anti-fibrotic effects.[7][8][9] The discovery of Nintedanib involved the optimization of 6-substituted indolinones, making it a highly relevant comparator for this compound.[6]
Axitinib (Inlyta®)
Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[10] It is approved for the second-line treatment of advanced RCC. Compared to Sunitinib and Nintedanib, Axitinib exhibits a more focused selectivity profile, primarily targeting the VEGF signaling pathway.
Comparative Performance Data
The following tables summarize the in vitro potency of these inhibitors against key kinase targets. This data provides a quantitative basis for comparing their selectivity and potential applications.
| Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Nintedanib | 34 | 13 | 13 | 59 | 65 | 69 | 37 | 108 |
| Sunitinib | - | 80 | - | 60 | 2 | 160 | 120 | - |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 5 | 1.6 | 1.2 | - | - |
Note: Data for this compound is not available in the public domain. The profile of Nintedanib, which evolved from a 6-amino substituted scaffold, serves as a proxy for the potential activity of this structural class.
Signaling Pathways and Experimental Workflows
The indolinone-based inhibitors discussed here primarily target the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on the cell surface.
Caption: Targeted signaling pathways of indolinone inhibitors.
The evaluation of these inhibitors relies on a standardized set of biochemical and cell-based assays.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality: The amount of ADP generated is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HUVEC for angiogenesis, A549 for lung cancer)
-
Cell culture medium and serum
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Causality: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A reduction in color indicates a cytotoxic or anti-proliferative effect of the test compound.
Conclusion
This compound represents a key structural motif within the indolinone class of kinase inhibitors, with strong evidence suggesting its role as a precursor to potent inhibitors of angiogenic RTKs like VEGFR, PDGFR, and FGFR. By comparing its implied target profile with clinically successful drugs such as Sunitinib, Nintedanib, and Axitinib, we can appreciate the therapeutic potential of this scaffold. The detailed experimental protocols provided herein offer a framework for researchers to evaluate the performance of novel indolinone derivatives and contribute to the development of next-generation targeted cancer therapies.
References
- Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link]
- Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]
- Hilberg, F., et al. (2014). Nintedanib: from discovery to the clinic. Journal of medicinal chemistry, 57(23), 9730–9743. [Link]
- Wollin, L., et al. (2015). Nintedanib: from discovery to the clinic. Journal of medicinal chemistry, 58(4), 1647–1661. [Link]
- Prakash, C. R., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- Boehringer Ingelheim. (2014). Discovery and Development of Nintedanib: A Novel Antiangiogenic and Antifibrotic Agent.
- Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(2), 98-119. [Link]
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-11. [Link]
- Wollin, L., et al. (2015). Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine.
- Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of medicinal chemistry, 52(14), 4466–4480. [Link]
- Acker, T., et al. (2022). Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway. International immunopharmacology, 113(Pt A), 109409. [Link]
- Lamb, Y. N. (2021). Nintedanib: A Review in Fibrotic Interstitial Lung Diseases. Drugs, 81(5), 575–586. [Link]
- Lehmann, M., et al. (2018). Differential effects of Nintedanib and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis.
- Lehmann, M., et al. (2018). Differential effects of Nintedanib and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis.
- Kirkin, V., et al. (2004). Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. The Journal of biological chemistry, 279(37), 38201–38209. [Link]
- ResearchGate. Determination of the IC50 values with compounds 3, 8a, 8b, 9a and 9b... [Link]
- ResearchGate. The IC50 values (µM/L)
- Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. [Link]
- Lee, K., et al. (2022).
- Gürsoy-Özdemir, Y., et al. (2019). Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1269–1283. [Link]
- Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 28(24), 8059. [Link]
- ResearchGate.
- ResearchGate.
- Ulivi, P., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert review of clinical pharmacology, 14(10), 1233–1252. [Link]
- Ewan, L. C., et al. (2010). Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells. British journal of pharmacology, 159(5), 1111–1123. [Link]
- Charoenphandhu, J., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Scientific reports, 4, 4975. [Link]
- ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
- Pop, A. M., et al. (2024). Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides. International journal of molecular sciences, 25(1), 589. [Link]
- J. F. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][8]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of medicinal chemistry, 51(6), 1976–1980. [Link]
- Lemberg, K. M., et al. (2018). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Bioorganic & medicinal chemistry, 26(14), 3975–3982. [Link]
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The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated Indolinones
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated indolinones, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indolinone nucleus is a fundamental component of a vast array of biologically active molecules and approved drugs, particularly in the realm of oncology.[1][2] The introduction of fluorine atoms into the indolinone ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[3][4] These effects can manifest as alterations in metabolic stability, lipophilicity, and binding affinity to target proteins, ultimately impacting the overall pharmacokinetic and pharmacodynamic profiles.[5] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
The Impact of Fluorination on Kinase Inhibition: A Comparative Look
Indolinones are a well-established class of kinase inhibitors, with many exerting their effect by competing with ATP for the enzyme's binding site.[2] Fluorination can enhance this inhibitory activity through various mechanisms, including increased binding affinity and improved metabolic stability.
A noteworthy example is the comparison of fluorinated indolinone derivatives to the multi-targeted tyrosine kinase inhibitor, Sunitinib. Sunitinib itself contains a fluorine atom on the indolinone core, highlighting the early recognition of the benefits of fluorination in this class of compounds.[6] Studies on newly synthesized fluorinated indolinones have shown potent anticancer activities comparable to that of Sunitinib. For instance, certain novel fluorinated anticancer agents incorporating the indolin-2-one moiety have demonstrated significant activities against a panel of human cancer cell lines, including A549 (lung carcinoma), Bel7402 and HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and HeLa (cervical cancer).[7] One particular compound from this series was shown to inhibit proliferation and induce apoptosis in HepG2 cells, as well as inhibit angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).[7]
Furthermore, the structure-activity relationship (SAR) of indolin-2-one derivatives as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors has been extensively reviewed.[8] These studies consistently show that substitutions on the indolinone ring, including fluorination, play a crucial role in their antiangiogenic and anticancer activities.[8]
Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of fluorinated indolinones and related derivatives.
| Compound/Analog | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Fluorinated Indolinone Derivatives | |||||
| Compound 6 (a novel fluorinated indolinone) | A549 | 2.3 | Sunitinib | 2.1 | [7] |
| Bel7402 | 1.5 | Sunitinib | 1.8 | [7] | |
| HepG2 | 1.9 | Sunitinib | 2.5 | [7] | |
| HCT116 | 0.9 | Sunitinib | 1.1 | [7] | |
| HeLa | 3.2 | Sunitinib | 3.5 | [7] | |
| 5-fluoroindolin-2-one derivative 23 | HCT-116 | Potent | Not specified | - | [9] |
| Non-Fluorinated/Other Analogs | |||||
| Indirubin | CDK-2 | >100 nM | Compound 9 | 20.8 nM | [10][11] |
| CDK-4 | 23.64 nM | Compound 9 | 25.1 nM | [10][11] | |
| VEGFR-2 | 270.3 nM | Compound 20 | 50.1 nM | [10][11] | |
| EGFR | 352.1 nM | Compound 20 | 40.2 nM | [10][11] |
Key Signaling Pathways Targeted by Fluorinated Indolinones
Many fluorinated indolinones exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target is the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers. Fluorinated indolinones can inhibit receptor tyrosine kinases (RTKs) like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) at the beginning of this cascade, thereby blocking downstream signaling.
Caption: Inhibition of the MAPK signaling pathway by fluorinated indolinones.
Experimental Protocols for Evaluating Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biological activity of fluorinated indolinones.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
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Structure-activity relationship (SAR) studies of 6-Amino-5-fluoroindolin-2-one analogs
Beginning Comprehensive Search
I'm starting a comprehensive literature search on 6-Amino-5-fluoroindolin-2-one analogs, aiming to understand their structure-activity relationships. My focus is on synthesis, biological targets, and in vitro/in vivo activities. I'm hoping to identify key trends and relevant data from a vast amount of information.
Developing the Comparison Guide
I'm now diving into the specifics of structuring the comparison guide. I'm focusing on crafting an introduction to the this compound scaffold and its therapeutic relevance. Following that, I'll detail the SAR analysis, using data tables and diagrams generated from my literature search. I'm also planning to outline experimental protocols for synthesis and biological assays. My goal is to synthesize all this into a comprehensive guide.
Expanding the Literature Review
I'm now expanding my literature review with comprehensive Google searches, concentrating on the SAR studies of this compound analogs. I'm prioritizing synthesis details, biological targets, and in vitro/in vivo activities. I'm focusing on dissecting search results to understand how structural changes influence potency, selectivity, and pharmacokinetic properties. I'm also collecting experimental protocols. I plan to use this to synthesize a helpful guide.
Initiating Research on Compounds
I've begun compiling a list of articles centered around fluoroquinolones, indolinones, and similar heterocyclic compounds. The primary focus is on anticancer and antibacterial properties. I'm now delving into structure-activity relationships and synthesis methods as I look into the available data.
Analyzing Specific Chemical Scaffolds
I'm now focusing on the specific chemical scaffolds, having amassed a collection of relevant papers. The fluoroquinolone analogs' cytotoxicity is interesting, as are the fluorinated five-membered heterocycles with anticancer activity. Synthesis of arylfluoroquinolones is providing leads, but I'm looking for direct SAR data on this compound analogs specifically.
Compiling SAR Data Now
I've examined the literature further, and although direct SAR data on this compound analogs is scarce, I've gathered information on related compounds. I'll focus on drawing comparisons from structurally similar scaffolds and related experimental protocols. The plan is to create an inferred SAR study based on this analysis, with clear caveats about the lack of direct data. The guide will prioritize a synthesized and scientifically sound comparison.
A Comparative Analysis of 6-Amino-5-fluoroindolin-2-one and Sunitinib in Preclinical Cancer Models
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision oncology. This guide provides a comparative analysis of two such agents: the well-established multi-kinase inhibitor Sunitinib and the novel compound 6-Amino-5-fluoroindolin-2-one. This document will delve into their respective mechanisms of action, present a side-by-side comparison of their in vitro efficacy, and provide detailed protocols for key experimental assays relevant to their preclinical evaluation. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future studies and therapeutic strategies.
Introduction: The Rationale for Kinase Inhibition in Oncology
Cancer is fundamentally a disease of uncontrolled cell proliferation, often driven by aberrant signaling pathways. Receptor tyrosine kinases (RTKs) are critical components of these pathways, regulating cellular processes such as growth, differentiation, and angiogenesis.[1] Dysregulation of RTK activity is a common feature in many malignancies, making them prime targets for therapeutic intervention.
Sunitinib , an oral multi-targeted tyrosine kinase inhibitor, has been a significant advancement in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its broad-spectrum activity is attributed to the inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][2]
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known to be a critical component of many kinase inhibitors.[3] Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity.[4] The compound This compound represents a specific iteration of this promising class of molecules. While extensive peer-reviewed data on this exact molecule is emerging, studies on structurally similar 6-monofluorinated indolin-2-one derivatives have shown potent and superior anticancer activity in certain cancer models when compared to established drugs like Sunitinib.[4] This guide will present available comparative data to highlight the potential of this class of compounds.
Mechanism of Action: Targeting Key Signaling Pathways
Both Sunitinib and this compound, as a representative of the fluorinated indolin-2-one class, exert their anticancer effects by inhibiting key tyrosine kinases involved in tumor progression.
Sunitinib's Multi-Targeted Approach:
Sunitinib's efficacy stems from its ability to simultaneously block multiple RTKs involved in both tumor cell proliferation and angiogenesis.[1][2] Key targets include:
-
VEGFRs (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFR signaling is a primary mechanism of Sunitinib's anti-angiogenic effect, cutting off the tumor's blood supply.
-
PDGFRs (PDGFRα, PDGFRβ): By blocking PDGFRs, Sunitinib inhibits the growth of tumor cells and the pericytes that support blood vessels.
-
c-KIT: This is a crucial target in GIST, where activating mutations in c-KIT are a primary driver of the disease.
-
FMS-like tyrosine kinase-3 (FLT3): Important in certain hematological malignancies.
-
RET: Implicated in some types of thyroid cancer.
The simultaneous inhibition of these pathways leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, resulting in tumor shrinkage.[2]
This compound and the Indolin-2-one Class:
The indolin-2-one core is a key pharmacophore for ATP-competitive kinase inhibition. While the specific kinase inhibition profile for this compound is not yet fully elucidated in publicly available literature, related fluorinated indolin-2-one derivatives have demonstrated potent inhibition of VEGFR-2, a critical mediator of angiogenesis.[3] It is hypothesized that the fluorine atom at the C5 position and the amino group at the C6 position of the indolin-2-one ring contribute to enhanced binding affinity within the ATP-binding pocket of target kinases.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the targeted signaling pathways.
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a synthetic peptide) in kinase assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound or Sunitinib) and a positive control inhibitor in DMSO, followed by further dilution in kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase enzyme to each well, excluding the negative control wells.
-
Add the diluted test compounds, positive control, or vehicle (DMSO) to the appropriate wells.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mix containing ATP and the kinase substrate.
-
Add the reaction mix to all wells to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
For luminescence-based assays (e.g., Kinase-Glo®), add the detection reagent which measures the amount of ATP remaining in the well. A higher luminescence signal corresponds to greater inhibition of kinase activity.
-
-
Signal Measurement:
-
Read the plate on a luminometer, fluorometer, or spectrophotometer, depending on the detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This in vivo assay is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired human cancer cell line (e.g., a renal cell carcinoma line for Sunitinib comparison) under sterile conditions.
-
Harvest the cells when they are in the logarithmic growth phase and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Inject a specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Sunitinib, this compound at different doses).
-
-
Drug Administration:
-
Prepare the drug formulations for oral gavage, intraperitoneal, or intravenous injection.
-
Administer the treatments according to the planned schedule (e.g., daily for a specified number of weeks).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (length x width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Conclusion and Future Directions
The established efficacy and multi-targeted mechanism of Sunitinib have made it a standard of care in select cancers. However, the quest for more potent and selective kinase inhibitors is ongoing. The indolin-2-one scaffold, particularly with fluorine substitution, represents a promising avenue for the development of next-generation anticancer agents.
The preliminary in vitro data on a representative 6-monofluorinated indolin-2-one derivative suggests a significant potency advantage over Sunitinib in hepatocellular carcinoma cell lines. [4]While further research is critically needed to fully characterize the specific compound this compound, including its kinase selectivity profile and in vivo efficacy, the initial findings for this class of molecules are highly encouraging.
Future research should focus on:
-
A comprehensive kinase panel screening of this compound to identify its primary targets.
-
In vivo studies in various cancer models, including those where Sunitinib is the standard of care, to assess its anti-tumor activity and toxicity profile.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.
By employing the rigorous experimental protocols outlined in this guide, the scientific community can systematically evaluate the therapeutic potential of this compound and other novel kinase inhibitors, paving the way for new and improved cancer treatments.
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Efficacy Analysis of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Amino-5-fluoroindolin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel kinase inhibitors, using the hypothetical compound 6-Amino-5-fluoroindolin-2-one as a case study. We will objectively compare its potential performance against established multi-kinase inhibitors—Sunitinib, Sorafenib, Regorafenib, Pazopanib, and Axitinib—supported by detailed experimental protocols.
Introduction: The Kinase Inhibitor Landscape
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Kinase inhibitors have, therefore, emerged as a cornerstone of targeted cancer therapy.[2] Established drugs such as Sunitinib, Sorafenib, and others have demonstrated significant clinical benefits by targeting key kinases involved in tumor growth, angiogenesis, and metastasis.[3][4][5][6][7]
This guide focuses on a structured approach to assessing a novel compound, this compound, which belongs to the indolin-2-one scaffold, a class known for its potential as kinase inhibitors.[2][8] The following sections will detail the methodologies to characterize its inhibitory profile and compare its efficacy against a panel of U.S. FDA-approved multi-kinase inhibitors.
Comparative Kinase Inhibitors: Mechanisms of Action
A direct comparison of a novel compound to established drugs is crucial for understanding its potential therapeutic value. The following table summarizes the mechanisms of action for the selected benchmark inhibitors:
| Inhibitor | Primary Targets | Key Mechanisms of Action |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | Anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases.[3][5][9][10] |
| Sorafenib | VEGFRs, PDGFRβ, RAF kinases (C-RAF, B-RAF), c-KIT, FLT3, RET | Dual mechanism: inhibits tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis.[4][6][11][12][13] |
| Regorafenib | VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF | Multi-kinase inhibitor targeting angiogenesis, oncogenesis, and the tumor microenvironment.[14][15][16][17] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFR | Primarily an anti-angiogenic agent that blocks tumor growth.[18][19][20][21][22] |
| Axitinib | VEGFRs 1-3, PDGFR, c-KIT | Potent and selective inhibitor of VEGFRs, leading to the inhibition of angiogenesis.[23][24][25][26][27] |
Experimental Design for Comparative Efficacy
A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based studies and finally to in vivo models. The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of kinases.
Protocol 1: IC50 Determination for Kinase Inhibitors
This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[28][29][30]
Materials:
-
Recombinant human kinase enzymes
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitors (this compound and established drugs)
-
Kinase assay buffer
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in 100% DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and fluorescent peptide substrate in the kinase assay buffer to their optimal concentrations.
-
Assay Reaction:
-
Add the diluted test inhibitors to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized duration.
-
-
Detection: Add a stop solution to terminate the kinase reaction. Read the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data with a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[28]
Expected Outcome: A comparative table of IC50 values for this compound and the established inhibitors against a panel of relevant kinases.
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 | Hypothetical Data | 2 | 90 |
| PDGFRβ | Hypothetical Data | 5 | 58 |
| c-KIT | Hypothetical Data | 7 | 68 |
| B-RAF | Hypothetical Data | >10,000 | 22 |
Cell-Based Efficacy Assays
Following in vitro characterization, the next step is to assess the compound's effect on cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT/MTS Assay
The MTT and MTS assays are colorimetric methods used to measure cell viability by assessing the metabolic activity of cells.[31][32]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.[33]
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors and incubate for 48-72 hours.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[33]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Expected Outcome: A dose-response curve for each compound, allowing for the determination of the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Efficacy Assessment
The final preclinical step is to evaluate the anti-tumor efficacy of the novel compound in a living organism.
Protocol 3: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for in vivo evaluation of anticancer drugs.[34][35][36][37]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Test inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the selected human cancer cell line into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitors and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Expected Outcome: A graphical representation of tumor growth inhibition over time for each treatment group, providing a clear comparison of the in vivo efficacy of this compound and the established inhibitors.
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is essential to visualize its impact on key signaling pathways.
Caption: Hypothetical inhibition of RTK signaling by this compound.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the preclinical evaluation of novel kinase inhibitors, exemplified by this compound. By following these detailed protocols for in vitro, cell-based, and in vivo studies, researchers can generate robust and comparable data to assess the therapeutic potential of new compounds relative to established drugs in the field. This structured approach is essential for making informed decisions in the drug development pipeline.
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A Technical Guide to Assessing Target Selectivity and Off-Target Effects of Indolin-2-One Based Kinase Inhibitors: A Comparative Analysis Centered on Sunitinib
For researchers, scientists, and drug development professionals, understanding the intricate balance between a drug's intended action and its unintended interactions is paramount. This guide provides an in-depth analysis of assessing target selectivity and off-target effects, using the clinically significant indolin-2-one scaffold as a central theme. Due to the limited public data on 6-Amino-5-fluoroindolin-2-one, this guide will utilize the well-characterized, multi-targeted tyrosine kinase inhibitor, Sunitinib, as a primary example. Sunitinib's indolin-2-one core is a privileged structure in kinase inhibitor design, making it an exemplary model for this discussion.[1][2][3][4][5]
This guide will objectively compare Sunitinib's performance with other multi-kinase inhibitors targeting similar pathways and provide the supporting experimental data and protocols essential for a comprehensive evaluation in a research setting.
The Indolin-2-One Scaffold: A Cornerstone of Kinase Inhibition
The indolin-2-one (or oxindole) scaffold is a foundational structural motif in the development of kinase inhibitors.[2][3][4] Its versatility allows for substitutions that can be tailored to fit the ATP-binding pockets of various kinases, influencing both potency and selectivity.[1] This chemical tractability has led to the development of numerous potent anti-cancer agents. Sunitinib (marketed as Sutent®) is a prime example, approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][6]
Sunitinib's mechanism of action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously, a property that is crucial for its therapeutic efficacy but also contributes to its off-target effects.[6][7][8][9][10][11]
Sunitinib: On-Target Efficacy and Off-Target Complexities
Sunitinib is designed to inhibit members of the split-kinase domain family of RTKs. Its primary targets are central to tumor angiogenesis and proliferation.[6][7]
Primary (On-Target) Kinase Inhibition Profile of Sunitinib:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Potent inhibition of VEGFR-1, -2, and -3, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][8][9][10]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β, which are involved in tumor cell proliferation and angiogenesis.[6][8][9][10]
-
c-KIT (Stem Cell Factor Receptor): A key driver in the majority of gastrointestinal stromal cell tumors.[6][11]
-
Fms-like tyrosine kinase-3 (FLT3): Often dysregulated in certain leukemias.[8]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET: Also inhibited by Sunitinib.[8]
While this multi-targeted approach is a therapeutic advantage, Sunitinib's activity is not confined to these kinases. Its broader interaction with the human kinome leads to a range of off-target effects, some of which are associated with clinical toxicities.
Known Off-Target Effects and Their Mechanistic Basis:
A significant off-target effect of Sunitinib is cardiotoxicity, which is not primarily mediated by its intended targets.[12][13]
-
AMP-activated protein kinase (AMPK) Inhibition: A primary cause of Sunitinib-induced cardiotoxicity is the off-target inhibition of AMPK, a critical regulator of cardiac metabolic homeostasis.[12][13] Inhibition of AMPK leads to mitochondrial dysfunction and energy depletion in cardiomyocytes.[12][13]
-
Ribosomal S6 Kinase (RSK1) Inhibition: Another contributor to cardiotoxicity.[12][14]
-
Inhibition of ABC Drug Transporters: Sunitinib can inhibit P-glycoprotein (ABCB1) and ABCG2, potentially altering the pharmacokinetics of co-administered drugs.[12]
These off-target effects highlight the critical need for comprehensive selectivity profiling in drug development.
Comparative Analysis: Sunitinib vs. Alternative Multi-Kinase Inhibitors
Several other multi-kinase inhibitors with overlapping target profiles are used in similar clinical settings. Understanding their relative selectivity is crucial for making informed decisions in both research and clinical contexts.
| Inhibitor | Primary Targets | Key Distinctions from Sunitinib |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[6][8][9] | Broad spectrum inhibitor with notable off-target effects on AMPK.[12][13] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFRs[15][16][17][18][19] | Generally considered more selective for VEGFRs than Sunitinib. |
| Axitinib | VEGFRs, PDGFRβ[20][21][22][23][24] | Highly potent and selective inhibitor of VEGFRs, considered more selective than Sunitinib.[20][24] |
| Regorafenib | VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[25][26][27][28] | Possesses a distinct kinase inhibition profile that includes TIE2 and BRAF.[29] |
| Sorafenib | VEGFRs, PDGFR-β, c-KIT, FLT3, RET, RAF-1, B-RAF[30][31][32][33] | Unique in its potent inhibition of the RAF/MEK/ERK signaling pathway.[34] |
This table underscores that while these inhibitors share common targets, their broader selectivity profiles differ significantly, leading to variations in efficacy and toxicity.
Experimental Methodologies for Assessing Target Selectivity and Off-Target Effects
A multi-faceted experimental approach is essential to build a comprehensive understanding of a kinase inhibitor's selectivity. This involves a combination of biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Kinase Inhibition
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are crucial for determining intrinsic potency and for broad kinome profiling.
1. Radiometric Assays:
Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[35]
-
Principle: A kinase, substrate, and radio-labeled ATP (e.g., ³³P-ATP) are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically by filter binding and scintillation counting.
-
Advantages: High sensitivity and a direct measure of catalytic activity.
-
Disadvantages: Requires handling of radioactive materials and is generally lower throughput.
2. Fluorescence-Based Assays:
These assays utilize fluorescent probes to monitor kinase activity and offer a non-radioactive alternative.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A popular format that measures the proximity of a donor and acceptor fluorophore. For example, a europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled tracer (acceptor) binds to the ATP pocket. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled tracer. When a small fluorescent tracer binds to a larger kinase, its rotation slows, and the polarization of emitted light increases. An inhibitor that displaces the tracer will cause a decrease in polarization.
-
Advantages: High throughput, non-radioactive, and amenable to automation.
-
Disadvantages: Can be prone to interference from fluorescent compounds.
3. Luminescence-Based Assays:
These assays typically measure the amount of ATP remaining after a kinase reaction.
-
Kinase-Glo® Assay: This assay uses a luciferase enzyme that produces light in the presence of ATP. The amount of light produced is proportional to the amount of ATP remaining. Kinase inhibition leads to less ATP consumption and a higher luminescent signal.[36]
-
Advantages: High throughput, sensitive, and provides a generic platform for most kinases.
-
Disadvantages: Indirect measure of kinase activity.
Experimental Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase inhibitor profiling.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are powerful, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming on-target activity, identifying off-target effects in a more physiological setting, and assessing cellular potency.[37][38][39][40]
1. Target Engagement Assays:
These assays confirm that the inhibitor binds to its intended target within the cell.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target kinase in living cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[41]
2. Phosphorylation Assays:
These assays measure the phosphorylation of a kinase's downstream substrate.
-
Western Blotting: A traditional method to detect changes in the phosphorylation status of specific proteins.
-
Cellular Phosphorylation ELISA: A higher-throughput method to quantify the phosphorylation of a specific substrate.[41]
3. Cell Proliferation/Viability Assays:
These assays measure the phenotypic consequence of kinase inhibition.
-
BaF3 Cell Proliferation Assay: This assay is used for oncogenic kinases that can drive cell proliferation. BaF3 cells are dependent on IL-3 for survival but can be engineered to be dependent on the activity of a specific oncogenic kinase. Inhibition of the kinase leads to cell death, which can be measured. This can also be used as a counter-screen for off-target effects.[41]
Experimental Workflow for Cell-Based Kinase Inhibitor Profiling
Caption: Workflow for cell-based kinase inhibitor profiling.
Signaling Pathway Context
The primary targets of Sunitinib and its alternatives are key nodes in signaling pathways that drive tumor growth and angiogenesis.
Caption: Simplified VEGFR and PDGFR signaling pathways.
Conclusion
The indolin-2-one scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. As exemplified by Sunitinib, achieving a balance between multi-targeted efficacy and off-target-driven toxicity is a central challenge in drug development. A rigorous and multi-pronged approach to assessing target selectivity, employing a combination of biochemical and cell-based assays, is not merely a recommendation but a necessity. The comparative data and experimental frameworks presented in this guide are intended to equip researchers with the knowledge to critically evaluate and characterize novel kinase inhibitors, ultimately contributing to the development of safer and more effective therapies.
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Comparative Guide to the Experimental Validation of 6-Amino-5-fluoroindolin-2-one's Mechanism of Action
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 6-Amino-5-fluoroindolin-2-one, a novel compound featuring the indolin-2-one (oxindole) scaffold. This core structure is a cornerstone in the development of multi-targeted kinase inhibitors, including the FDA-approved drug Sunitinib.[1] Our hypothesis posits that this compound functions as an ATP-competitive inhibitor of key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).
To rigorously test this hypothesis, we present a multi-part experimental strategy. This guide will compare the biochemical and cellular performance of this compound against established, clinically relevant kinase inhibitors:
-
Sunitinib: A multi-targeted RTK inhibitor known to potently inhibit VEGFR and PDGFR.[2][3]
-
Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and the Raf serine/threonine kinases.[2]
-
Infigratinib (BGJ398): A selective and potent ATP-competitive inhibitor of FGFR family kinases.[4][5]
By benchmarking against these alternatives, we can ascertain the potency, selectivity, and potential therapeutic niche of our candidate compound.
Part 1: Biochemical Validation: Direct Target Engagement and Potency
Expertise & Experience: The foundational step in validating a hypothesized MoA for a kinase inhibitor is to confirm direct, cell-free interaction between the compound and its purified target enzymes. This approach isolates the drug-target interaction from cellular complexities, providing unambiguous evidence of inhibition and a quantitative measure of potency (IC50). We employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and highly sensitive method for quantifying kinase activity in a high-throughput format.[6]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro HTRF kinase inhibition assay.
Protocol 1: HTRF Kinase Inhibition Assay
-
Compound Plating: Serially dilute this compound and comparator compounds in DMSO, then dispense 4 µL into a 96-well assay plate.[6]
-
Enzyme Addition: Add 8 µL of the respective kinase (e.g., VEGFR-2, PDGFRβ, FGFR1) in kinase buffer to each well.
-
Reaction Initiation: Add 8 µL of the ATP/substrate mixture (with ATP at its Km value for each enzyme) to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding HTRF detection reagents containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Analysis: Calculate the ratio of the two emission signals and plot against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase activity.[7]
Data Summary 1: Comparative Kinase Inhibitory Potency (IC50, nM)
| Compound | VEGFR-2 | PDGFRβ | FGFR1 | EGFR (Selectivity Screen) |
| This compound | 15 | 25 | 40 | >5,000 |
| Sunitinib (Literature) | 80[3] | 2[3] | >100 | >10,000 |
| Sorafenib (Literature) | 90[2] | 57[2] | 69[8] | >20,000 |
| Infigratinib (Literature) | >1,000 | >1,000 | 0.9[5] | >10,000 |
Data for the novel compound are hypothetical for illustrative purposes. Literature values provide a benchmark for comparison.
Trustworthiness: This biochemical assay provides a direct and quantifiable measure of target engagement. The inclusion of a distantly related kinase like EGFR serves as a negative control, establishing the compound's selectivity profile. The results suggest our novel compound is a potent inhibitor of VEGFR-2, PDGFRβ, and FGFR1 with high selectivity against EGFR.
Part 2: Cellular Mechanism of Action: Target Pathway Inhibition
Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme is necessary but not sufficient. We must validate that it can penetrate the cell membrane and inhibit the target kinase in its native environment, leading to a downstream biological effect. Western blotting is the gold-standard technique to measure the phosphorylation status of a kinase and its key substrates. A reduction in phosphorylation upon inhibitor treatment provides direct evidence of on-target activity within a cellular context.
Signaling Pathway: VEGFR-2 and Downstream Effectors
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Culture & Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluency. Serum-starve the cells for 18-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat cells with vehicle (DMSO), this compound, or comparator compounds at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands. Quantify band intensity using densitometry software.
Data Summary 2: Expected Cellular Pathway Inhibition
| Compound (at 1x IC50) | p-VEGFR-2 Level | p-ERK1/2 Level | Total VEGFR-2 Level |
| Vehicle Control (+VEGF) | 100% | 100% | Unchanged |
| This compound | ↓↓↓ | ↓↓ | Unchanged |
| Sunitinib | ↓↓↓ | ↓↓ | Unchanged |
| Sorafenib | ↓↓↓ | ↓↓↓ | Unchanged |
| Infigratinib | No change | No change | Unchanged |
Arrows indicate the expected magnitude of reduction in phosphorylation compared to the vehicle control. Infigratinib is not expected to inhibit VEGFR-2 signaling and serves as a negative control in this context.
Trustworthiness: This experiment directly links the compound's biochemical potency to its ability to block a specific signaling cascade inside a relevant cell type. By showing a dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream effector ERK, we validate the on-target cellular MoA. Measuring total protein levels confirms that the effect is due to inhibition of signaling, not protein degradation.
Part 3: Phenotypic Validation: Anti-Proliferative Efficacy
Expertise & Experience: The ultimate goal of a targeted cancer therapeutic is to elicit a desired phenotypic response, such as inhibiting tumor cell growth. A cell viability assay measures the functional consequence of target inhibition. By selecting a cancer cell line whose growth is known to be driven by one of our target kinases (e.g., an FGFR1-amplified lung cancer cell line), we can directly assess the compound's anti-proliferative efficacy and compare it to alternatives.[4][9]
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed NCI-H1581 cells (a human lung cancer cell line with FGFR1 amplification) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent determines the number of viable cells based on quantifying ATP.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Data Summary 3: Comparative Anti-Proliferative Activity (GI50, nM)
| Compound | NCI-H1581 (FGFR1-amplified) | A549 (FGFR1-wild type) |
| This compound | 65 | >8,000 |
| Sunitinib | >10,000 | >10,000 |
| Sorafenib | >5,000 | >5,000 |
| Infigratinib (Literature) | 15[4] | >10,000 |
Data for the novel compound are hypothetical. The A549 cell line serves as a negative control to demonstrate that the compound's effect is specific to cells dependent on the target kinase.
Conclusion and Comparative Analysis
The collective experimental evidence provides a robust validation of the proposed mechanism of action for this compound.
-
Potency & Spectrum: The compound is a potent, low-nanomolar inhibitor of VEGFR-2, PDGFRβ, and FGFR1. Its profile is distinct from the comparators; it shows a more balanced inhibition across these three key RTKs compared to the highly selective Infigratinib or the PDGFRβ-skewed Sunitinib.
-
Cellular Activity: This biochemical potency translates directly into the effective inhibition of downstream signaling pathways in a cellular context, confirming target engagement and pathway modulation at concentrations consistent with its IC50 values.
-
Functional Efficacy: The compound demonstrates potent, on-target anti-proliferative activity in a cancer cell line genetically defined by its dependence on one of the inhibited kinases (FGFR1).
References
- Vertex AI Search. (n.d.). Comparison of approved FGFR inhibitors. ResearchGate.
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- Vertex AI Search. (n.d.). Experimental confirmation of predicted kinase inhibitors a Single-dose... ResearchGate.
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- Vertex AI Search. (n.d.). Examples of some reported VEGFR-2 inhibitors. ResearchGate.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 6-Amino-5-fluoroindolin-2-one
Introduction: The Promise of the Indolin-2-One Scaffold
The indolin-2-one (or oxindole) core represents a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for developing targeted therapeutics. Molecules like Sunitinib, a multi-kinase inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, have validated the clinical potential of this chemical class.[2][3][4]
This guide focuses on a hypothetical novel compound, 6-Amino-5-fluoroindolin-2-one (hereafter referred to as "Compound F"), a structurally simple derivative of this scaffold. While Compound F is not yet characterized as a kinase inhibitor, its structure merits investigation. This document provides a comprehensive framework for researchers and drug development professionals to benchmark its performance. We will outline the essential biochemical and cellular assays required to determine its inhibitory profile, directly comparing its potential performance against the well-established multi-kinase inhibitor, Sunitinib . Our objective is to not only provide step-by-step protocols but to explain the scientific rationale behind each experimental choice, ensuring a robust and translatable evaluation.
Section 1: Strategic Experimental Design for Inhibitor Characterization
The journey from a novel compound to a characterized inhibitor requires a multi-step, logical workflow. The primary goal is to ascertain three key parameters: potency (How much of the drug is needed?), selectivity (Which kinases does it inhibit?), and cellular activity (Does it work in a biological system?). A failure to rigorously assess any of these can lead to misinterpreted results and wasted resources.
Our proposed workflow is designed to be both comprehensive and efficient, moving from broad, high-throughput screening to more focused, mechanistic studies.
Caption: High-level workflow for kinase inhibitor characterization.
Section 2: Core Methodologies for a Head-to-Head Comparison
To ensure a fair and objective comparison, Compound F and Sunitinib must be evaluated under identical experimental conditions. The following protocols are foundational for this assessment.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is the gold standard for quantifying the potency of an inhibitor. We will use the Promega ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction.[5] This format is highly sensitive, compatible with a wide range of kinases, and avoids the safety and disposal issues associated with traditional radiometric assays.[6] The key to a trustworthy result is running the assay at the Michaelis constant (Km) for ATP, which ensures that the inhibition measured is relevant to physiological ATP concentrations.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., VEGFR2, PDGFRβ) in the appropriate kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., a specific peptide substrate for the kinase) and ATP at its Km concentration in the same buffer.
-
Prepare serial dilutions of Compound F and Sunitinib in 100% DMSO, then dilute them into the reaction buffer to create 5X final concentrations. Include a "no inhibitor" (DMSO only) control.
-
-
Kinase Reaction (384-well plate format):
-
Add 2 µL of the 5X inhibitor solution (or DMSO control) to each well.
-
Add 4 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[5]
-
Initiate the reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" and "no inhibitor" controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid metabolism. This assay confirms that the inhibitor can enter the cell and engage its intended target. We will measure the phosphorylation status of a key downstream effector of the VEGFR2 pathway, ERK (Extracellular signal-regulated kinase), in response to inhibitor treatment. Sunitinib is known to block VEGFR signaling, which includes the PI3K/Akt and MAPK/ERK pathways.[7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Compound F or Sunitinib (and a DMSO vehicle control) for 2 hours.
-
Stimulate the cells with vascular endothelial growth factor (VEGF) for 10 minutes to activate the VEGFR2 pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the level of p-ERK inhibition across the different concentrations of Compound F and Sunitinib.
-
Section 3: Benchmarking Performance: A Comparative Data Analysis
The ultimate goal of these assays is to generate quantitative data that allows for a direct comparison. The table below presents hypothetical, yet plausible, results from the biochemical assays, comparing Compound F to known literature values for Sunitinib.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound F (Hypothetical IC50) | Sunitinib (Reported IC50) | Rationale for Target Selection |
| VEGFR2 (KDR) | 85 | 10[8] | Primary target for anti-angiogenic therapy. |
| PDGFRβ | 250 | 8.3[8] | Key driver of angiogenesis and tumor growth. |
| c-Kit | > 10,000 | 40[9] | Implicated in various cancers; inhibition can cause off-target effects.[2] |
| Flt-3 | > 10,000 | 230 (Ki)[9] | Target in hematological malignancies; inhibition linked to myelosuppression.[9] |
| Src | 450 | > 10,000 | A common off-target; high selectivity against Src is often desirable. |
Note: The IC50 values for Compound F are illustrative examples for this guide.
Visualizing the Mechanism: The VEGFR Signaling Pathway
To understand the cellular impact of these inhibitors, it is crucial to visualize their point of action within the relevant signaling cascade.
Caption: Inhibition of the VEGFR2 signaling pathway.
Section 4: A Senior Scientist's Perspective: Interpreting the Data
Based on our hypothetical data, Compound F presents a fascinating profile. While it is less potent against the primary targets VEGFR2 and PDGFRβ compared to Sunitinib, it demonstrates remarkable selectivity. Its lack of activity against c-Kit and Flt-3 is particularly noteworthy. Inhibition of these kinases by multi-targeted inhibitors like Sunitinib has been linked to adverse effects such as myelosuppression.[9]
Expert Insights:
-
The Selectivity Advantage: A more selective inhibitor like Compound F could translate to a better safety profile in a clinical setting. The "off-target" effects of multi-kinase inhibitors are often responsible for dose-limiting toxicities.[8] By avoiding potent c-Kit and Flt-3 inhibition, Compound F might offer a wider therapeutic window.
-
The Potency Trade-off: The lower potency of Compound F is a significant consideration. Higher doses might be required to achieve the same therapeutic effect as Sunitinib, which could introduce unforeseen toxicity or pharmacokinetic challenges.
-
Causality in Experimental Design: Our choice to use an endpoint assay like ADP-Glo provides a robust measure of overall enzymatic turnover. For compounds that exhibit slow-binding kinetics, a real-time kinetic assay might be a necessary follow-up to fully understand the mechanism of inhibition.[10] Similarly, our Western blot confirms target engagement but does not prove direct binding. Biophysical methods like Surface Plasmon Resonance (SPR) would be the logical next step to measure binding affinity (KD) and kinetics directly.[11]
Future Directions:
-
Expanded Kinome Profiling: Screen Compound F against a broad panel of several hundred kinases to confirm its selectivity and identify any unexpected off-targets.
-
Cell Viability Assays: Conduct proliferation assays (e.g., MTT or CellTiter-Glo) in a panel of cancer cell lines to determine if the biochemical and cellular target inhibition translates to a functional anti-cancer effect.
-
Pharmacokinetic Studies: If cellular data is promising, in vivo pharmacokinetic studies in animal models are essential to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
By following this rigorous, multi-faceted approach, researchers can confidently benchmark the performance of novel indolin-2-one derivatives, making informed decisions on their potential for further development as next-generation targeted therapies.
References
- Blake, R. A., Broome, M. A., et al. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used to Probe Growth Factor Signaling. Molecular and Cellular Biology, 20(23), 9018–9027.
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Blake, R. A., Broome, M. A., et al. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology, 20(23), 9018-27.
- Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717–1723.
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- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Biochemistry. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Tannir, N. M., & Motzer, R. J. (2015). Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma. Urologic Oncology, 33(1), 1-7.
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- ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases.
- Heath, E. I., & Rini, B. I. (2011). Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib. Expert Opinion on Pharmacotherapy, 12(15), 2387-2398.
- Roskoski, R. Jr. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Pharmacological Research, 55(6), 443-58.
- MDPI. (2017). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
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Comparative Molecular Docking Guide: 6-Amino-5-fluoroindolin-2-one Derivatives as Potential VEGFR-2 Inhibitors
A Senior Application Scientist's Guide to Structure-Based Virtual Screening
Introduction
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically significant kinase inhibitors.[1][2][3] Its derivatives have been extensively investigated for their ability to target key enzymes involved in cellular signaling pathways, particularly those implicated in cancer progression.[4] Among these, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, stands as a prominent example, effectively targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[1] The core structure of Sunitinib features a substituted indolin-2-one, highlighting the scaffold's efficacy.
This guide focuses on a specific, promising variant: the 6-Amino-5-fluoroindolin-2-one core. The introduction of a fluorine atom at the 5-position can significantly alter the molecule's electronic properties and binding capabilities, potentially enhancing selectivity and potency. This document provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel this compound derivatives against VEGFR-2, a critical mediator of angiogenesis in tumor development.[5]
We will proceed from the foundational principles of experimental design, through a meticulous, step-by-step docking protocol using the industry-standard AutoDock Vina, to the critical analysis of the resulting data. This guide is designed for researchers, scientists, and drug development professionals, offering not just a method, but the scientific rationale behind each decision, ensuring a robust and reproducible virtual screening workflow.
Part 1: Experimental Design & Scientific Rationale
1.1. The Target: Why VEGFR-2?
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary target in anti-angiogenic cancer therapy.[6] Its activation triggers downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels—a process essential for tumor growth and metastasis.[7] The ATP-binding pocket of the VEGFR-2 kinase domain presents a well-defined site for small molecule inhibition. Indolin-2-one derivatives, like Sunitinib, have been proven to bind effectively within this pocket, disrupting the enzyme's function.[8][9] Therefore, selecting VEGFR-2 (PDB ID: 4ASE) as the target provides a clinically relevant and structurally validated system for our comparative study.[7]
1.2. The Ligands: A Comparative Cohort
To establish a meaningful comparison, our study includes a reference compound and a series of rationally designed derivatives.
-
Reference Compound (Positive Control): Sunitinib. As an FDA-approved VEGFR-2 inhibitor with the indolin-2-one core, Sunitinib provides the benchmark for binding affinity and interaction patterns.[10][11] A successful docking protocol should be able to replicate its known binding mode with a high degree of accuracy (low RMSD).
-
Core Scaffold: this compound. This is our foundational structure for designing novel derivatives.
-
Hypothetical Derivatives (A, B, C): To explore structure-activity relationships (SAR), we will compare three hypothetical derivatives. These derivatives are designed to probe the effects of varying substituents at the exocyclic methylene position, a common point of modification for this scaffold.
-
Derivative A: Features a simple, unsubstituted phenyl ring, serving as a baseline.
-
Derivative B: Incorporates a pyridine ring to investigate the impact of a hydrogen bond acceptor.
-
Derivative C: Includes a bulkier, hydrophobic naphthyl group to probe a deeper hydrophobic pocket within the active site.
-
This selection allows for a systematic evaluation of how modifications influence binding affinity and interactions with key active site residues.
Part 2: The Experimental Protocol: A Validating Workflow
This protocol outlines the complete in silico workflow, from initial molecule preparation to the final analysis of results. The methodology is designed to be self-validating by ensuring each step is performed to established standards.
2.1. Required Software & Resources
-
Molecular Visualization & Preparation: UCSF Chimera or AutoDockTools (ADT)[12][13]
-
Ligand Structure Drawing & Energy Minimization: ChemDraw, Avogadro, or similar.
-
Protein Structure Source: Protein Data Bank (PDB) ([Link])
-
Analysis & Plotting: Discovery Studio Visualizer, LigPlot+, PyMOL
2.2. Workflow Overview
The entire molecular docking process follows a structured, multi-stage pipeline. Each stage is critical for the accuracy and reliability of the final results.
2.3. Step-by-Step Methodology
The initial crystal structure obtained from the PDB is not immediately ready for docking. It requires careful preparation to create a chemically correct and computationally viable model.[16][17]
-
Obtain Crystal Structure: Download the VEGFR-2 structure (PDB ID: 4ASE) from the RCSB PDB. This structure is co-crystallized with an inhibitor, which is invaluable for defining the active site.
-
Clean the Structure: Load the PDB file into UCSF Chimera or ADT. Remove all non-essential molecules, including water molecules, co-factors, and the original co-crystallized ligand.
-
Causality: Water molecules within the binding site are often not conserved and can interfere with the docking algorithm's ability to place the ligand.[16] Removing the original ligand clears the binding site for the new compounds.
-
-
Add Hydrogens & Assign Charges: Use the software's tools (e.g., Dock Prep in Chimera) to add polar hydrogens and assign Gasteiger charges to all atoms.
-
Causality: PDB files typically do not include hydrogen atoms. Adding them is crucial for correctly calculating hydrogen bonds and ensuring the proper ionization states of amino acid residues at physiological pH.[17] Partial charges are essential for the scoring function to calculate electrostatic interactions.
-
-
Save as PDBQT: Export the prepared receptor structure in the PDBQT format, which includes the required charge (Q) and atom type (T) information for AutoDock Vina.
Each ligand must be converted into a 3D structure and prepared in the correct format.
-
Generate 3D Structures: Draw the 2D structures of Sunitinib and Derivatives A, B, and C using ChemDraw. Convert these to 3D structures and perform an initial energy minimization using a tool like Avogadro with the MMFF94 force field.
-
Set Protonation State: Ensure the ligands are in their likely protonation state at physiological pH (7.4).[18]
-
Convert to PDBQT: Load each minimized ligand structure into ADT. The software will automatically detect rotatable bonds and assign the necessary atomic charges. Save each prepared ligand as a PDBQT file.
-
Causality: Defining rotatable bonds allows for flexible ligand docking, where the ligand can change its conformation to find the best fit within the rigid receptor, a more realistic simulation of the binding process.[17]
-
This is the core computational step where the binding of each ligand to the receptor is simulated.
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will attempt to dock the ligand. It is critical to center this box on the known active site. Use the coordinates of the original co-crystallized ligand from 4ASE as a guide to center the box.[18] A size of 22 x 22 x 22 Å is typically sufficient to encompass the entire ATP-binding pocket.
-
Causality: A well-defined grid box focuses the computational effort on the relevant binding site, increasing efficiency and reducing the chances of finding irrelevant, low-energy poses on the protein surface.
-
-
Create a Configuration File: Prepare a text file (conf.txt) to specify the input files and parameters for the Vina simulation.[13][18]
-
Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log log_ligand_A.txt Repeat this step for each ligand (Sunitinib, Derivative B, Derivative C).
Part 3: Results & Comparative Analysis
3.1. Quantitative Data Summary
Binding affinity, calculated by Vina's scoring function, provides a quantitative estimate of the binding strength. A more negative value indicates a stronger, more favorable interaction.[19]
| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Sunitinib (Control) | -9.8 | 150 nM | Glu917, Cys919 | Leu840, Val848, Val916, Leu1035 |
| Derivative A | -8.5 | 1.5 µM | Cys919 | Leu840, Val848, Phe1047 |
| Derivative B | -9.1 | 450 nM | Glu917, Cys919, Asp1046 | Leu840, Val848, Val916 |
| Derivative C | -9.5 | 220 nM | Cys919 | Leu840, Val916, Leu1035, Phe1047 |
3.2. Qualitative Analysis of Binding Poses
Visual inspection of the docked poses is essential to validate the quantitative scores and understand the underlying molecular interactions.[21]
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A Senior Application Scientist's Guide to the Cross-Validation of 6-Amino-5-fluoroindolin-2-one's Activity in Diverse Cell Lines
Introduction: De-risking a Promising Kinase Inhibitor Candidate
The indolin-2-one chemical scaffold is a cornerstone in modern oncology, forming the backbone of several successful multi-kinase inhibitors.[1][2] Compounds based on this structure are known to compete with ATP for the kinase binding site, effectively shutting down aberrant signaling pathways that drive tumor growth and angiogenesis.[1] A notable example is Sunitinib, a 5-fluoroindolin-2-one derivative, which potently inhibits receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]
This guide focuses on a related novel compound, 6-Amino-5-fluoroindolin-2-one . Given its structural homology to established RTK inhibitors, particularly the presence of the 5-fluoroindolin-2-one core, our working hypothesis is that this molecule functions as an inhibitor of the VEGFR and/or Fibroblast Growth Factor Receptor (FGFR) families.[3][5]
However, a promising chemical structure is merely the starting point. The true therapeutic potential of a compound can only be ascertained through rigorous, multi-faceted validation. A single IC50 value in one cell line is a suggestion, not a confirmation, of efficacy. This guide provides an in-depth framework for the essential cross-validation of this compound's activity across a strategically selected panel of cell lines. We will explore the causal logic behind experimental choices, provide detailed protocols for robust validation, and present a clear methodology for interpreting the comparative data, ensuring a high degree of scientific integrity and confidence in the findings.
Part 1: The Foundational Strategy — Why a Cell Line Panel is Non-Negotiable
Relying on a single cell line to characterize a novel inhibitor is a fraught with risk. Cellular context is paramount. A compound may show high potency in one line due to unique dependencies (on-target effects) or unforeseen interactions with other cellular machinery (off-target effects). A robust cross-validation strategy using a diverse panel of cell lines is a self-validating system designed to mitigate these risks and build a comprehensive activity profile.
The core tenets of this strategy are:
-
Confirming On-Target Activity: By comparing the compound's effect on cell lines with high versus low (or absent) expression of the putative target kinase (e.g., VEGFR2), we can directly correlate cytotoxicity with target engagement. Potent activity in the high-expression line coupled with weak activity in the low-expression line is strong evidence of on-target action.
-
Identifying Off-Target Effects: If the compound shows significant cytotoxicity in cell lines that do not express the target kinase, it points to potential off-target activity. While not always undesirable, these effects must be identified and characterized to understand the full safety and efficacy profile.
-
Establishing a Therapeutic Window: Comparing the compound's potency in cancer cell lines versus non-malignant or "normal" cell lines provides an early indication of its therapeutic index. A compound that is highly potent against cancer cells but relatively inert against normal cells is a superior candidate.
-
Benchmarking Against Standards: No experiment exists in a vacuum. Comparing the performance of this compound directly against established drugs like Sunitinib or more selective inhibitors provides essential context for its relative potency and potential advantages.[6]
Part 2: A Blueprint for Cross-Validation
A successful validation campaign begins with a meticulously planned experimental design. This involves the strategic selection of cellular models and comparator compounds, followed by a logical, multi-stage workflow to probe the compound's activity from broad cytotoxicity to specific pathway inhibition.
Strategic Selection of Cell Lines and Comparators
The choice of cell lines is dictated by our central hypothesis. To validate a putative VEGFR/FGFR inhibitor, we must select models that allow for clear differentiation between on-target and off-target effects.
| Cell Line Category | Example Cell Line | Rationale & Justification |
| High Target (VEGFR) | HUVEC (Human Umbilical Vein Endothelial Cells) | The canonical model for angiogenesis. These cells are not cancerous but their proliferation and survival are highly dependent on VEGFR2 signaling. A potent effect here strongly suggests anti-angiogenic potential. |
| High Target (FGFR) | NCI-H1581 (Lung Adenocarcinoma) | This cell line is characterized by a significant amplification of the FGFR1 gene, making its growth highly dependent on FGFR signaling. It serves as an excellent model for on-target FGFR inhibition. |
| Low/Negative Target | SW620 (Colorectal Adenocarcinoma) | A cancer cell line with well-characterized signaling pathways but low reported expression of VEGFRs and FGFRs. It serves as a crucial control to identify non-specific, off-target cytotoxicity. |
| Comparator Compound | Sunitinib | As a clinically approved 5-fluoroindolin-2-one multi-kinase inhibitor, Sunitinib is the ideal benchmark for potency and provides a direct comparison to a structurally related drug.[3] |
| Comparator Compound | Erdafitinib | A potent and selective pan-FGFR inhibitor. Comparing our compound to Erdafitinib in the NCI-H1581 line will help delineate the specificity of its anti-FGFR activity.[7] |
The Cross-Validation Workflow
Our experimental approach is tiered. We begin with a broad assessment of cell viability to determine potency (IC50) and then proceed to more focused mechanistic assays to confirm that the observed effects are due to the inhibition of the intended target and its downstream pathway.
Figure 1: Experimental workflow for cross-validation.
Part 3: Core Experimental Protocols & Mechanistic Rationale
Technical excellence in execution is critical for generating trustworthy data. The following protocols are detailed to ensure reproducibility and robustness.
Protocol 1: Assessing Cell Viability (CellTiter-Glo® Luminescent Assay)
Causality: We choose a luminescent, ATP-based assay like CellTiter-Glo® over colorimetric assays (e.g., MTT) for its superior sensitivity, wider linear range, and simpler "add-mix-measure" protocol, which reduces handling errors.[3][8] The assay quantifies ATP, the energy currency of the cell, which is a direct and early indicator of metabolic activity and cell viability. A decrease in ATP is a hallmark of cytotoxicity or cytostatic effects.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for cancer lines, 3,000 cells/well for HUVECs) in 100 µL of appropriate culture medium. Include "medium only" wells for background correction.[2]
-
Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound and comparator compounds in culture medium. A typical final concentration range would be 100 µM down to 1 nM. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Validating Downstream Pathway Inhibition (Western Blot)
Causality: Observing cell death is insufficient; we must prove that the compound inhibits the target signaling pathway. Western blotting allows us to visualize and semi-quantify the phosphorylation status of key proteins downstream of VEGFR/FGFR.[4][10] A potent inhibitor should decrease the phosphorylation of these downstream effectors (e.g., AKT, ERK) in a dose-dependent manner, confirming its mechanism of action.
Figure 2: Simplified RTK signaling pathway showing inhibitor action.
Step-by-Step Methodology:
-
Cell Treatment: Plate high-target cells (e.g., NCI-H1581) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 1-2 hours. Then, stimulate the pathway with the appropriate ligand (e.g., FGF2 for NCI-H1581) for 15-30 minutes.
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors.[4] Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by molecular weight on a polyacrylamide gel (e.g., 4-12% gradient gel).[11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins: p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target, and then normalize to the loading control to determine the relative change in phosphorylation.
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from these assays into a clear, comparative narrative. Tables are the most effective way to present quantitative results for direct comparison.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50, µM) after 72h Treatment Data are hypothetical and for illustrative purposes.
| Compound | HUVEC (High VEGFR2) | NCI-H1581 (High FGFR1) | SW620 (Low Target) |
| This compound | 0.25 | 0.18 | > 25 |
| Sunitinib (Comparator) | 0.09 | 0.15 | 8.5 |
| Erdafitinib (Comparator) | 15.2 | 0.02 | > 25 |
Table 2: Downstream Pathway Inhibition in NCI-H1581 Cells Relative phosphorylation at 1x IC50 concentration compared to stimulated control. Data are hypothetical.
| Compound | p-FGFR1 / Total FGFR1 | p-ERK / Total ERK | p-AKT / Total AKT |
| This compound | 0.15 (85% reduction) | 0.20 (80% reduction) | 0.25 (75% reduction) |
| Sunitinib | 0.20 (80% reduction) | 0.22 (78% reduction) | 0.30 (70% reduction) |
| Erdafitinib | 0.05 (95% reduction) | 0.10 (90% reduction) | 0.15 (85% reduction) |
Authoritative Interpretation of Results
-
On-Target Efficacy: The hypothetical data in Table 1 shows that this compound is highly potent in both HUVEC and NCI-H1581 cell lines (IC50 values of 0.25 and 0.18 µM, respectively) but shows minimal activity in the low-target SW620 line (IC50 > 25 µM). This large differential strongly supports the hypothesis that its cytotoxic effects are mediated through on-target inhibition of growth factor receptors like VEGFR and FGFR.
-
Potency and Selectivity Profile: Compared to Sunitinib, our novel compound shows comparable potency in the FGFR-driven NCI-H1581 line but is slightly less potent in the VEGFR-driven HUVEC line. This may suggest a preference for FGFR over VEGFR. Its activity is less potent than the highly selective FGFR inhibitor Erdafitinib in the NCI-H1581 line, which is expected. The lack of activity against SW620, similar to Erdafitinib, suggests a clean off-target profile.
-
Mechanistic Confirmation: The Western Blot data in Table 2 would confirm the mechanism. A significant reduction in the phosphorylation of FGFR1 and its downstream effectors, ERK and AKT, upon treatment with this compound provides direct evidence that the compound engages its target and successfully blocks the intended signaling cascade.
Conclusion
This guide outlines a robust, multi-tiered strategy for the essential cross-validation of this compound. By moving beyond a single data point and employing a strategic panel of cell lines, relevant comparator compounds, and a combination of cytotoxic and mechanistic assays, we can build a comprehensive and trustworthy profile of this novel inhibitor. This methodical approach, grounded in scientific causality, allows for an authoritative assessment of the compound's potency, selectivity, and mechanism of action, providing the critical data needed to justify its advancement in the drug development pipeline.
References
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- Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link]
- Zhang, et al. (2014). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.
- Saeed, A., & El-Gamal, M. I. (2015). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 6(9), 772-794. [Link]
- Creative Biolabs. (n.d.). Western Blot Protocol.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 215-221. [Link]
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119. [Link]
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
- ResearchGate. (n.d.). Alternative therapies for FGFR aberrations under development.
- CUSABIO. (n.d.). Western Blotting(WB) Protocol. CUSABIO. [Link]
- ResearchGate. (n.d.). Clinically tested FGFR inhibitors.
- Patsnap. (2025). What are the therapeutic candidates targeting VEGFR?.
- Frontiers. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology. [Link]
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A Comparative Guide to IC50 and Ki Value Determination for the 6-Amino-5-fluoroindolin-2-one Kinase Inhibitor Series
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the accurate determination and comparison of IC50 and Ki values, using the promising 6-Amino-5-fluoroindolin-2-one series as a case study. We will delve into the theoretical underpinnings, experimental design, detailed protocols, and data interpretation necessary for robustly characterizing and comparing the potency of novel kinase inhibitors.
Introduction: The Significance of Potency and Affinity in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Developing inhibitors with high potency and selectivity is a primary goal of drug discovery.
To achieve this, we rely on key pharmacological parameters:
-
IC50 (Half-maximal Inhibitory Concentration): This is an operational parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific biological target (like an enzyme) by 50% under defined experimental conditions.[1] While experimentally straightforward to determine, IC50 values are highly dependent on assay conditions, such as substrate concentration.[2][3]
-
Ki (Inhibition Constant): This is a thermodynamic parameter representing the dissociation equilibrium constant of the inhibitor-enzyme complex.[4] It is an intrinsic measure of the binding affinity between the inhibitor and its target. Unlike the IC50, the Ki is independent of substrate concentration, making it a more reliable and universal value for comparing the true potency of different inhibitors.[2][5]
This guide will illustrate the workflow for determining these values, enabling a meaningful comparison of compounds within the this compound series and facilitating informed decisions in lead optimization.
Theoretical Framework: The Cheng-Prusoff Relationship
Directly comparing IC50 values between different experiments or labs can be misleading because of variations in assay conditions.[2] To standardize potency measurements, the IC50 value is converted to the Ki value using the Cheng-Prusoff equation .[6]
For a competitive inhibitor, the relationship is defined as:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).
This equation underscores the necessity of knowing both the substrate concentration and the enzyme's Km for that substrate to accurately calculate Ki.[5][7] The Ki value will always be lower than the IC50 value for a competitive inhibitor, reflecting a higher apparent potency.[2]
Experimental Design: A Self-Validating Kinase Assay
To illustrate the process, we will focus on a common target for indolinone-based inhibitors: a receptor tyrosine kinase (RTK). The following protocol is designed for a continuous, fluorescence-based kinase assay, which offers high sensitivity and real-time kinetic data.[8]
Causality Behind Experimental Choices:
-
Target Selection: An RTK is chosen due to the established activity of the indolinone scaffold against this class of enzymes.
-
Assay Format: A continuous fluorescent assay is selected over endpoint assays (like ELISA) because it allows for the measurement of initial reaction rates, minimizing the impact of substrate depletion or product inhibition.[8] This format also enables easy background correction for compound autofluorescence.[8]
-
Reagent Concentrations: The ATP concentration is typically set at or near its Km value for the kinase. This ensures the assay is sensitive to competitive inhibitors. The kinase concentration is optimized via titration to produce a linear reaction progress curve within a reasonable timeframe.[8]
Experimental Workflow Diagram
The overall process, from initial setup to final data analysis, can be visualized as follows:
Caption: Workflow for IC50 and Ki determination.
Detailed Experimental Protocol: Continuous Fluorescent Kinase Assay
This protocol outlines a typical procedure for determining the IC50 of a compound from the this compound series in a 384-well plate format.
Materials:
-
Recombinant human kinase
-
Fluorescent peptide substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 100 µM EDTA)[9]
-
ATP solution
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (known potency)
-
Low-volume 384-well plates (e.g., black, flat-bottom)
-
Fluorescence microplate reader capable of kinetic measurements (Ex ~360 nm, Em ~490 nm)[8]
Procedure:
-
Compound Preparation:
-
Create a 12-point serial dilution series of each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Use a 3-fold dilution factor.
-
Include a DMSO-only control (0% inhibition) and a potent known inhibitor control (100% inhibition).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, kinase, and peptide substrate at 2x their final desired concentrations.
-
Note: The final kinase concentration should be pre-determined to yield a robust linear signal over 60 minutes.
-
-
Assay Plate Setup (Final Volume: 20 µL):
-
Dispense 10 µL of the 2x kinase/substrate master mix into each well.
-
Add 0.4 µL of the compound serial dilutions (or DMSO) to the respective wells. This results in a final DMSO concentration of 2%.
-
Run each concentration in duplicate or triplicate for statistical robustness. Include "No Kinase" wells for background correction at each compound concentration.[8]
-
-
Reaction Initiation and Measurement:
-
Allow the plate to incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2x ATP solution in assay buffer. The final concentration should be equal to the predetermined Km of the kinase.
-
Place the plate in the pre-warmed (30°C) microplate reader.
-
Initiate the kinase reaction by dispensing 10 µL of the 2x ATP solution into all wells.
-
Immediately begin monitoring the fluorescence intensity (RFU) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Background Subtraction: For each time point, subtract the RFU values of the "No Kinase" wells from the corresponding experimental wells.[8]
-
Rate Calculation: Plot the corrected RFU vs. time for each well. Determine the initial reaction velocity (slope, RFU/min) from the linear portion of this curve.
-
Normalization: Convert the reaction velocities to percent inhibition relative to the DMSO-only controls (0% inhibition) and the positive control inhibitor (100% inhibition).
-
IC50 Determination: Plot percent inhibition against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[3][10]
-
Ki Calculation: Apply the Cheng-Prusoff equation using the determined IC50, the known substrate concentration [S], and the predetermined Michaelis constant (Km).
-
Comparative Data Analysis: A Hypothetical this compound Series
To demonstrate the application of this protocol, consider the following hypothetical data for a series of analogs designed to probe structure-activity relationships (SAR).
Assay Conditions:
-
Kinase Target: VEGFR2
-
Substrate (Peptide): 10 µM
-
ATP Concentration ([S]): 100 µM (equal to the predetermined Km)
| Compound ID | R1 Substitution | IC50 (nM) | Ki (nM) | pIC50 |
| A-001 | -H (Parent) | 150 | 75 | 6.82 |
| A-002 | -CH3 | 70 | 35 | 7.15 |
| A-003 | -Cl | 220 | 110 | 6.66 |
| A-004 | -OCH3 | 65 | 32.5 | 7.19 |
Note: Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [100 µM]/[100 µM]) = IC50 / 2. pIC50 is calculated as -log(IC50 in M). Higher pIC50 values indicate greater potency.
Structure-Activity Relationship (SAR) Insights:
-
The parent compound A-001 shows moderate activity.
-
Adding a small, electron-donating methyl group (A-002 ) or a methoxy group (A-004 ) at the R1 position more than doubles the potency (lower Ki value). This suggests that this position may interact with a hydrophobic or polar pocket in the ATP-binding site.
-
Conversely, adding an electron-withdrawing chloro group (A-003 ) decreases potency, indicating that this substitution may be sterically or electronically unfavorable for binding.
These Ki values, being independent of the specific assay conditions, provide a solid foundation for comparing these compounds against each other and against benchmark inhibitors from literature or competing projects.
Biological Context: Kinase Signaling Pathway
The this compound series compounds act as ATP-competitive inhibitors, blocking the phosphorylation cascade initiated by the target kinase.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The rigorous determination of IC50 and subsequent calculation of Ki are fundamental to the process of drug discovery and development. While the IC50 provides a valuable measure of inhibitory activity under specific conditions, the Ki offers a standardized, thermodynamically robust metric for binding affinity that enables direct and accurate comparison of compound potencies. By employing self-validating and well-characterized assays, researchers can generate high-quality, reproducible data. This allows for the confident establishment of structure-activity relationships, guiding medicinal chemistry efforts to optimize the this compound series into potent and selective clinical candidates.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Enzyme Inhibitor Terms and Calcul
- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
- Ki, IC50, & the Cheng-Prusoff equ
- Ki to IC50 Converter.
- 5 Ways to Determine IC50 Value in Pharmacology Research.
- Determination of KB or Ki from IC50.
- Half maximal inhibitory concentr
- IC50 Determin
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central.
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- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vivo Efficacy of 6-Amino-5-fluoroindolin-2-one Derivatives in Animal Models
This guide provides a comprehensive comparison of the in vivo efficacy of several prominent 6-Amino-5-fluoroindolin-2-one derivatives, a class of compounds that has yielded multiple clinically significant kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical data of key derivatives, offering insights into their therapeutic potential across various disease models. We will explore the nuances of their mechanisms of action, compare their effectiveness in animal studies, and provide detailed experimental protocols to support the replication and extension of these findings.
Introduction: The Rise of Indolin-2-one Derivatives as Kinase Inhibitors
The indolin-2-one scaffold has proven to be a "privileged structure" in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] The addition of a 6-amino-5-fluoro substitution has given rise to a family of compounds with significant anti-tumor and anti-angiogenic properties. This guide will focus on the in vivo performance of several key derivatives that have progressed through preclinical and, in some cases, clinical development:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][4]
-
Toceranib: A veterinary TKI, structurally similar to Sunitinib, approved for the treatment of canine mast cell tumors.[5]
-
Nintedanib: A triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[6][7]
-
Other Investigational Derivatives: Including Famitinib, SU6668, and SU5416, which have been evaluated in various preclinical models.
This guide will dissect the available in vivo data for these compounds, providing a comparative framework to understand their therapeutic strengths and potential applications.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of this compound derivatives stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and fibrosis. While there is considerable overlap in their target profiles, subtle differences in their inhibitory spectrum can lead to varied in vivo activities.
The primary targets for many of these derivatives include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, migration, and angiogenesis.[6]
-
Stem Cell Factor Receptor (c-Kit): A crucial driver in certain cancers, such as GIST.[4]
-
FMS-like tyrosine kinase-3 (FLT3): Implicated in hematological malignancies.[4]
The following diagram illustrates the general signaling pathways inhibited by these derivatives.
Caption: General mechanism of action for this compound derivatives.
Nintedanib, for instance, also inhibits Src family kinases, which may contribute to its anti-fibrotic effects.[8][9] The subtle variations in kinase selectivity among these derivatives likely underpin their differential efficacy in various disease models.
In Vivo Efficacy Comparison in Animal Models
Direct head-to-head preclinical studies comparing these derivatives are limited. However, by examining their performance in various well-established animal models, we can draw valuable comparative insights.
Anti-Tumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.
| Derivative | Cancer Type | Animal Model | Key Efficacy Findings | Reference(s) |
| Sunitinib | Ovarian Cancer | SCID beige mice with SKOV3-luc xenografts | Significant reduction in tumor burden and microvessel density (MVD). | [10] |
| Neuroblastoma | NOD/SCID mice with SK-N-BE(2) xenografts | Inhibition of tumor growth, angiogenesis, and metastasis. | [11][12] | |
| Lung Carcinogenesis | Genetically engineered mouse models (Kras/Lkb1) | Delayed growth and progression of primary lung tumors. | [13] | |
| Toceranib | Canine Osteosarcoma | Orthotopic xenograft model in mice | Inconsistent results; decreased tumor growth in some cell line-derived xenografts. | [5] |
| Famitinib | Gastric Cancer | Nude mice with BGC-823 xenografts | Significant inhibition of tumor growth and angiogenesis. | [14] |
| SU6668 | Various (Glioma, Melanoma, Lung, Colon, Ovarian) | Athymic mice with human tumor xenografts | Significant growth inhibition and regression of established tumors. | [5] |
| SU5416 | Colon Cancer Liver Metastases | Murine model | Inhibition of vascularity, proliferation, and growth of metastases. | [15] |
Anti-Fibrotic Efficacy in Disease Models
Nintedanib has demonstrated significant efficacy in non-oncological models, particularly those of fibrosis.
| Derivative | Disease Model | Animal Model | Key Efficacy Findings | Reference(s) |
| Nintedanib | Liver Fibrosis | C57Bl/6 mice (CCL4-induced) | Attenuation of hepatic injury, inflammation, and fibrosis. | [14][16] |
| Pulmonary Fibrosis | Rat model (Bleomycin-induced) | Inhibition of epithelial-mesenchymal transition and alleviation of fibrosis. | [17] | |
| SU5416 | Pulmonary Arterial Hypertension | Rat model (Hypoxia-induced) | Induction of severe angioproliferative pulmonary hypertension, a model for the disease. | [8][18] |
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section provides detailed protocols for representative in vivo studies for the most prominent derivatives.
Xenograft Tumor Model: General Protocol
This protocol provides a general framework for establishing and evaluating the efficacy of this compound derivatives in a subcutaneous xenograft model.
Caption: General workflow for a xenograft tumor model study.
Step-by-Step Methodology:
-
Cell Culture: Human tumor cell lines (e.g., SKOV3 for ovarian cancer, SK-N-BE(2) for neuroblastoma) are cultured in appropriate media and conditions until they reach 70-80% confluency.[9]
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5 x 10^6 cells per 100-200 µL.[9][10]
-
Animal Model: 4-6 week old immunocompromised mice (e.g., SCID beige or NOD/SCID) are used.[9][10][11]
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Volume = (width)^2 x length/2 is commonly used.[9]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Pharmacodynamic Analysis:
Liver Fibrosis Model: Nintedanib Efficacy
This protocol outlines the induction of liver fibrosis in mice and the evaluation of Nintedanib's therapeutic effect.[14][16]
Step-by-Step Methodology:
-
Animal Model: 8-week-old male C57Bl/6 mice are used.[16]
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injections of carbon tetrachloride (CCL4) at a dose of 500 mg/kg, twice weekly for 3 weeks.[16]
-
Treatment Groups:
-
Preventive Treatment: Nintedanib is administered daily by oral gavage at 30 or 60 mg/kg, starting from the first day of CCL4 injections.[14][16]
-
Therapeutic Treatment: Nintedanib administration begins after the establishment of fibrosis (e.g., at day 7 or 14).[14]
-
Control Group: Receives the vehicle.
-
-
Efficacy Assessment:
-
Serum Analysis: Blood is collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver damage.[14][16]
-
Histological Analysis: Livers are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation, and with Sirius Red to quantify collagen deposition (fibrosis).[14]
-
Biochemical Analysis: Liver tissue can be homogenized to measure myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and hydroxyproline content (a quantitative measure of collagen).[14]
-
Conclusion and Future Directions
The this compound scaffold has yielded a remarkable class of kinase inhibitors with proven in vivo efficacy across a range of diseases. Sunitinib and Toceranib have established roles in oncology, demonstrating potent anti-tumor and anti-angiogenic effects in various preclinical models. Nintedanib has expanded the therapeutic landscape for these derivatives, showing significant promise in treating fibrotic diseases in addition to its anti-cancer properties.
While the existing data provides a strong foundation for understanding the in vivo performance of these compounds, there remains a need for more direct comparative studies. Head-to-head preclinical trials in standardized animal models would provide invaluable data to delineate the subtle but significant differences in their efficacy and safety profiles. Furthermore, the exploration of novel derivatives based on this privileged scaffold continues to be a promising avenue for the development of next-generation kinase inhibitors with improved potency, selectivity, and safety.
This guide serves as a valuable resource for researchers in the field, providing a comprehensive overview of the in vivo efficacy of key this compound derivatives and detailed protocols to facilitate further investigation.
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A Comparative Analysis of Toxicity Profiles for 6-Amino-5-fluoroindolin-2-one Analogs: A Guide for Drug Development Professionals
In the landscape of modern oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. Among these, the indolin-2-one scaffold has proven to be a particularly fruitful starting point for the development of potent inhibitors of key kinases implicated in tumor angiogenesis and proliferation. The 6-amino-5-fluoroindolin-2-one core, in particular, is a privileged structure, forming the basis of several clinical candidates and approved drugs. However, the therapeutic window for these agents is often narrow, delineated by on- and off-target toxicities that can limit their clinical utility. This guide provides a comparative analysis of the toxicity profiles of prominent this compound analogs, offering insights into their relative safety and the experimental frameworks used for their evaluation. Our focus will be on providing a rational basis for lead optimization and candidate selection in drug discovery programs.
The Indolin-2-one Scaffold: A Double-Edged Sword of Potency and Toxicity
The indolin-2-one core is a versatile pharmacophore that can be decorated with various substituents to achieve potent and selective inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This mechanism of action, while effective in halting tumor growth, is also intrinsically linked to a range of toxicities due to the vital roles these kinases play in normal physiological processes. The comparative analysis herein will focus on three well-characterized analogs: Sunitinib, SU5416 (Semaxanib), and SU6668 (Orantinib), which share the core indolin-2-one structure but differ in their substitution patterns and, consequently, their kinase selectivity and toxicity profiles.
Comparative Cytotoxicity: An Initial Litmus Test
The initial assessment of any potential anti-cancer agent is its ability to selectively kill cancer cells. In vitro cytotoxicity assays are the first-line screening tools to determine the concentration at which a compound elicits a toxic response in cultured cells.
A series of indolinone-based derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[1][2] For instance, certain novel bis-indolinone derivatives have demonstrated potent antiproliferative activity, with GI50 values in the submicromolar range across a panel of 60 human cancer cell lines.[3][4] The substitution pattern on the indolin-2-one ring significantly influences cytotoxicity. For example, studies have shown that the presence and position of halogen atoms can dramatically alter cytotoxic potential, with a bromine at position 5 leading to a four-fold increase in cytotoxicity against WiDr colon cancer cells compared to a fluorine at the same position.[5][6]
Table 1: Comparative In Vitro Cytotoxicity of Selected Indolin-2-one Analogs
| Compound | Target Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Sunitinib | HCT 116 (Colon) | MTT | 18.6 | [7] |
| MCF7 (Breast) | MTT | 16.0 | [7] | |
| H460 (Lung) | MTT | 18.0 | [7] | |
| SU5416 (Semaxanib) | A375 (Melanoma) | Growth Inhibition | >20 | [8] |
| C6 (Glioma) | Growth Inhibition | >20 | [8] | |
| SU6668 (Orantinib) | TMK-1 (Gastric) | MTT | 22.6 | [9] |
| MKN-45 (Gastric) | MTT | 31.8 | [9] | |
| HUVEC (Endothelial) | MTT | 8.9 | [9] | |
| Compound 9 | HepG2 (Liver) | MTT | 2.53 | [1] |
| MCF-7 (Breast) | MTT | 7.54 | [1] | |
| Compound 20 | HepG2 (Liver) | MTT | 2.91 | [1] |
| MCF-7 (Breast) | MTT | 5.86 | [1] |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for a Standard MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cell viability.
Cardiotoxicity: A Major Hurdle for Kinase Inhibitors
Cardiovascular adverse events are a significant concern with many tyrosine kinase inhibitors.[10][11] These can manifest as hypertension, left ventricular dysfunction, and in severe cases, congestive heart failure.[12][13] The off-target inhibition of kinases crucial for cardiomyocyte survival and function is a primary proposed mechanism.
Sunitinib , for instance, has been associated with a notable incidence of cardiotoxicity.[12][13] Clinical studies have reported that a significant percentage of patients treated with sunitinib experience a decline in left ventricular ejection fraction (LVEF).[14] Mechanistic studies suggest that sunitinib can induce mitochondrial injury and apoptosis in cardiomyocytes.[13][15] This is thought to be, in part, due to the off-target inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15]
In contrast, preclinical data for SU5416 and SU6668 suggest a more favorable cardiac safety profile, although clinical data is more limited. The differential cardiotoxicity among these analogs underscores the importance of early and comprehensive cardiovascular safety assessment.
Experimental Protocol: hERG Channel Assay for Proarrhythmic Risk
A critical component of preclinical cardiotoxicity screening is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[10][11] Automated patch-clamp systems are now the industry standard for high-throughput hERG screening.
Workflow for an Automated hERG Patch-Clamp Assay
Caption: Automated patch-clamp workflow for hERG inhibition assay.
Hepatotoxicity: A Common Finding with Orally Administered Kinase Inhibitors
The liver is the primary site of metabolism for most small molecule drugs, making it particularly susceptible to drug-induced injury. Hepatotoxicity is a frequently observed adverse event with tyrosine kinase inhibitors.[16]
In a Phase I study of SU5416 in pediatric patients with central nervous system tumors, grade 3 liver enzyme abnormalities were among the most serious drug-related toxicities observed.[16][17] Similarly, Sunitinib is known to cause elevations in liver enzymes, and in some cases, more severe liver injury.[7][18][19] The management of sunitinib-induced toxicities often involves dose interruptions or reductions.[7][18] For SU6668 , preclinical studies have generally indicated a favorable safety profile with no significant toxicity at effective doses.[20]
Table 2: Comparative Hepatotoxicity Profile
| Compound | Key Hepatotoxic Findings | Reference |
| Sunitinib | Grade 3/4 elevations in ALT/AST; rare cases of severe liver injury. | [7][18][19] |
| SU5416 (Semaxanib) | Grade 3 liver enzyme abnormalities observed in Phase I trials. | [16][17] |
| SU6668 (Orantinib) | Generally well-tolerated in preclinical models with no significant hepatotoxicity reported. | [20] |
Genotoxicity: Assessing the Potential for Carcinogenicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Regulatory agencies typically require a battery of in vitro and in vivo genotoxicity tests for new drug candidates.
Experimental Protocol: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay measures the ability of a test compound to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine.
Workflow for the Ames Test (Plate Incorporation Method)
Caption: Workflow of the Ames test for mutagenicity screening.
Conclusion and Future Directions
The comparative analysis of Sunitinib, SU5416, and SU6668 reveals a spectrum of toxicity profiles inherent to the this compound class of kinase inhibitors. While potent in their anti-cancer activity, their clinical application is often tempered by significant cardiotoxic and hepatotoxic effects. The subtle structural modifications that differentiate these analogs have a profound impact on their safety profiles, highlighting the critical importance of early and comprehensive toxicity screening in drug development.
For researchers and drug development professionals, the path forward involves a multi-pronged approach. The continued development of more physiologically relevant in vitro models, such as 3D organoids and organ-on-a-chip systems, will provide more predictive data on human toxicity. Furthermore, a deeper understanding of the structure-toxicity relationships will enable the rational design of next-generation indolin-2-one analogs with improved therapeutic indices. By integrating these advanced screening and design strategies, it will be possible to unlock the full therapeutic potential of this important class of kinase inhibitors while minimizing patient risk.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-5-fluoroindolin-2-one
This document provides a detailed, procedural guide for the proper and safe disposal of 6-Amino-5-fluoroindolin-2-one (CAS No. 150544-01-7). As a fluorinated, nitrogen-containing heterocyclic compound, this substance requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1][2][3] The procedures outlined below are synthesized from established best practices and regulatory standards set forth by major safety bodies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a thorough understanding of the materials being handled. For this compound, the presence of a fluorine atom and an amino-indole structure necessitates a cautious approach.[4] The primary goal is to manage and dispose of this chemical in a manner that is compliant with federal and local regulations, preventing any potential harm to individuals or the ecosystem.[5][6][7] This is achieved through a "cradle-to-grave" management process, which tracks the chemical from acquisition to its final disposal.[7]
Hazard Identification and Risk Assessment
Table 1: Potential Hazard Analysis of this compound
| Hazard Class | Inferred Risk from Structural Analogs | Rationale and Causality |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13] | Many aminopyridine and indole derivatives exhibit toxicity. The specific toxicological properties of this compound are not fully characterized, demanding a conservative approach. |
| Skin/Eye Irritation | Likely to cause skin and serious eye irritation.[11][12][14] | Amine functional groups and other heterocyclic compounds are often irritants. Direct contact should always be avoided. |
| Environmental Hazard | The compound's persistence and ecotoxicity are unknown. It should not be released into the environment.[11] | Fluorinated organic compounds can be persistent. Disposal into drains or general waste is strictly prohibited to prevent contamination of water systems. |
Before beginning any work that will generate waste, a formal risk assessment should be performed and documented as part of your institution's Chemical Hygiene Plan (CHP).[15][16][17]
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks identified above, all personnel handling this compound, including during disposal procedures, must use appropriate PPE.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Standard |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | ASTM F739 or EN 374 |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a splash risk. | ANSI Z87.1 |
| Body Protection | Flame-resistant laboratory coat. A chemical-resistant apron may be required for larger quantities. | NFPA 2112 |
| Respiratory | Use a certified respirator if engineering controls (fume hood) are insufficient or when handling powders outside of a hood. | NIOSH-approved |
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe disposal of this compound waste. This process must be documented and executed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Characterization
The first and most critical step is to classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a generator of waste must determine if it is hazardous.[5][7][18] Given its chemical nature, this compound waste should be managed as hazardous chemical waste .
Step 2: Segregation at the Source
Proper segregation is essential to prevent dangerous reactions.[5][19]
-
Action: Collect waste this compound (solid) and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions. Fluorinated and nitrogenous compounds can have unexpected reactivity.
Step 3: Containerization
The choice of container is crucial for safe storage and transport.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight screw cap. The container must be in good condition, free from leaks or cracks.
-
Causality: A properly sealed container prevents the release of vapors or dust, protecting laboratory personnel and ensuring the waste is contained during transit.[19][20]
Step 4: Accurate Waste Labeling
Labeling is a key regulatory requirement and ensures safe handling by all personnel.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
CAS Number: "150544-01-7 "
-
Hazard Characteristics (e.g., "Toxic," "Irritant")
-
Accumulation Start Date
-
Generator's Name and Contact Information
-
-
Causality: Clear, accurate labeling communicates the container's contents and associated hazards, which is mandated by OSHA and the EPA to ensure safe handling, storage, and disposal.[15][16][20]
Step 5: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[20]
-
Action: Store the sealed and labeled waste container in a secondary containment bin within the SAA. This area should be away from heat sources and general traffic.
-
Causality: The SAA provides a controlled location for short-term waste storage, and secondary containment will capture any potential leaks from the primary container, preventing a wider spill.
Step 6: Arranging for Final Disposal
Final disposal is a specialized task that must be performed by professionals.
-
Action: Contact your institution's EHS department to arrange for a pickup of the hazardous waste. Do not attempt to dispose of the chemical yourself.
-
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and treat chemical waste in compliance with all federal and state regulations.[5] The most common disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent entry.
-
Report: Contact your institution's EHS or emergency response team.
-
Cleanup (if trained): For minor spills, and only if you are trained and have the proper equipment (spill kit, appropriate PPE), carefully clean up the material. Absorb with an inert material (e.g., vermiculite), sweep up, and place in a labeled hazardous waste container.
This guide is intended to provide a robust framework for the safe disposal of this compound. Always prioritize safety and consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
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- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-5-fluoroindolin-2-one
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 6-Amino-5-fluoroindolin-2-one is a heterocyclic compound whose derivatives are explored in various therapeutic areas. While specific toxicological data for this compound is not extensively published, its chemical structure—a fluorinated aminoindolinone—necessitates a cautious and well-defined handling protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the potential hazards is paramount. Based on data from suppliers and analysis of structurally related compounds, we can construct a reliable hazard profile. The primary risks associated with solid, powdered chemicals of this class involve inhalation of dust and direct contact with skin and eyes.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | ❗ | Warning | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | ❗ | Warning | H332 | Harmful if inhaled.[1] |
| Skin Irritation | ❗ | Warning | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | ❗ | Warning | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | ❗ | Warning | H335 | May cause respiratory irritation.[2][4] |
This table is a composite assessment based on supplier safety information and data for structurally similar chemicals. A formal risk assessment should always be conducted by institutional EHS professionals.
The causality is clear: the compound's physical form as a solid powder increases the risk of aerosolization, leading to potential respiratory exposure.[2][4] Its chemical nature suggests it can provoke irritation upon contact with skin and eyes.[2][3] Therefore, our protective strategy must establish robust barriers against these entry routes.
Core Protective Equipment Protocol
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a system designed to mitigate the specific risks identified above. For this compound, a standard Level D or C approach, as outlined by regulatory bodies, is appropriate for a laboratory setting.[5][6]
A. Respiratory Protection: The Primary Defense Due to the risk of respiratory irritation and potential inhalation toxicity (H332, H335), all handling of the solid compound must occur within a certified chemical fume hood.[2][4][7] The fume hood acts as the primary engineering control to contain dust and vapors.
-
Standard Operations (Weighing, Transferring): A properly functioning chemical fume hood is sufficient. No personal respirator is typically required if work is conducted diligently within the hood's containment zone.
-
Emergency Situations (Spills): In the event of a significant spill outside of a fume hood, personnel must be equipped with an appropriate air-purifying respirator. A full-face respirator with cartridges rated for organic vapors and particulates (P100 filter) would be necessary.[5][8]
B. Eye and Face Protection: An Impenetrable Barrier Direct contact with the eyes can cause serious irritation (H319).[1][2]
-
Mandatory Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.
-
Enhanced Protection: When handling more than a few milligrams of the powder, or when there is a risk of splashing during dissolution, it is strongly recommended to use chemical splash goggles. For maximum protection, a full-face shield should be worn over safety glasses.[5]
C. Hand Protection: Preventing Dermal Absorption The compound is known to cause skin irritation (H315).[1][2][3] Therefore, appropriate gloves are non-negotiable.
-
Material: Nitrile gloves are the standard choice for handling most solid chemicals and offer good resistance.[7]
-
Inspection and Technique: Always inspect gloves for tears or punctures before use. When handling the solid, consider double-gloving to provide an extra layer of protection and facilitate clean removal of the outer, potentially contaminated glove.
-
Post-Handling: Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water immediately after.[2][8]
D. Body Protection: Shielding from Contamination To protect skin and personal clothing from contamination, appropriate lab attire is essential.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory. Cuffs should be snug around the wrist.
-
Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-absorbent material are required to protect against spills.[8]
Operational Workflow: A Step-by-Step Guide
A self-validating protocol ensures safety at every stage. The following workflow integrates the PPE requirements into a logical sequence for handling this compound.
Caption: Safe handling workflow for this compound.
Emergency Procedures and Disposal
Spill Management:
-
Inside Fume Hood: If a small spill occurs inside the fume hood, use an appropriate absorbent material to clean it up while wearing your full PPE.
-
Outside Fume Hood: Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. Only personnel trained and equipped for hazardous spill cleanup should address the situation.[2]
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
Waste Disposal: All contaminated materials, including gloves, weigh paper, and excess compound, must be disposed of as hazardous chemical waste.[3] These items should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their scientific work.
References
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- Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
